molecular formula C22H28ClN5O3 B610874 SLC5111312 hydrochloride

SLC5111312 hydrochloride

Cat. No.: B610874
M. Wt: 445.9 g/mol
InChI Key: SYUYODDXPKNMOE-HLRBRJAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SLC5111312 is a dual inhibitor of sphingosine kinase 1 (SPHK1) and SPHK2 (Kis = 0.73 and 0.9 µM, respectively, using human recombinant kinases). SLC5111312 binding is selective for Sphk2 over Sphk1 in mice (Kis = 1 and 20 µM, respectively) but not rat (Kis = 1.1 and 0.8 µM, respectively). It decreases cell-associated sphingosine-1-phosphate (S1P) and increases sphingosine in U937 monocytic leukemia cells at concentrations of 0.1 and 0.3 µM. SLC5111312 (10 mg/kg) also decreases S1P in vivo in Sphk1-/- but not in Sphk2-/- mice and in rat, showing a functional selectivity for Sphk2 in mice.>SLC5111312 is a SphK1/SphK2 dual-inhibitor.

Properties

IUPAC Name

(2S,3S)-3-hydroxy-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3.ClH/c1-2-3-4-11-29-17-8-7-14-12-16(6-5-15(14)13-17)20-25-21(30-26-20)19-18(28)9-10-27(19)22(23)24;/h5-8,12-13,18-19,28H,2-4,9-11H2,1H3,(H3,23,24);1H/t18-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUYODDXPKNMOE-HLRBRJAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC2=C(C=C1)C=C(C=C2)C3=NOC(=N3)C4C(CCN4C(=N)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=CC2=C(C=C1)C=C(C=C2)C3=NOC(=N3)[C@@H]4[C@H](CCN4C(=N)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of SLC51A/OSTα-OSTβ Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of inhibitors targeting the Solute Carrier Family 51 member A (SLC51A), also known as Organic Solute Transporter alpha (OSTα). SLC51A forms a functional, heteromeric transporter with OSTβ (encoded by SLC51B), which plays a pivotal role in the enterohepatic circulation of bile acids and other steroid-derived molecules. Inhibition of this transporter is a key area of investigation for therapeutic intervention in cholestatic liver diseases and other metabolic disorders.

Core Mechanism of Action of the OSTα-OSTβ Transporter

The OSTα-OSTβ transporter is a facilitated diffuser, meaning it transports substrates across the cell membrane down their electrochemical gradient without the need for ATP hydrolysis.[1] Its primary function is the efflux of bile acids and other organic solutes from enterocytes into the portal circulation and from hepatocytes into the sinusoidal blood, particularly under conditions of cholestasis.[1][2]

The transporter is a unique heterodimer composed of two subunits:

  • OSTα (SLC51A): A polytopic membrane protein with seven transmembrane domains that is believed to form the substrate-binding site.[1][3]

  • OSTβ (SLC51B): A single-transmembrane domain protein essential for the stabilization and trafficking of the OSTα subunit to the plasma membrane. Co-expression of both subunits is required for a functional transporter.[4][5]

The expression of both SLC51A and SLC51B genes is tightly regulated by the farnesoid X receptor (FXR), a nuclear receptor that acts as a sensor for intracellular bile acid levels.[6][7]

Quantitative Data on OSTα-OSTβ Inhibitors

Several pharmacological compounds have been identified as inhibitors of OSTα-OSTβ-mediated transport. The half-maximal inhibitory concentrations (IC50) for some of these compounds are summarized in the table below. It is important to note that IC50 values can vary depending on the substrate and experimental conditions used.

InhibitorSubstrateCell SystemIC50 (µM)Reference
EthinylestradiolDHEASFlp-In 293<200[8][9]
FidaxomicinDHEASFlp-In 293<200[8][9]
Troglitazone sulfate (B86663)DHEASFlp-In 293<200[8][9]
AtorvastatinDHEASFlp-In 293>25% inhibition at 100 µM[8]
GlycochenodeoxycholateDHEASFlp-In 293>25% inhibition at 100 µM[8]
NorgestimateDHEASFlp-In 293>25% inhibition at 100 µM[8]
TroglitazoneDHEASFlp-In 293>25% inhibition at 100 µM[8]
SpironolactoneTaurocholate, Estrone 3-sulfateXenopus laevis oocytesNot specified[1]
SulfobromophthaleinTaurocholate, Estrone 3-sulfateXenopus laevis oocytesNot specified[1]
ProbenecidTaurocholate, Estrone 3-sulfateXenopus laevis oocytesNot specified[1]
IndomethacinTaurocholate, Estrone 3-sulfateXenopus laevis oocytesNot specified[1]

Experimental Protocols

In Vitro OSTα-OSTβ Inhibition Assay Using Overexpressing Cells

This protocol describes a common method for assessing the inhibitory potential of test compounds on OSTα-OSTβ-mediated transport using a cell line overexpressing both transporter subunits (e.g., Flp-In 293 or HEK293 cells).

Materials:

  • OSTα/β-overexpressing cells (e.g., OSTab Flp-In 293) and mock-transfected control cells.

  • 24-well cell culture plates.

  • Modified Extracellular Fluid (ECF) buffer (pH 7.4).

  • Radiolabeled substrate (e.g., [³H]-taurocholic acid (TCA) or [³H]-dehydroepiandrosterone sulfate (DHEAS)).

  • Test inhibitor compounds.

  • Ice-cold ECF buffer for washing.

  • Cell lysis buffer.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Cell Seeding: Seed OSTα/β-overexpressing and mock cells in 24-well plates at a density of 5 x 10⁵ cells per well and culture for two days.[8]

  • Cell Conditioning: Wash the cells and pre-incubate them at 37°C for 10 minutes in modified ECF buffer.[8]

  • Inhibitor Pre-incubation: For some experimental setups, pre-incubate the cells with the test inhibitor compound at the desired concentration for 10 minutes.[8]

  • Initiation of Uptake: Initiate the transport assay by adding warm (37°C) modified ECF buffer containing the radiolabeled substrate and, if not pre-incubated, the test inhibitor.[8]

  • Uptake Incubation: Incubate the plates for a designated time (e.g., 30 seconds to 30 minutes, depending on the substrate and cell system).[10]

  • Termination of Uptake: Aspirate the uptake buffer and wash the cells twice with ice-cold ECF buffer to stop the transport process.[8]

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the background transport measured in mock-transfected cells from the transport in OSTα/β-overexpressing cells. Calculate the percentage of inhibition by comparing the transport in the presence of the inhibitor to the control (vehicle-treated) transport. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of FXR-Mediated Regulation of SLC51A/B Expression

FXR_Regulation_of_SLC51A_B cluster_extracellular Extracellular/Lumen cluster_cell Hepatocyte / Enterocyte cluster_nucleus Nucleus Bile Acids_ext Bile Acids Bile Acids_int Bile Acids Bile Acids_ext->Bile Acids_int Uptake FXR FXR Bile Acids_int->FXR Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Heterodimerizes with RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to SLC51A_gene SLC51A (OSTα) Gene FXRE->SLC51A_gene Promotes Transcription SLC51B_gene SLC51B (OSTβ) Gene FXRE->SLC51B_gene Promotes Transcription OSTa_OSTb OSTα-OSTβ Transporter SLC51A_gene->OSTa_OSTb Translated to OSTα SLC51B_gene->OSTa_OSTb Translated to OSTβ OSTa_OSTb->Bile Acids_ext Efflux

Caption: FXR-mediated transcriptional regulation of SLC51A and SLC51B genes.

Experimental Workflow for OSTα-OSTβ Inhibition Assay

Inhibition_Assay_Workflow start Start seed_cells Seed OSTα/β-overexpressing and Mock cells in 24-well plates start->seed_cells culture Culture cells for 48 hours seed_cells->culture wash_condition Wash and condition cells in ECF buffer (10 min, 37°C) culture->wash_condition preincubation Pre-incubate with test inhibitor (10 min) wash_condition->preincubation initiate_uptake Initiate uptake with radiolabeled substrate +/- inhibitor preincubation->initiate_uptake incubate Incubate for defined time (e.g., 30 sec - 30 min) initiate_uptake->incubate terminate Terminate uptake by washing with ice-cold ECF buffer incubate->terminate lyse Lyse cells terminate->lyse quantify Quantify radioactivity (Scintillation Counting) lyse->quantify analyze Analyze data and calculate IC50 quantify->analyze end_node End analyze->end_node

Caption: Step-by-step workflow for an in vitro OSTα-OSTβ inhibition assay.

Logical Relationship of OSTα-OSTβ in Enterohepatic Circulation

Enterohepatic_Circulation cluster_liver Liver cluster_intestine Intestine Hepatocyte Hepatocyte Bile_Canaliculus Bile Canaliculus Hepatocyte->Bile_Canaliculus Bile Acid Secretion Intestinal_Lumen Intestinal Lumen Bile_Canaliculus->Intestinal_Lumen Bile Flow Enterocyte Enterocyte Portal_Vein Portal Vein Enterocyte->Portal_Vein Bile Acid Efflux (OSTα-OSTβ) Intestinal_Lumen->Enterocyte Bile Acid Uptake (ASBT) Portal_Vein->Hepatocyte Return to Liver Inhibitor OSTα-OSTβ Inhibitor Inhibitor->Enterocyte Blocks Efflux

References

An In-depth Technical Guide to the Function of the Organic Solute Transporter α (SLC51A)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solute carrier family 51 subunit alpha (SLC51A), also known as the organic solute transporter alpha (OSTα). It details its core function, physiological relevance, regulation, and significance as a therapeutic target. The information is compiled for professionals in biomedical research and drug development.

Core Function and Mechanism

The SLC51A gene encodes for OSTα, a multi-transmembrane domain protein that is a critical component of a functional solute transporter.[1][2] OSTα must form a heterodimer with the organic solute transporter beta (OSTβ), encoded by the SLC51B gene, to create the active OSTα-OSTβ transport complex.[1][3] This complex is essential for the transport of a variety of endogenous and exogenous compounds across the basolateral membrane of epithelial cells.[1][4]

The primary function of the OSTα-OSTβ transporter is to facilitate the efflux of bile acids and other sterol-derived molecules from cells into the bloodstream.[1][2][5][6] This process is crucial in the small intestine for the absorption of bile acids into the portal circulation, a key step in the enterohepatic circulation.[3][7] The transporter operates via a facilitated diffusion mechanism, meaning it can mediate either uptake or efflux depending on the electrochemical gradient of its substrates, and it is independent of ATP or ion gradients.[1][2]

Key substrates of the OSTα-OSTβ transporter include:

Physiological and Pathophysiological Significance

The OSTα-OSTβ transporter is highly expressed in tissues involved in bile acid and steroid hormone homeostasis, including the ileum, liver, kidney, and adrenal glands.[2][4] Its role is central to several physiological processes:

  • Enterohepatic Circulation of Bile Acids: In the intestine, OSTα-OSTβ is the primary transporter for moving bile acids from enterocytes into the portal blood, which is essential for dietary lipid absorption.[1][2][7]

  • Hepatoprotection in Cholestasis: During cholestasis, a condition of impaired bile flow, the expression of OSTα-OSTβ is upregulated in hepatocytes.[1][9] This provides a protective mechanism by facilitating the efflux of accumulating toxic bile acids from the liver into the systemic circulation.[1][9][10]

  • Steroid Homeostasis: The transporter's presence in steroidogenic tissues like the adrenal gland and testes suggests a role in the disposition of steroid hormones.[1][4]

Deficiency in OSTα, due to mutations in the SLC51A gene, is linked to severe health conditions, including progressive familial intrahepatic cholestasis, liver fibrosis, and congenital diarrhea.[11][12] This highlights the transporter's critical role in maintaining bile acid homeostasis.

Regulation of SLC51A Expression

The expression of both SLC51A and SLC51B is tightly regulated, primarily by bile acids themselves through the nuclear receptor farnesoid X receptor (FXR) .[1][9] When bile acid levels are high, they activate FXR, which in turn increases the transcription of the OSTα and OSTβ genes.[13][14] This regulatory feedback loop allows cells to adapt to high bile acid concentrations by enhancing their efflux capacity.[1] Another layer of regulation involves the FXR-induced fibroblast growth factor 15/19 (FGF15/19) signaling pathway, which also influences the expression of these transporters.[1]

cluster_enterocyte Enterocyte Bile Acids Bile Acids FXR FXR Bile Acids->FXR activates OSTa_OSTb OSTα-OSTβ (SLC51A/B) FXR->OSTa_OSTb upregulates transcription Portal Blood Portal Blood OSTa_OSTb->Portal Blood Bile Acid Efflux cluster_workflow In Vitro Inhibition Assay Workflow A 1. Seed OSTα/β-expressing and Mock cells B 2. Pre-incubate cells with inhibitor A->B C 3. Add probe substrate + inhibitor B->C D 4. Incubate at 37°C C->D E 5. Terminate uptake (Wash with cold buffer) D->E F 6. Lyse cells and measure substrate E->F G 7. Calculate OSTα/β-specific transport and IC50 F->G

References

In-Depth Technical Guide: SLC5111312 Hydrochloride Target Protein Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLC5111312 hydrochloride is a potent small molecule inhibitor targeting sphingosine (B13886) kinases (SPHK), critical enzymes in the sphingolipid metabolic pathway. This guide provides a comprehensive technical overview of its target protein binding, the associated signaling pathways, and the experimental methodologies used for its characterization.

Target Protein Binding and Affinity

This compound is characterized as a dual inhibitor of sphingosine kinase 1 (SPHK1) and sphingosine kinase 2 (SPHK2).[1] Its binding affinity has been quantified across different species, revealing differential selectivity.

Quantitative Binding Affinity Data

The inhibitory activity of this compound is represented by its inhibitor constant (Ki), which indicates the concentration of the inhibitor required to produce half-maximum inhibition. The following table summarizes the reported Ki values for human, mouse, and rat sphingosine kinases.

SpeciesTarget ProteinKi (µM)
Human SPHK10.73[1]
SPHK20.9[1]
Mouse Sphk120[1]
Sphk21[1]
Rat Sphk11.1[1]
Sphk20.8[1]

Data compiled from studies using recombinant kinases.[1]

The data indicates that while this compound acts as a dual inhibitor for human and rat kinases, it exhibits selectivity for Sphk2 over Sphk1 in mice.[1]

Signaling Pathway Modulation

Sphingosine kinases catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling lipid.[2] S1P can act both intracellularly and extracellularly through a family of five G protein-coupled receptors (S1PR1-5) to regulate a multitude of cellular processes, including cell growth, proliferation, survival, migration, and inflammation.[3][4][5]

By inhibiting SPHK1 and SPHK2, this compound effectively reduces the production of S1P. This has been demonstrated in U937 monocytic leukemia cells, where treatment with this compound at concentrations of 0.1 and 0.3 µM led to a decrease in cell-associated S1P and an increase in its precursor, sphingosine.[1] In vivo studies have further shown that SLC5111312 (10 mg/kg) decreases S1P levels in Sphk1-/- mice and in rats, highlighting its functional activity.[1]

The inhibition of S1P production by this compound disrupts the balance of the "sphingolipid rheostat," the ratio between pro-apoptotic ceramide and pro-survival S1P, thereby influencing cell fate.

Sphingolipid Metabolism and S1P Signaling Pathway

Sphingolipid_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P S1P Sphingosine->S1P SPHK1 S1P_n S1P Sphingosine->S1P_n SPHK2 SPHK1 SPHK1 S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs Activates SPHK2 SPHK2 HDAC1_2 HDAC1/2 S1P_n->HDAC1_2 Inhibits Gene Expression Gene Expression HDAC1_2->Gene Expression Regulates SLC5111312 SLC5111312 SLC5111312->SPHK1 Inhibits SLC5111312->SPHK2 Inhibits Downstream Signaling Cell Proliferation, Survival, Migration S1PRs->Downstream Signaling G-protein coupling

Figure 1: Sphingolipid metabolism and S1P signaling pathway inhibition.

Experimental Protocols

The determination of the binding affinity and functional effects of this compound relies on robust enzymatic and cell-based assays. Below are detailed methodologies for key experiments.

Sphingosine Kinase Inhibition Assay (Radiometric)

This protocol is adapted from methodologies used for characterizing sphingosine kinase inhibitors.[6][7]

1. Materials:

  • Recombinant human SPHK1 or SPHK2
  • This compound
  • D-erythro-sphingosine (substrate)
  • [γ-33P]ATP or [γ-32P]ATP
  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 10 mM MgCl2, 1 mM DTT)
  • Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60)
  • TLC developing solvent (e.g., 1-butanol:acetic acid:water, 3:1:1 v/v/v)
  • Phosphorimager or autoradiography film

2. Procedure:

  • Prepare serial dilutions of this compound in the kinase reaction buffer.
  • In a reaction tube, combine the recombinant SPHK enzyme, the inhibitor dilution (or vehicle control), and D-erythro-sphingosine.
  • Pre-incubate the mixture for 10-15 minutes at 37°C.
  • Initiate the kinase reaction by adding [γ-33P]ATP.
  • Incubate the reaction for a defined period (e.g., 20-30 minutes) at 37°C.
  • Stop the reaction by adding an acidic solution (e.g., 1N HCl).
  • Extract the lipids using a chloroform:methanol mixture.
  • Spot the organic phase onto a TLC plate.
  • Develop the TLC plate in the appropriate solvent system to separate the radiolabeled S1P product from unreacted [γ-33P]ATP.
  • Dry the TLC plate and visualize the radiolabeled S1P spots using a phosphorimager or autoradiography.
  • Quantify the radioactivity of the S1P spots to determine the percentage of inhibition at each inhibitor concentration.
  • Calculate the IC50 value by fitting the data to a dose-response curve. The Ki value can then be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Km of the substrate is known.

Cellular Sphingosine-1-Phosphate Level Determination

This protocol describes a general method for assessing the effect of this compound on intracellular S1P levels.[1]

1. Materials:

  • U937 cells (or other relevant cell line)
  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)
  • This compound
  • Methanol
  • Internal standard (e.g., C17-S1P)
  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

2. Procedure:

  • Culture U937 cells to the desired density.
  • Treat the cells with various concentrations of this compound (e.g., 0.1, 0.3 µM) or vehicle control for a specified time (e.g., 2 hours).
  • Harvest the cells by centrifugation and wash with PBS.
  • Lyse the cells and extract the lipids using a methanol-based extraction method. Add the internal standard during the extraction process for normalization.
  • Analyze the lipid extracts by LC-MS/MS to quantify the levels of S1P and sphingosine.
  • Normalize the S1P levels to the internal standard and compare the levels in treated cells to the vehicle control to determine the effect of the inhibitor.

Experimental Workflow for Kinase Inhibitor Profiling

The characterization of a kinase inhibitor like this compound typically follows a structured workflow to assess its potency, selectivity, and cellular effects.

Kinase_Inhibitor_Workflow Start Start Biochemical_Assay Biochemical Kinase Assay (e.g., Radiometric, Luminescence) Start->Biochemical_Assay Determine_Potency Determine IC50 / Ki for Target Kinases Biochemical_Assay->Determine_Potency Selectivity_Profiling Kinase Panel Screening (Assess Off-Target Effects) Determine_Potency->Selectivity_Profiling Cell_Based_Assays Cellular Assays Selectivity_Profiling->Cell_Based_Assays Measure_Target_Engagement Measure Intracellular S1P Levels (LC-MS/MS) Cell_Based_Assays->Measure_Target_Engagement Functional_Outcomes Assess Functional Outcomes (e.g., Proliferation, Apoptosis) Measure_Target_Engagement->Functional_Outcomes In_Vivo_Studies In Vivo Efficacy and PK/PD (Animal Models) Functional_Outcomes->In_Vivo_Studies End End In_Vivo_Studies->End

Figure 2: General workflow for kinase inhibitor profiling.

Conclusion

This compound is a dual inhibitor of SPHK1 and SPHK2, demonstrating species-specific selectivity. Its mechanism of action involves the direct inhibition of these kinases, leading to a reduction in the cellular levels of the signaling lipid S1P. This modulation of the sphingolipid pathway has significant implications for various cellular processes. The characterization of this inhibitor relies on a combination of biochemical and cellular assays to determine its binding affinity, target engagement, and functional consequences. This technical guide provides a foundational understanding for researchers and drug development professionals working with this compound and other sphingosine kinase inhibitors.

References

The Role of the Sphingosine-1-Phosphate (S1P) Signaling Pathway in Cancer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a bioactive sphingolipid metabolite that has emerged as a critical signaling molecule in a multitude of physiological and pathological processes.[1] Produced from the phosphorylation of sphingosine (B13886) by sphingosine kinases (SphKs), S1P exerts its influence on cellular activities such as proliferation, survival, migration, and immune responses through interaction with a family of five specific G-protein-coupled receptors (GPCRs), designated S1P₁₋₅.[2][3] The signaling cascade initiated by S1P binding to its receptors involves various downstream effectors, including the MAPK and PI3K/Akt pathways.[2] The delicate balance between the levels of pro-apoptotic ceramide and pro-survival S1P, often termed the "sphingolipid rheostat," is crucial in determining cell fate.[4] In the context of oncology, dysregulation of the S1P signaling pathway is a frequent occurrence, contributing significantly to tumor progression, metastasis, and resistance to therapy.[5] This guide provides a comprehensive technical overview of the S1P signaling pathway's role in cancer, with a focus on its therapeutic potential.

Core Components of the S1P Signaling Pathway

The S1P signaling axis is comprised of several key molecular players that regulate the synthesis, transport, reception, and degradation of S1P.

  • Sphingosine Kinases (SphK1 and SphK2): These are the enzymes responsible for the synthesis of S1P through the phosphorylation of sphingosine. SphK1 is predominantly located in the cytoplasm and translocates to the plasma membrane upon activation, while SphK2 is primarily found in the nucleus and mitochondria.[6] Overexpression of SphK1 is commonly observed in various cancers and is associated with poor prognosis.[7]

  • S1P Receptors (S1P₁₋₅): These are a family of five GPCRs that mediate the extracellular effects of S1P.[3] They couple to various G proteins (Gᵢ, Gᵩ, G₁₂/₁₃) to activate a diverse range of downstream signaling cascades.[8] The differential expression of these receptors on various cell types contributes to the pleiotropic effects of S1P.

  • S1P Phosphatases and Lyase: These enzymes are responsible for the degradation of S1P, thereby regulating its intracellular and extracellular concentrations. S1P phosphatases dephosphorylate S1P back to sphingosine, while S1P lyase irreversibly degrades S1P.

  • S1P Transporters: As a charged molecule, S1P requires transporters to exit the cell. Members of the ATP-binding cassette (ABC) transporter family, such as ABCC1 and ABCG2, have been implicated in S1P export.[9]

The "Inside-Out" Signaling Paradigm of S1P

A key concept in S1P biology is the "inside-out" signaling model. Intracellularly generated S1P is exported out of the cell where it can then act in an autocrine or paracrine manner by binding to its receptors on the cell surface.[6] This mechanism allows S1P to influence not only the cell that produced it but also neighboring cells within the tumor microenvironment.

The Role of S1P Signaling in Cancer Hallmarks

The S1P signaling pathway is intricately involved in promoting several of the established hallmarks of cancer.

Sustaining Proliferative Signaling and Evading Growth Suppressors

S1P signaling through its receptors, particularly S1P₁ and S1P₃, can activate pro-proliferative pathways such as the ERK1/2 and PI3K/Akt pathways, leading to enhanced cell growth and survival.[1] The activation of these pathways promotes cell cycle progression and inhibits the function of tumor suppressors.

Resisting Cell Death

A critical role of S1P in cancer is its ability to promote cell survival and inhibit apoptosis. By activating survival pathways like PI3K/Akt and NF-κB, S1P counteracts the pro-apoptotic effects of ceramide and other cellular stresses.[2] This anti-apoptotic function contributes to both tumor growth and resistance to therapies that induce cell death.[2]

Inducing Angiogenesis

The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. S1P is a potent angiogenic factor that stimulates endothelial cell migration and tube formation, primarily through the activation of S1P₁ and S1P₃ receptors.[1] Neutralizing extracellular S1P has been shown to inhibit angiogenesis and tumor growth in preclinical models.[6]

Activating Invasion and Metastasis

S1P signaling plays a complex role in tumor cell migration and invasion.[10] By modulating the cytoskeleton and promoting epithelial-mesenchymal transition (EMT), S1P can enhance the migratory and invasive properties of cancer cells.[2] The specific effect of S1P on cell migration can be receptor-dependent, with S1P₁ promoting migration and S1P₂ having inhibitory effects in some contexts.[11]

Contributing to Chemoresistance

Dysregulated S1P signaling is a significant contributor to the development of resistance to chemotherapy. S1P can promote chemoresistance through several mechanisms, including the activation of cell survival pathways that protect cancer cells from the cytotoxic effects of chemotherapeutic agents and the modulation of drug efflux pumps that reduce the intracellular concentration of these drugs.[2]

Therapeutic Targeting of the S1P Signaling Pathway

The central role of the S1P signaling pathway in cancer has made it an attractive target for therapeutic intervention. Several strategies are being explored, including the inhibition of SphKs, the antagonism or agonism of S1P receptors, and the neutralization of extracellular S1P.

Sphingosine Kinase Inhibitors

A number of small molecule inhibitors targeting SphK1 and SphK2 have been developed and are in various stages of preclinical and clinical evaluation. These inhibitors aim to reduce the production of pro-survival S1P, thereby shifting the sphingolipid rheostat towards apoptosis.

InhibitorTargetReported In Vitro/In Vivo EffectsClinical Trial Phase (if applicable)
ABC294640 (Yeliva®) SphK2Reduces S1P levels in intact cells; inhibits STAT3 phosphorylation and induces autophagy in cholangiocarcinoma cells.[12]Phase I completed for advanced solid tumors (NCT01488513).[12]
SKI-II SphK1 and SphK2Induces growth inhibition and apoptosis in human gastric cancer cells.[12]Preclinical
MP-A08 SphKReduces the growth of human lung adenocarcinoma in a mouse xenograft model by inducing apoptosis and inhibiting angiogenesis.[12]Preclinical
SK1-I SphK1Induces apoptosis in leukemic cell lines; reduces tumor growth in an AML xenograft model.[13]Preclinical
S1P Receptor Modulators

Modulators of S1P receptors, including both antagonists and agonists, are also being investigated as potential cancer therapeutics. The rationale is to block the pro-tumorigenic signaling downstream of these receptors.

ModulatorTarget Receptor(s)Mechanism of ActionReported Effects in Cancer Models
FTY720 (Fingolimod) S1P₁, S1P₃, S1P₄, S1P₅Functional antagonist (causes receptor internalization and degradation)Reduces chronic inflammation and colon tumor development in a colitis-associated cancer model.[14]
Ponesimod S1P₁AgonistUnder investigation
TY52156 S1P₃AntagonistPromotes tumor aggressiveness in some models.[8]
JTE-013 S1P₂AntagonistInhibits tumor cell migration and invasion.[8]

Experimental Protocols

Cell Migration Assay (Boyden Chamber Assay)

This protocol describes a common method for assessing the effect of S1P signaling on cancer cell migration.

Materials:

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

  • S1P

  • S1P signaling inhibitor (e.g., SKI-II)

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727)

  • Crystal violet staining solution

  • Cotton swabs

  • Microscope

Procedure:

  • Cell Preparation: Culture cancer cells to sub-confluency. The day before the assay, starve the cells by replacing the growth medium with serum-free medium. On the day of the assay, detach the cells using trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Chamber Setup: Place the polycarbonate membranes in the Boyden chamber apparatus. In the lower chamber, add medium containing S1P (chemoattractant) at a desired concentration (e.g., 1 µM). For control wells, add serum-free medium only.

  • Inhibitor Treatment (if applicable): In the upper chamber, add the cell suspension. For inhibitor-treated groups, pre-incubate the cells with the S1P signaling inhibitor (e.g., SKI-II at 10 µM) for 30 minutes before adding them to the upper chamber.

  • Incubation: Incubate the Boyden chamber at 37°C in a CO₂ incubator for a period sufficient for cell migration (e.g., 6-24 hours, depending on the cell type).

  • Fixation and Staining: After incubation, remove the medium from the upper and lower chambers. Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with crystal violet solution for 20 minutes.

  • Quantification: Wash the membranes with water and allow them to air dry. Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured using a plate reader.

  • Data Analysis: Express the results as the number of migrated cells per field or as a percentage of the control.

Visualizations

S1P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P_ext S1P S1PR S1P Receptor (S1P1-5) S1P_ext->S1PR Binding G_protein G Protein (Gi, Gq, G12/13) S1PR->G_protein Activation Downstream Downstream Signaling (PI3K/Akt, MAPK, etc.) G_protein->Downstream Activation SphK1_mem SphK1 Sphingosine Sphingosine S1P_intra S1P Sphingosine->S1P_intra Phosphorylation S1P_intra->S1P_ext Export (ABC Transporters) SphK1_cyto SphK1 S1P_intra->SphK1_cyto Synthesis by Cancer_Hallmarks Cancer Hallmarks (Proliferation, Survival, Migration, Angiogenesis) Downstream->Cancer_Hallmarks Promotion SphK1_cyto->SphK1_mem Translocation

Caption: The S1P signaling pathway in cancer.

Migration_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Start Start: Culture Cancer Cells Starve Starve cells in serum-free medium Start->Starve Harvest Harvest and resuspend cells Starve->Harvest Add_cells Add cell suspension to upper chamber (with/without inhibitor) Harvest->Add_cells Setup Set up Boyden chamber Add_chemo Add chemoattractant (S1P) to lower chamber Setup->Add_chemo Incubate Incubate at 37°C Add_chemo->Incubate Add_cells->Incubate Remove_nonmigrated Remove non-migrated cells Incubate->Remove_nonmigrated Fix_stain Fix and stain migrated cells Remove_nonmigrated->Fix_stain Quantify Quantify migrated cells (microscopy) Fix_stain->Quantify Analyze Analyze and interpret data Quantify->Analyze

Caption: Workflow for a Boyden chamber cell migration assay.

S1P_Cancer_Hallmarks_Logic cluster_hallmarks Cancer Hallmarks S1P_Signaling S1P Signaling Pathway Proliferation Sustained Proliferation S1P_Signaling->Proliferation Promotes Survival Evasion of Apoptosis S1P_Signaling->Survival Promotes Angiogenesis Induction of Angiogenesis S1P_Signaling->Angiogenesis Promotes Metastasis Activation of Invasion & Metastasis S1P_Signaling->Metastasis Promotes Chemoresistance Chemoresistance S1P_Signaling->Chemoresistance Contributes to

Caption: Logical relationship between S1P signaling and cancer hallmarks.

References

An In-depth Technical Guide to SLC5111312 Hydrochloride: A Dual Sphingosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SLC5111312 hydrochloride is a potent small molecule inhibitor targeting both sphingosine (B13886) kinase 1 (SphK1) and sphingosine kinase 2 (SphK2).[1][2] These enzymes are critical regulators of the sphingolipid signaling pathway, producing the bioactive lipid sphingosine-1-phosphate (S1P), which is implicated in a myriad of cellular processes including proliferation, survival, migration, and inflammation. Dysregulation of the SphK/S1P axis has been linked to various pathological conditions, most notably cancer and inflammatory diseases.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, biological activity, and relevant experimental protocols for this compound, intended to serve as a valuable resource for researchers in the fields of pharmacology, oncology, and drug discovery.

Chemical Properties and Structure

This compound is a crystalline solid with the systematic IUPAC name (2S,3S)-3-hydroxy-2-(3-(6-(pentyloxy)naphthalen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide hydrochloride.[1] Its chemical structure is characterized by a central pyrrolidine (B122466) ring linked to a naphthalenyloxadiazole moiety and a carboximidamide group.

Table 1: Chemical and Physical Properties of this compound
PropertyValueReference
IUPAC Name (2S,3S)-3-hydroxy-2-(3-(6-(pentyloxy)naphthalen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide hydrochloride[1]
CAS Number 1870811-01-0[1][5][6]
Molecular Formula C₂₂H₂₈ClN₅O₃[1][6]
Molecular Weight 445.95 g/mol [1]
Appearance Crystalline solid[5]
Purity ≥98%[5]
Solubility DMF: 2 mg/ml; DMSO: 3 mg/ml; Ethanol: 14 mg/ml; Ethanol:PBS (pH 7.2) (1:4): 0.20 mg/ml[2]
SMILES CCCCCOC1=CC=C2C(C=CC(C3=NOC([C@@H]4--INVALID-LINK--CCN4C(N)=N)=N3)=C2)=C1.Cl[2]
InChI Key SYUYODDXPKNMOE-HLRBRJAUSA-N[1][2]

Note: While a detailed synthesis protocol for this compound is not publicly available in the searched literature, the synthesis of similar pyrrolidine derivatives often involves multi-step reactions starting from precursors like proline or 4-hydroxyproline.

Biological Activity and Mechanism of Action

SLC5111312 is a dual inhibitor of sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2), the two isoforms of the enzyme responsible for the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[1][2] S1P exerts its effects by binding to a family of five G protein-coupled receptors (S1PR₁₋₅) on the cell surface, as well as acting as an intracellular second messenger.[6] The balance between the levels of pro-apoptotic ceramide and sphingosine, and pro-survival S1P, often referred to as the "sphingolipid rheostat," is crucial for cell fate.[4] By inhibiting SphK1 and SphK2, SLC5111312 disrupts the production of S1P, thereby shifting the balance towards apoptosis and inhibiting cell proliferation and survival.[7]

Table 2: In Vitro Inhibitory Activity of SLC5111312
TargetSpeciesKᵢ (μM)Reference
SphK1 Human0.73[2]
SphK2 Human0.9[2]
SphK1 Rat0.8[2]
SphK2 Rat1.1[2]
SphK1 Mouse20[2]
SphK2 Mouse1[2]

In vivo studies have demonstrated the biological activity of SLC5111312. In rats, administration of SLC5111312 led to a significant reduction in blood S1P levels to approximately 40% of the initial concentration.[7] This confirms the compound's ability to inhibit SphK activity in a whole-animal model. Furthermore, experiments in U937 monocytic leukemia cells showed that SLC5111312 decreases cell-associated S1P and increases sphingosine levels at concentrations of 0.1 and 0.3 µM.[2]

Signaling Pathway

The primary signaling pathway affected by SLC5111312 is the sphingosine kinase/sphingosine-1-phosphate (SphK/S1P) pathway. The diagram below illustrates the central role of SphK1 and SphK2 in this pathway and the point of inhibition by SLC5111312.

Figure 1. The Sphingosine Kinase/S1P Signaling Pathway and Inhibition by SLC5111312.

Experimental Protocols

The following is a detailed protocol for a sphingosine kinase inhibition assay, adapted from the literature, to assess the activity of inhibitors like SLC5111312.[7]

Sphingosine Kinase Inhibition Assay

Objective: To measure the inhibitory activity of a compound against recombinant SphK1 and SphK2.

Materials:

  • Recombinant SphK1 and SphK2 (e.g., from baculovirus-infected Sf9 insect cell lysates)

  • Reaction Buffer: 20 mM Tris-Cl (pH 7.4), 1 mM 2-mercaptoethanol, 1 mM EDTA, 5 mM sodium orthovanadate, 40 mM β-glycerophosphate, 15 mM NaF, 1 mM phenylmethylsulfonyl fluoride, 10 mM MgCl₂, 0.5 mM 4-deoxypyridoxine, 10% glycerol

  • Protease inhibitors: 0.1 mg/ml each of leupeptin, aprotinin, and soybean trypsin inhibitor

  • Substrate: Sphingosine

  • Cofactor: [γ-³²P]ATP or unlabeled ATP (for non-radioactive detection methods)

  • Test compound (e.g., SLC5111312) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate

  • Incubator

  • Detection system (e.g., scintillation counter for radioactive assays, or LC-MS/MS for non-radioactive assays)

Procedure:

  • Prepare Reagents: Prepare the reaction buffer and add fresh protease inhibitors just before use. Prepare serial dilutions of the test compound.

  • Enzyme Preparation: Thaw the recombinant SphK1 or SphK2 lysates on ice. Dilute the lysates in the reaction buffer to a concentration that yields a linear reaction rate over the assay time.

  • Assay Setup: In a microplate, add the following in order:

    • Reaction buffer

    • Test compound at various concentrations (or solvent control)

    • Enzyme preparation (0.02–0.03 mg protein)

  • Pre-incubation: Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate (sphingosine) and cofactor ([γ-³²P]ATP or ATP). The final reaction volume is typically 200 μl.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding an appropriate stop solution (e.g., acidic chloroform/methanol for lipid extraction).

  • Detection:

    • Radioactive method: Extract the lipids, separate the phosphorylated product (S1P) by thin-layer chromatography (TLC), and quantify the radioactivity using a scintillation counter.

    • Non-radioactive method: Extract the lipids and quantify the amount of S1P produced using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control. Determine the IC₅₀ or Kᵢ value by fitting the data to a suitable dose-response curve.

Experimental_Workflow A Prepare Reagents (Buffer, Inhibitor, Enzyme) B Add Reagents to Microplate (Buffer, Inhibitor, Enzyme) A->B C Pre-incubation (10-15 min at RT) B->C D Initiate Reaction (Add Sphingosine and ATP) C->D E Incubate (20-30 min at 37°C) D->E F Terminate Reaction E->F G Detection of S1P (TLC/Scintillation or LC-MS/MS) F->G H Data Analysis (Calculate % Inhibition, IC50/Ki) G->H

Figure 2. General workflow for the Sphingosine Kinase Inhibition Assay.

Characterization Data

Detailed, publicly available raw analytical data such as ¹H-NMR, ¹³C-NMR, HPLC, and mass spectrometry for this compound were not identified in the searched literature. For definitive structural confirmation and purity assessment, it is recommended to acquire these data from the supplier or through independent analysis.

Conclusion

This compound is a valuable research tool for investigating the roles of SphK1 and SphK2 in health and disease. Its dual inhibitory activity provides a means to modulate the SphK/S1P signaling pathway potently. This guide offers a foundational understanding of its chemical and biological properties, which should facilitate its effective use in preclinical research and drug development endeavors. For any experimental application, it is crucial to refer to the specific protocols and safety information provided by the supplier.

References

Discovery and synthesis of novel SPHK inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of Novel Sphingosine (B13886) Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine kinases (SphKs) are a family of lipid kinases that play a pivotal role in cellular signaling by catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[1][2][3] This reaction is a critical regulatory point in the sphingolipid metabolic pathway. The two primary isoforms, SphK1 and SphK2, often exhibit distinct and sometimes opposing roles in cellular processes.[2][4] The balance between the pro-apoptotic precursors, ceramide and sphingosine, and the pro-survival product, S1P, is often referred to as the "sphingolipid rheostat".[5][6] Tipping this balance by inhibiting SphKs can lead to an accumulation of pro-apoptotic lipids, making these enzymes attractive therapeutic targets for a variety of diseases, including cancer, fibrosis, and inflammatory disorders.[7][8][9]

SphK1 is primarily located in the cytoplasm and translocates to the plasma membrane upon activation, where it generates S1P that can be secreted to act on cell surface G protein-coupled receptors (S1PRs).[10] This "inside-out" signaling is linked to cell proliferation, survival, and migration.[10][11] In contrast, SphK2 is often found in the nucleus and other organelles where it can regulate processes like apoptosis and histone deacetylase (HDAC) activity.[4][12] The upregulation of SphK1 and elevated S1P levels are associated with numerous cancers, promoting tumor growth, angiogenesis, and therapy resistance.[11][13] Consequently, the development of potent and selective SphK inhibitors is a major focus of modern drug discovery.[8][9]

Signaling Pathways and Experimental Workflows

The inhibition of SphK disrupts the production of S1P, thereby influencing a cascade of downstream signaling events. The general workflow for discovering and validating novel inhibitors involves a multi-step process from initial screening to in vivo testing.

SPHK_Signaling_Pathway cluster_membrane S1PRs S1P Receptors (S1P₁₋₅) Proliferation_Survival Proliferation, Survival, Migration S1PRs->Proliferation_Survival Downstream Signaling (e.g., ERK, PI3K/Akt) Sph Sphingosine S1P_intra Intracellular S1P Sph->S1P_intra ATP -> ADP Ceramide Ceramide Sph->Ceramide Ceramide Synthase Apoptosis Apoptosis & Cell Cycle Arrest Sph->Apoptosis S1P_intra->Proliferation_Survival Intracellular Targets (e.g., TRAF2) S1P_exported Extracellular S1P S1P_intra->S1P_exported Transporters SphK1 SphK1 SphK1->S1P_intra Catalyzes Ceramide->Sph Ceramidase Ceramide->Apoptosis S1P_exported->S1PRs Activates

Caption: The Sphingolipid Rheostat: Opposing roles of Ceramide/Sphingosine and S1P.

SPHK_Inhibitor_Workflow Start Target Identification (SphK1 / SphK2) HTS High-Throughput Screening (HTS) of Compound Libraries Start->HTS SBDD Structure-Based Drug Design (SBDD) Start->SBDD Hit_ID Hit Identification HTS->Hit_ID SBDD->Hit_ID Lead_Gen Lead Generation & Chemical Synthesis Hit_ID->Lead_Gen SAR Structure-Activity Relationship (SAR) Studies Lead_Gen->SAR In_Vitro In Vitro Assays (Kinase Activity, IC₅₀) Lead_Gen->In_Vitro SAR->In_Vitro Lead_Opt Lead Optimization (Potency, Selectivity, ADME) SAR->Lead_Opt Cell_Based Cell-Based Assays (S1P levels, Cytotoxicity) In_Vitro->Cell_Based Cell_Based->Lead_Opt In_Vivo In Vivo Animal Models (Efficacy, PK/PD) Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: General workflow for the discovery and development of SphK inhibitors.

Discovery and Synthesis of Novel Inhibitors

The quest for novel SphK inhibitors has employed several strategies, from modifying the natural substrate to large-scale screening and rational design.

Discovery Strategies:

  • Substrate-Based Design: Early inhibitors were analogues of sphingosine, such as N,N-dimethylsphingosine (DMS). While useful as research tools, these compounds often lack specificity and can affect other lipid kinases.[12]

  • High-Throughput Screening (HTS): Screening large chemical libraries has been instrumental in identifying novel, non-lipid scaffolds. This approach led to the discovery of foundational inhibitors like SKI-II.[6]

  • Structure-Based Drug Design: The elucidation of the crystal structure of human SphK1 has been pivotal, enabling the rational design of inhibitors that fit within the sphingosine binding pocket.[9][14] This J-shaped channel has been a key target for optimizing inhibitor binding and selectivity.[14]

  • Diversity-Oriented Synthesis: This approach involves creating large libraries of structurally diverse compounds to explore new chemical space and identify novel inhibitor scaffolds.[4]

Synthesis Highlights: The synthesis of novel inhibitors often involves modifying existing scaffolds to improve potency, selectivity, and pharmacokinetic properties. For instance, modifications to the hydroxynaphthalene ring of the SKI-I template were explored to enhance in vivo effectiveness by improving hydrophilicity.[15] A common synthetic route involves reacting key intermediates with various aldehyde derivatives through imine formation to generate a diverse set of final compounds.[15] Another successful strategy has been the development of guanidine-based inhibitors bearing an oxadiazole ring, where subtle changes, such as adding a single methylene (B1212753) unit, can dramatically shift selectivity between SphK1 and SphK2.[7][16]

Quantitative Data on SPHK Inhibitors

The following table summarizes the inhibitory activities of several key SphK inhibitors, highlighting their potency and selectivity for the two isoforms.

InhibitorTarget(s)TypeSphK1 Kᵢ / IC₅₀SphK2 Kᵢ / IC₅₀Reference(s)
PF-543 SphK1 SelectivePyrrolidine analogue4.3 nM (Kᵢ)>10,000 nM[14][17]
SLP7111228 SphK1 SelectiveGuanidine-based48 nM (Kᵢ)>10,000 nM[7][16]
SKI-I SphK1 SelectiveSphingosine analogue1.3 µM (Kᵢ)Not specified[18]
SKI-II Dual InhibitorNon-lipid small molecule0.02 µM (IC₅₀)0.10 µM (IC₅₀)[14]
ABC294640 SphK2 SelectiveNon-lipid small molecule>10 µM10 µM (Kᵢ)[19]
SLM6031434 SphK2 SelectiveGuanidine-based20 µM (Kᵢ)0.4 µM (Kᵢ)[19]
Compound 14c SphK2 SelectiveRigid aliphatic tail18,000 nM (Kᵢ)90 nM (Kᵢ)[19]
Amgen 82 Dual InhibitorAminothiazole-based20 nM (IC₅₀)114 nM (IC₅₀)[9]

Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) values are measures of inhibitor potency. Lower values indicate higher potency.

Experimental Protocols

The characterization of novel SphK inhibitors relies on a standardized set of biochemical and cell-based assays.

Sphingosine Kinase Activity Assay (Radiometric)

This is a classic and widely used method to directly measure the enzymatic activity of SphK and the potency of inhibitors.[20]

  • Principle: The assay measures the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to sphingosine. The resulting radiolabeled S1P product is then separated from the unreacted [γ-³²P]ATP and quantified.[19][20]

  • Reagents and Buffers:

    • Kinase Assay Buffer: 20 mM Tris-Cl (pH 7.4), 1 mM EDTA, 1 mM 2-mercaptoethanol, 10 mM MgCl₂, 5 mM sodium orthovanadate, 15 mM NaF, 40 mM β-glycerophosphate, and protease inhibitors.[19]

    • Substrates: D-erythro-sphingosine (typically at its Kₘ value, e.g., 5-10 µM) and [γ-³²P]ATP (e.g., 250 µM).[19]

    • Enzyme Source: Recombinant human SphK1 or SphK2, often from transfected HEK293T cell lysates.[19]

    • Assay Modifiers: For optimal activity, SphK1 assays are often supplemented with 0.5% Triton X-100, while SphK2 assays use 1 M KCl.[19]

  • Procedure:

    • The reaction is initiated by adding the recombinant enzyme to the assay buffer containing sphingosine, the test inhibitor (dissolved in DMSO), and MgCl₂.

    • The phosphorylation reaction is started by the addition of [γ-³²P]ATP.

    • The mixture is incubated at 37°C for a set time (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.

    • The reaction is terminated by adding an acidified organic solvent mixture (e.g., chloroform/methanol/HCl).

    • The mixture is vortexed and centrifuged to separate the phases. The lower organic phase, containing the lipid products, is collected.

    • The collected organic phase is dried and the residue is resuspended in a small volume of solvent.

    • The products are separated by thin-layer chromatography (TLC).

    • The TLC plate is exposed to radiographic film or a phosphor screen to visualize the radiolabeled S1P spot.

    • The S1P spot is scraped from the plate and radioactivity is quantified using liquid scintillation counting.[20]

  • Data Analysis: The amount of S1P formed is calculated and compared between control (no inhibitor) and inhibitor-treated samples. IC₅₀ values are determined by plotting the percent inhibition against a range of inhibitor concentrations. Kᵢ values can be calculated using the Michaelis-Menten equation.[20]

Fluorescence-Based Inhibitor Screening Assay

For higher throughput, fluorescence-based methods are available. These assays measure the production of ADP, a byproduct of the kinase reaction.

  • Principle: This is a coupled-enzyme assay. The ADP generated by SphK is used in a series of subsequent enzymatic reactions that ultimately produce a highly fluorescent molecule (e.g., resorufin (B1680543) from 10-acetyl-3,7-dihydroxyphenoxazine, ADHP).[21] The fluorescence intensity is directly proportional to the SphK activity.

  • Procedure (General Outline):

    • SphK1 enzyme, sphingosine substrate, and the test inhibitor are added to the wells of a microplate.

    • The reaction is initiated by adding ATP.

    • After incubation, a "developer" mixture is added. This contains the enzymes and cofactors (like pyruvate (B1213749) kinase and pyruvate oxidase) needed to convert ADP to a detectable signal (e.g., H₂O₂).

    • A fluorometric detector (e.g., ADHP and peroxidase) is included in the developer mix, which reacts with H₂O₂ to produce a fluorescent product.

    • The plate is incubated to allow the detection reaction to proceed.

    • Fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths (e.g., 530-540 nm excitation, 580-590 nm emission).[21]

Cell-Based S1P Level Quantification

This assay evaluates an inhibitor's ability to penetrate cells and engage its target in a physiological context.

  • Principle: Cells that endogenously express SphKs (e.g., U937 histiocytic lymphoma cells) are treated with the inhibitor.[16][19] After treatment, the cells are lysed, and the intracellular concentration of S1P is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Procedure:

    • U937 cells are cultured in appropriate media (e.g., RPMI 1640). 24 hours before the experiment, the media may be replaced with low-serum media.

    • Cells are treated with various concentrations of the test inhibitor for a defined period (e.g., 2 hours).[19]

    • For testing SphK2-selective inhibitors, cells can be co-incubated with FTY720, a known SphK2 substrate. Inhibition of FTY720 phosphorylation provides another measure of SphK2 activity.[19]

    • After incubation, cells are harvested, washed, and lysed.

    • Lipids are extracted from the cell lysate using an organic solvent system.

    • The lipid extract is analyzed by LC-MS/MS to quantify the levels of S1P and other sphingolipids. A dose-dependent decrease in S1P levels indicates effective target engagement by the inhibitor.[19]

References

The Core Principles of Sphingolipid Metabolism and Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as a diverse and critical class of bioactive molecules that play pivotal roles in a myriad of cellular processes.[1][2][3] This family of lipids, defined by a sphingoid base backbone, is integral to cell-cell communication, signal transduction, proliferation, differentiation, and apoptosis (programmed cell death).[2][3] Dysregulation of sphingolipid metabolism is increasingly implicated in a wide range of pathologies, including cancer, neurodegenerative disorders, inflammatory diseases, and metabolic syndromes.[2][4] This technical guide provides an in-depth exploration of the fundamental principles of sphingolipid metabolism and signaling, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the core metabolic pathways, the key enzymatic players, and the intricate signaling networks governed by these fascinating lipids.

I. The Architecture of Sphingolipid Metabolism

Sphingolipid metabolism is a highly organized and compartmentalized process, primarily occurring at the endoplasmic reticulum (ER), Golgi apparatus, and lysosomes.[5][6] It can be broadly categorized into three major pathways: the de novo synthesis pathway, the salvage pathway, and the sphingomyelin-ceramide pathway.[7][8] These pathways are interconnected, forming a dynamic network that precisely controls the cellular levels of various sphingolipid species.

A. De Novo Synthesis Pathway

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT) , the rate-limiting enzyme of this pathway.[9][10] The product of this reaction, 3-ketodihydrosphingosine, is then rapidly reduced to dihydrosphingosine (also known as sphinganine) by 3-ketodihydrosphingosine reductase .[1][2]

The subsequent acylation of dihydrosphingosine by one of six ceramide synthases (CerS) yields dihydroceramide (B1258172).[1] Each CerS isoform exhibits a preference for fatty acyl-CoAs of specific chain lengths, thereby generating a diverse pool of dihydroceramide species.[11][12] The final step in the formation of the central sphingolipid metabolite, ceramide, is the introduction of a double bond into dihydroceramide by dihydroceramide desaturase .[7][9]

From the ER, ceramide is transported to the Golgi apparatus, where it serves as a precursor for the synthesis of more complex sphingolipids, including sphingomyelin (B164518) and glycosphingolipids.[7][13]

B. The Salvage Pathway

The salvage pathway provides a mechanism for the cell to recycle sphingolipids, contributing significantly to the maintenance of sphingolipid homeostasis. This pathway involves the breakdown of complex sphingolipids in the lysosomes back to their fundamental components, primarily sphingosine (B13886).[7] This sphingosine can then be re-acylated by ceramide synthases to form ceramide, re-entering the metabolic pool.[7] The salvage pathway is estimated to contribute between 50% and 90% of total sphingolipid biosynthesis, highlighting its critical importance.[7]

C. The Sphingomyelin-Ceramide Pathway

A major pathway for the rapid generation of ceramide in response to extracellular stimuli is the hydrolysis of sphingomyelin, a major component of the plasma membrane.[7][14] This reaction is catalyzed by sphingomyelinases (SMases) , which exist in several isoforms with distinct subcellular localizations and pH optima (acid, neutral, and alkaline).[14][15] The activation of SMases, particularly acid sphingomyelinase (aSMase) and neutral sphingomyelinase (nSMase), leads to a transient increase in ceramide levels, which then acts as a second messenger to initiate downstream signaling cascades.[15][16]

II. Key Bioactive Sphingolipids and Their Signaling Roles

At the heart of sphingolipid signaling are two key bioactive lipids with often opposing functions: ceramide and sphingosine-1-phosphate (S1P). The balance between the cellular levels of these two molecules, often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate.[2]

A. Ceramide: A Pro-Apoptotic and Anti-Proliferative Signal

Ceramide is a central hub in sphingolipid metabolism and a potent signaling molecule.[3][7] It is generally associated with pro-apoptotic and anti-proliferative signals.[15][17][18] An increase in cellular ceramide levels can be triggered by a variety of stimuli, including cytokines (e.g., tumor necrosis factor-alpha), chemotherapeutic agents, and cellular stress.[16][17]

Ceramide exerts its effects through multiple mechanisms:

  • Activation of Protein Phosphatases and Kinases: Ceramide can directly or indirectly activate protein phosphatases, such as protein phosphatase 2A (PP2A), and stress-activated protein kinases, like c-Jun N-terminal kinase (JNK).[17][19]

  • Mitochondrial Outer Membrane Permeabilization: Ceramide can form channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c.[20]

  • Formation of Ceramide-Rich Platforms: In the plasma membrane, ceramide can self-associate to form large, ordered domains known as ceramide-rich platforms. These platforms serve to cluster receptor proteins and signaling molecules, amplifying downstream signals.[16]

B. Sphingosine-1-Phosphate (S1P): A Pro-Survival and Proliferative Signal

In contrast to ceramide, sphingosine-1-phosphate (S1P) is a potent signaling molecule that promotes cell survival, proliferation, and migration.[21][22] S1P is generated from the phosphorylation of sphingosine, a reaction catalyzed by two isoforms of sphingosine kinase (SphK1 and SphK2) .[23][24]

S1P can act both intracellularly as a second messenger and extracellularly as a ligand for a family of five G protein-coupled receptors (GPCRs), designated S1PR1-5.[13][21][25] The binding of S1P to its receptors activates a variety of downstream signaling pathways, including:

  • PI3K/Akt Pathway: Promotes cell survival and inhibits apoptosis.[26]

  • Ras/ERK Pathway: Stimulates cell proliferation and differentiation.[26]

  • Rho GTPase Pathway: Regulates cell migration and cytoskeletal rearrangements.[26][27]

The secretion of S1P and the expression of S1P receptors on the cell surface create a system of autocrine and paracrine signaling that is crucial for numerous physiological processes, including immune cell trafficking, angiogenesis, and vascular development.[22][25]

III. Glycosphingolipids: Modulators of Cell Surface Interactions

Glycosphingolipids (GSLs) are a complex and diverse subgroup of sphingolipids characterized by the presence of one or more sugar residues attached to the ceramide backbone.[28] They are primarily located in the outer leaflet of the plasma membrane, where they contribute to the formation of lipid rafts and play crucial roles in cell-cell recognition, adhesion, and signal transduction.[28][29] The composition and expression of GSLs can change dramatically during development and in various disease states.[30] Aberrant GSL metabolism is the underlying cause of several lysosomal storage disorders, such as Tay-Sachs and Gaucher disease.[31][32]

IV. Sphingolipids in Disease and as Therapeutic Targets

Given their central role in regulating fundamental cellular processes, it is not surprising that dysregulation of sphingolipid metabolism is implicated in a wide range of human diseases.[3][4]

  • Cancer: The sphingolipid rheostat is often skewed towards pro-survival S1P in cancer cells, promoting tumor growth, angiogenesis, and resistance to chemotherapy.[10][14]

  • Neurodegenerative Diseases: Alterations in sphingolipid metabolism have been linked to neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[28]

  • Inflammatory and Autoimmune Diseases: S1P signaling is a key regulator of lymphocyte trafficking, and modulation of S1P receptors has emerged as a successful therapeutic strategy for autoimmune diseases like multiple sclerosis.[22][33]

  • Lysosomal Storage Diseases: Genetic defects in the enzymes responsible for the degradation of sphingolipids lead to their accumulation in lysosomes, resulting in a group of severe metabolic disorders known as sphingolipidoses.[11][12][34][35]

The critical roles of sphingolipids in pathophysiology have made the enzymes of their metabolic pathways and their receptors attractive targets for drug development. Modulators of sphingosine kinases, sphingomyelinases, and S1P receptors are actively being investigated for the treatment of various diseases.[33]

Data Presentation

Table 1: Quantitative Data on Key Sphingolipid Metabolizing Enzymes
EnzymeEC NumberSubstrate(s)Product(s)KmVmaxCellular Localization
Serine Palmitoyltransferase (SPT)2.3.1.50L-serine, Palmitoyl-CoA3-Ketodihydrosphingosine--Endoplasmic Reticulum
3-Ketodihydrosphingosine Reductase1.1.1.1023-Ketodihydrosphingosine, NADPHDihydrosphingosine, NADP+--Endoplasmic Reticulum
Ceramide Synthase 1 (CerS1)2.3.1.24Dihydrosphingosine, C18:0-CoADihydroceramide (C18:0)~2-5 µM (for sphinganine)[11][17]-Endoplasmic Reticulum
Ceramide Synthase 2 (CerS2)2.3.1.24Dihydrosphingosine, C22:0-C24:0-CoADihydroceramide (C22:0-C24:0)~2-5 µM (for sphinganine)[11][17]-Endoplasmic Reticulum
Ceramide Synthase 4 (CerS4)2.3.1.24Dihydrosphingosine, C18:0-C20:0-CoADihydroceramide (C18:0-C20:0)~2-5 µM (for sphinganine)[11][17]-Endoplasmic Reticulum
Ceramide Synthase 5 (CerS5)2.3.1.24Dihydrosphingosine, C16:0-CoADihydroceramide (C16:0)~2-5 µM (for sphinganine)[11][17]-Endoplasmic Reticulum
Ceramide Synthase 6 (CerS6)2.3.1.24Dihydrosphingosine, C16:0-CoADihydroceramide (C16:0)~2-5 µM (for sphinganine)[11][17]-Endoplasmic Reticulum
Dihydroceramide Desaturase 1 (DEGS1)1.14.19.17Dihydroceramide, NADHCeramide, NAD+, H2O--Endoplasmic Reticulum
Acid Sphingomyelinase (aSMase)3.1.4.12Sphingomyelin, H2OCeramide, Phosphocholine (B91661)~20 µM[25]~6 pmol/h/µl[25]Lysosomes, Secreted
Neutral Sphingomyelinase 2 (nSMase2)3.1.4.12Sphingomyelin, H2OCeramide, Phosphocholine~60 µM[1]-Plasma Membrane, Golgi
Acid Ceramidase (aCDase)3.5.1.23Ceramide, H2OSphingosine, Fatty Acid--Lysosomes
Sphingosine Kinase 1 (SphK1)2.7.1.91Sphingosine, ATPSphingosine-1-Phosphate, ADP~5-17 µM (for sphingosine)[15]-Cytosol, Plasma Membrane
Sphingosine Kinase 2 (SphK2)2.7.1.91Sphingosine, ATPSphingosine-1-Phosphate, ADP~3-5 µM (for sphingosine)[15]-Nucleus, Mitochondria, ER
Sphingosine-1-Phosphate Lyase (SGPL1)4.1.2.27Sphingosine-1-PhosphateHexadecenal, Ethanolamine Phosphate--Endoplasmic Reticulum

Note: Km and Vmax values can vary depending on the specific experimental conditions, including substrate presentation (e.g., in micelles or vesicles) and the source of the enzyme.

Table 2: Representative Cellular Concentrations of Key Sphingolipids
SphingolipidCell Type/TissueConcentration
Ceramide (total)Various cell lines1-10 pmol/nmol phospholipid
SphingomyelinHuman Plasma~150-250 µM
Sphingosine-1-Phosphate (S1P)Human Plasma~200-900 nM
SphingosineHuman Plasma~10-100 nM

Note: Cellular and plasma concentrations of sphingolipids can vary significantly depending on the cell type, physiological state, and the specific acyl chain length of the sphingolipid.

Mandatory Visualizations

Sphingolipid_Metabolism_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Salvage Pathway) cluster_PM Plasma Membrane Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA SPT SPT Serine + Palmitoyl-CoA->SPT 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine KSR 3-KDS Reductase 3-Ketodihydrosphingosine->KSR Dihydrosphingosine Dihydrosphingosine CerS CerS (1-6) Dihydrosphingosine->CerS Dihydroceramide Dihydroceramide DEGS1 DEGS1 Dihydroceramide->DEGS1 Ceramide Ceramide Ceramide_Golgi Ceramide Ceramide->Ceramide_Golgi Transport (CERT/Vesicular) SPT->3-Ketodihydrosphingosine KSR->Dihydrosphingosine CerS->Dihydroceramide DEGS1->Ceramide SMS SMS Ceramide_Golgi->SMS GCS GCS Ceramide_Golgi->GCS Sphingomyelin Sphingomyelin Glucosylceramide Glycosphingolipids SMS->Sphingomyelin GCS->Glucosylceramide Complex_SL Complex Sphingolipids Hydrolases Lysosomal Hydrolases Complex_SL->Hydrolases Ceramide_Lyso Ceramide aCDase aCDase Ceramide_Lyso->aCDase Sphingosine_Lyso Sphingosine Sphingosine_Lyso->CerS Re-acylation Hydrolases->Ceramide_Lyso aCDase->Sphingosine_Lyso Sphingomyelin_PM Sphingomyelin SMase SMase Sphingomyelin_PM->SMase Ceramide_PM Ceramide SMase->Ceramide_PM

Caption: Overview of the major sphingolipid metabolic pathways.

Sphingolipid_Signaling_Rheostat Ceramide Ceramide CDase Ceramidase Ceramide->CDase Apoptosis Apoptosis Cell Cycle Arrest Senescence Ceramide->Apoptosis Sphingosine Sphingosine CerS Ceramide Synthase Sphingosine->CerS SphK Sphingosine Kinase (SphK1/2) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) S1PP S1P Phosphatase S1P->S1PP SPL S1P Lyase S1P->SPL Survival Proliferation Survival Migration S1P->Survival CDase->Sphingosine CerS->Ceramide SphK->S1P S1PP->Sphingosine Degradation Degradation SPL->Degradation

Caption: The Sphingolipid Rheostat: Ceramide and S1P signaling.

S1P_Receptor_Signaling S1P_ext Extracellular S1P S1PR S1P Receptors (S1PR1-5) S1P_ext->S1PR G_protein G Proteins (Gi, Gq, G12/13) S1PR->G_protein PI3K_Akt PI3K / Akt Pathway G_protein->PI3K_Akt Ras_ERK Ras / ERK Pathway G_protein->Ras_ERK PLC PLC Pathway G_protein->PLC Rho Rho Pathway G_protein->Rho Survival_Proliferation Survival & Proliferation PI3K_Akt->Survival_Proliferation Ras_ERK->Survival_Proliferation Calcium Ca2+ Mobilization PLC->Calcium Migration_Cytoskeleton Migration & Cytoskeletal Rearrangement Rho->Migration_Cytoskeleton

Caption: S1P receptor-mediated signaling pathways.

Experimental Protocols

Protocol 1: Lipid Extraction from Cultured Cells for Sphingolipid Analysis

This protocol describes a common method for extracting total lipids from cultured cells, suitable for subsequent analysis by mass spectrometry.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • Cell scraper

  • 15 mL conical tubes

  • Centrifuge

Procedure:

  • Aspirate the culture medium from the cell culture dish.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold PBS to the dish and scrape the cells using a cell scraper.

  • Transfer the cell suspension to a 15 mL conical tube.

  • Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.

  • Aspirate the supernatant.

  • Resuspend the cell pellet in 200 µL of water.

  • Add 750 µL of chloroform:methanol (1:2, v/v) to the cell suspension.

  • Vortex vigorously for 1 minute.

  • Add 250 µL of chloroform and vortex for 30 seconds.

  • Add 250 µL of water and vortex for 30 seconds to induce phase separation.

  • Centrifuge at 1,000 x g for 10 minutes at room temperature.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipid extract in a suitable solvent for mass spectrometry analysis (e.g., methanol).

Protocol 2: In Vitro Sphingosine Kinase 1 (SphK1) Activity Assay

This protocol outlines a method to measure the activity of SphK1 in vitro, which can be adapted for screening inhibitors.

Materials:

  • Recombinant human SphK1

  • Sphingosine (substrate)

  • [γ-32P]ATP (radiolabeled co-substrate)

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • Chloroform:methanol:HCl (100:200:1, v/v/v)

  • 1 M KCl

  • Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel 60)

  • TLC developing solvent (e.g., chloroform:methanol:acetic acid:water, 90:9:9:1, v/v/v/v)

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare the kinase reaction mixture in a microcentrifuge tube by adding kinase reaction buffer, sphingosine (e.g., 50 µM final concentration), and recombinant SphK1.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding [γ-32P]ATP (e.g., 10 µCi per reaction, 1 mM final ATP concentration).

  • Incubate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding 750 µL of chloroform:methanol:HCl (100:200:1, v/v/v).

  • Add 250 µL of chloroform and 250 µL of 1 M KCl to induce phase separation.

  • Vortex and centrifuge at 1,000 x g for 5 minutes.

  • Carefully collect the lower organic phase.

  • Dry the organic phase under nitrogen.

  • Resuspend the lipid extract in a small volume of chloroform:methanol (2:1, v/v).

  • Spot the sample onto a TLC plate.

  • Develop the TLC plate in the developing solvent.

  • Dry the plate and visualize the radiolabeled sphingosine-1-phosphate spot using a phosphorimager or by scraping the corresponding silica and quantifying using a scintillation counter.

Protocol 3: Neutral Sphingomyelinase (nSMase) Activity Assay in Cell Lysates

This protocol describes a colorimetric method for measuring nSMase activity in cell lysates.

Materials:

  • Cultured cells

  • Lysis buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 2 mM EDTA, 5 mM DTT, protease inhibitors)

  • Sphingomyelin (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2)

  • Amplex™ Red reagent

  • Horseradish peroxidase (HRP)

  • Choline (B1196258) oxidase

  • Alkaline phosphatase

  • 96-well microplate

  • Microplate reader

Procedure:

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Prepare a reaction mixture containing assay buffer, sphingomyelin, Amplex™ Red, HRP, choline oxidase, and alkaline phosphatase.

  • Add a known amount of cell lysate (e.g., 20-50 µg of protein) to each well of a 96-well plate.

  • Initiate the reaction by adding the reaction mixture to each well.

  • Incubate the plate at 37°C, protected from light, for a defined period (e.g., 30-60 minutes).

  • Measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm using a microplate reader.

  • The fluorescence intensity is proportional to the amount of phosphocholine produced, which reflects the nSMase activity.

Conclusion

The field of sphingolipid research has undergone a remarkable transformation, moving from the study of structural lipids to the elucidation of complex signaling networks that govern cellular life and death. This guide has provided a comprehensive overview of the core principles of sphingolipid metabolism and signaling, from the fundamental biosynthetic and catabolic pathways to the intricate roles of key bioactive molecules like ceramide and S1P. The provided quantitative data, signaling diagrams, and experimental protocols offer a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of this exciting field. A deeper understanding of sphingolipid biology holds immense promise for the development of novel therapeutic strategies for a wide array of human diseases.

References

Methodological & Application

Application Notes and Protocols for SLC5111312 Hydrochloride: An In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLC5111312 hydrochloride is a potent small molecule inhibitor of sphingosine (B13886) kinase 1 (SPHK1) and sphingosine kinase 2 (SPHK2). These enzymes are critical regulators in the sphingolipid signaling pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). The S1P signaling cascade is implicated in a multitude of cellular processes, including proliferation, survival, migration, and inflammation. Dysregulation of this pathway has been linked to various diseases, such as cancer and inflammatory disorders. As a dual inhibitor, this compound serves as a valuable research tool for investigating the roles of SPHK1 and SPHK2 in cellular physiology and pathology.

This document provides a detailed protocol for an in vitro enzyme inhibition assay to characterize the activity of this compound, a summary of its inhibitory constants, and a visualization of its place in the sphingosine kinase signaling pathway.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized against SPHK1 and SPHK2 from various species. The compound also demonstrates efficacy in reducing cellular S1P levels.

ParameterSpecies/Cell LineSPHK1SPHK2Conditions
Ki Human0.73 µM0.9 µMRecombinant enzymes
Ki Mouse20 µM1 µMRecombinant enzymes
Ki Rat0.8 µM1.1 µMRecombinant enzymes
Effect U937 cellsDecreased S1PDecreased S1P0.1 and 0.3 µM concentrations

Table 1: Summary of in vitro inhibitory constants (Ki) and cellular effects of this compound.[1]

Signaling Pathway

This compound exerts its effect by inhibiting SPHK1 and SPHK2, which are central to the conversion of sphingosine to the signaling molecule S1P.[1] S1P can then act intracellularly or be exported to activate G protein-coupled receptors (S1PRs), leading to downstream signaling cascades that influence cell fate.

G cluster_0 cluster_1 cluster_2 cluster_3 Downstream Signaling Sphingosine Sphingosine SPHK1 SPHK1 Sphingosine->SPHK1 SPHK2 SPHK2 Sphingosine->SPHK2 S1P Sphingosine-1-Phosphate (S1P) Proliferation Cell Proliferation & Survival S1P->Proliferation Migration Cell Migration S1P->Migration Inflammation Inflammation S1P->Inflammation SPHK1->S1P ATP to ADP SPHK2->S1P ATP to ADP SLC5111312 SLC5111312 hydrochloride SLC5111312->SPHK1 SLC5111312->SPHK2

Sphingosine Kinase Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro SPHK1/2 Enzyme Inhibition Assay (Radiometric)

This protocol describes a common method for determining the inhibitory activity of this compound on SPHK1 and SPHK2 enzymatic activity by measuring the incorporation of radiolabeled phosphate (B84403) into sphingosine.

Materials:

  • Recombinant human SPHK1 and SPHK2

  • This compound

  • Sphingosine (substrate)

  • [γ-³²P]ATP or [γ-³³P]ATP (radiolabeled co-substrate)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM MgCl₂, 1 mM DTT

  • Stop Solution: 1N HCl

  • Extraction Solvent: Chloroform:Methanol:HCl (100:200:1 v/v/v)

  • Thin-Layer Chromatography (TLC) plates (Silica Gel 60)

  • Scintillation fluid and counter

  • 96-well plates

  • Incubator at 37°C

Experimental Workflow:

Workflow for the in vitro radiometric SPHK inhibition assay.

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing assay buffer and sphingosine.

  • Inhibitor Addition: Add the diluted this compound or vehicle control (e.g., DMSO) to the respective wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a mixture of the recombinant SPHK enzyme (SPHK1 or SPHK2) and [γ-³²P]ATP. The final reaction volume is typically 50-100 µL.

  • Reaction Incubation: Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding an acidic solution, such as 1N HCl.

  • Lipid Extraction: Extract the lipids by adding an organic solvent mixture (e.g., Chloroform:Methanol:HCl). Vortex and centrifuge to separate the organic and aqueous phases.

  • TLC Separation: Carefully spot the organic (lower) phase onto a silica (B1680970) TLC plate. Develop the plate using an appropriate solvent system to separate the radiolabeled S1P from unreacted sphingosine and ATP.

  • Quantification: Dry the TLC plate and expose it to a phosphor screen or use a scintillation counter to quantify the amount of radiolabeled S1P.

  • Data Analysis: Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC50 value.

Alternative Assay Formats

While the radiometric assay is a classic and direct method, other formats are available that may offer higher throughput or avoid the use of radioactivity.

  • Luminescence-based Assays: These assays, often available as commercial kits, measure the amount of ATP remaining in the reaction. As SPHK consumes ATP to produce S1P, a decrease in luminescence is proportional to enzyme activity.

  • Fluorescence-based Assays: These methods can utilize fluorescently labeled sphingosine (e.g., NBD-sphingosine). The phosphorylation of the substrate leads to a change in its fluorescent properties, allowing for real-time monitoring of enzyme activity.

The choice of assay will depend on the specific experimental needs, available equipment, and desired throughput.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of SPHK1 and SPHK2. The provided protocol for a radiometric in vitro assay offers a robust method for characterizing its inhibitory properties. The summarized data and pathway diagram provide a clear context for its mechanism of action. Researchers should carefully consider the most appropriate assay format for their experimental goals.

References

Application Notes and Protocols for SLC5111312 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

SLC5111312 hydrochloride is a potent dual inhibitor of sphingosine (B13886) kinase 1 (SPHK1) and sphingosine kinase 2 (SPHK2).[1][2] These enzymes play a critical role in the sphingolipid signaling pathway by catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key bioactive lipid mediator. The SPHK/S1P signaling axis is implicated in a multitude of cellular processes, including cell growth, proliferation, survival, migration, and inflammation. Dysregulation of this pathway is frequently observed in various cancers, making SPHK1 and SPHK2 attractive targets for therapeutic intervention. This compound, by inhibiting both isoforms, offers a valuable tool for investigating the roles of SPHK1 and SPHK2 in cancer biology and for evaluating their potential as therapeutic targets.

These application notes provide detailed protocols for the use of this compound in cell culture, including guidelines for the preparation of stock solutions, cell-based assays for determining cytotoxic effects, and an overview of the targeted signaling pathway.

Physicochemical Properties and Storage

PropertyValue
Chemical Name (2S,3S)-3-hydroxy-2-[3-[6-(pentyloxy)-2-naphthalenyl]-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboximidamide, monohydrochloride[1]
Molecular Formula C₂₂H₂₇N₅O₃ • HCl[1]
Molecular Weight 445.9 g/mol [1]
Appearance Crystalline solid[2]
Purity ≥98%[2]
Storage Store at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks). Keep dry and protected from light.[3]

Mechanism of Action

This compound exerts its biological effects by inhibiting the enzymatic activity of both SPHK1 and SPHK2. This inhibition blocks the conversion of sphingosine to S1P. The resulting decrease in intracellular S1P levels and a concomitant increase in sphingosine can disrupt the balance of the "sphingolipid rheostat," pushing cells away from pro-survival and pro-proliferative signaling and towards apoptosis and cell cycle arrest.

G SPHK1/2 Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S1P_R S1P Receptors (S1PR1-5) Sphingosine Sphingosine SPHK1 SPHK1 SPHK2 SPHK2 S1P Sphingosine-1-Phosphate (S1P) SLC5111312 SLC5111312 hydrochloride Proliferation Cell Proliferation & Survival Apoptosis Apoptosis Ceramide Ceramide

Figure 1: Simplified signaling pathway of SPHK1/2 and its inhibition by this compound.

Data Presentation

Solubility Data

For the preparation of stock solutions, this compound can be dissolved in various organic solvents.

SolventSolubility
DMSO3 mg/mL[1]
Ethanol14 mg/mL[1]
DMF2 mg/mL[1]
Ethanol:PBS (pH 7.2) (1:4)0.20 mg/mL[1]
In Vitro Activity

This compound has been shown to be effective in cell-based assays at sub-micromolar to low micromolar concentrations.

Cell LineAssayEndpointResult
U937 (human monocytic leukemia)S1P MeasurementDecrease in intracellular S1PEffective at 0.1 and 0.3 µM[1]
U937 (human monocytic leukemia)Sphingosine MeasurementIncrease in intracellular sphingosineEffective at 0.1 and 0.3 µM[1]

Note: Specific IC₅₀ values for cytotoxicity in various cancer cell lines are not yet widely published. Researchers should perform dose-response experiments to determine the IC₅₀ for their cell line of interest.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, anhydrous

  • Sterile, light-protected microcentrifuge tubes

  • 0.22 µm sterile syringe filter

Equipment:

  • Analytical balance

  • Vortex mixer

  • Calibrated micropipettes

  • Sterile biological safety cabinet

Procedure:

  • Preparation: In a sterile biological safety cabinet, weigh out 4.46 mg of this compound powder using an analytical balance.

  • Dissolution: Transfer the powder to a sterile tube and add 1 mL of anhydrous, cell culture grade DMSO.

  • Solubilization: Vortex the solution until the this compound is completely dissolved. The solution should be clear and free of particulates.

  • Sterilization: To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile, light-protected tube.

  • Aliquoting: Dispense the sterilized stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for up to six months.

G Workflow for Stock Solution Preparation start Start weigh Weigh 4.46 mg of This compound start->weigh dissolve Dissolve in 1 mL of anhydrous DMSO weigh->dissolve vortex Vortex until fully dissolved dissolve->vortex filter Sterile filter through a 0.22 µm filter vortex->filter aliquot Aliquot into single-use tubes filter->aliquot store Store at -20°C aliquot->store end_node End store->end_node

Figure 2: Workflow for the preparation of this compound stock solution.
Protocol 2: Cell Viability Assay (MTT-Based)

This protocol provides a method to determine the cytotoxic effects of this compound on a cancer cell line of interest using a standard MTT assay.

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.01 M HCl in isopropanol, or DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a dose-response experiment with concentrations ranging from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

G Experimental Workflow for MTT Cytotoxicity Assay start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compound Treat with SLC5111312 HCl and controls incubate_24h->treat_compound incubate_exposure Incubate for desired exposure time (24-72h) treat_compound->incubate_exposure add_mtt Add MTT solution incubate_exposure->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and determine IC₅₀ read_absorbance->analyze_data end_node End analyze_data->end_node

Figure 3: Workflow for determining the cytotoxicity of this compound using an MTT assay.

Safety Precautions

This compound is for research use only and is not for human or veterinary use.[2] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and its solutions. Handle the compound in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

References

Preclinical Research Application Notes: SLC5111312 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Product Information

  • Name: SLC5111312 hydrochloride

  • CAS Number: Not available

  • Chemical Formula: C₂₂H₂₇N₅O₃ • HCl[1]

  • Molecular Weight: 445.9 g/mol [1]

  • Purity: ≥98%[1]

  • Formulation: A crystalline solid[1]

Description

This compound is a research compound. At present, there is no publicly available information regarding its specific biological target, mechanism of action, or any associated signaling pathways.

Animal Model Studies

A comprehensive search of publicly available scientific literature and databases did not yield any specific animal model studies conducted with this compound. Therefore, no quantitative data on pharmacokinetics, efficacy, or toxicology in animal models is available at this time.

Experimental Protocols

As no animal studies have been published, there are no established experimental protocols for the in vivo evaluation of this compound.

Researchers interested in evaluating this compound in animal models would need to develop and validate their own protocols. General guidance for designing such studies can be found in literature concerning preclinical drug development and animal modeling.[2][3][4][5] Key considerations for protocol development would include:

  • Animal Model Selection: The choice of animal model would depend on the hypothesized therapeutic indication.

  • Dose-Ranging and Toxicity Studies: Initial studies to determine the maximum tolerated dose (MTD) and to identify potential toxicities are crucial.

  • Pharmacokinetic Analysis: Characterization of the compound's absorption, distribution, metabolism, and excretion (ADME) profile is essential.[6][7]

  • Efficacy Studies: Once a potential therapeutic dose is identified and the pharmacokinetic profile is understood, efficacy can be assessed in a relevant disease model.[3][8]

Signaling Pathways & Experimental Workflows

As the mechanism of action for this compound is unknown, no specific signaling pathway diagrams can be provided.

For researchers planning initial in vivo studies, a general experimental workflow can be conceptualized.

G cluster_0 Pre-study cluster_1 In Vivo Study cluster_2 Post-study Analysis Compound Acquisition Compound Acquisition Literature Review Literature Review Compound Acquisition->Literature Review Hypothesis Generation Hypothesis Generation Literature Review->Hypothesis Generation Protocol Design Protocol Design Hypothesis Generation->Protocol Design IACUC Approval IACUC Approval Protocol Design->IACUC Approval Animal Acclimation Animal Acclimation IACUC Approval->Animal Acclimation Dose Formulation Dose Formulation Animal Acclimation->Dose Formulation Dosing & Observation Dosing & Observation Dose Formulation->Dosing & Observation Sample Collection Sample Collection Dosing & Observation->Sample Collection Efficacy Assessment Efficacy Assessment Sample Collection->Efficacy Assessment Bioanalysis Bioanalysis Efficacy Assessment->Bioanalysis Data Analysis Data Analysis Bioanalysis->Data Analysis Report Generation Report Generation Data Analysis->Report Generation

Caption: A generalized workflow for initial in vivo animal studies.

References

Application Notes and Protocols for Sphingosine Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine (B13886) kinases (SphKs), existing in two isoforms, SphK1 and SphK2, are pivotal enzymes in cellular signaling. They catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator.[1] The balance between sphingosine and S1P, often termed the "sphingolipid rheostat," is critical in determining cell fate, with sphingosine and its precursor ceramide generally promoting apoptosis, while S1P is involved in cell survival, proliferation, migration, and inflammation.[2][3] Consequently, SphKs have emerged as significant therapeutic targets for a range of diseases, including cancer, inflammatory disorders, and cardiovascular diseases.[2][4] Accurate and reliable methods for measuring SphK activity are therefore essential for basic research and for the discovery and development of novel SphK inhibitors.

This document provides detailed application notes and protocols for several widely used sphingosine kinase activity assay methods.

Sphingosine Kinase Signaling Pathway

Sphingosine kinases are key regulators of the sphingolipid signaling pathway. SphK1 is primarily located in the cytoplasm and translocates to the plasma membrane upon activation, while SphK2 is found in the nucleus, mitochondria, and endoplasmic reticulum.[1][3] The S1P produced by SphKs can act intracellularly as a second messenger or be exported out of the cell to activate a family of five G protein-coupled receptors (S1PR1-5) on the cell surface, initiating "inside-out" signaling.[4][5] This extracellular signaling cascade influences a multitude of cellular processes.

Sphingosine_Kinase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S1PR S1P Receptors (S1PR1-5) GPCR G Protein-Coupled Signaling S1PR->GPCR Activation Cellular_Responses Cell Proliferation, Survival, Migration, Inflammation GPCR->Cellular_Responses Downstream Effects SphK1_active Activated SphK1 S1P_intra Intracellular S1P SphK1_active->S1P_intra ATP->ADP S1P_transporter S1P Transporter (e.g., SPNS2, ABC transporters) S1P_transporter->S1PR Binding Sphingosine Sphingosine Sphingosine->SphK1_active Substrate S1P_intra->S1P_transporter Export SphK1_inactive SphK1 (inactive) SphK1_inactive->SphK1_active Translocation Stimuli Growth Factors, Cytokines Stimuli->SphK1_inactive Activation SphK2 SphK2 S1P_nuclear Nuclear S1P SphK2->S1P_nuclear ATP->ADP HDAC_inhibition HDAC Inhibition & Gene Regulation S1P_nuclear->HDAC_inhibition Sphingosine_nuc Sphingosine Sphingosine_nuc->SphK2

Sphingosine Kinase Signaling Pathway

Assay Methodologies

Several distinct methodologies are available for quantifying sphingosine kinase activity, each with its own advantages and limitations. The choice of assay often depends on the specific application, required throughput, and available equipment.

Radiometric Assays

Radiometric assays are considered the "gold standard" for measuring kinase activity due to their direct and sensitive nature.[6] These assays typically involve the use of radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radiolabeled phosphate (B84403) group into the sphingosine substrate.

a) Thin-Layer Chromatography (TLC)-Based Radiometric Assay

This traditional method offers high sensitivity and accuracy but is low-throughput and labor-intensive.[5]

Experimental Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture. A typical reaction (50 µL total volume) may contain:

    • Kinase Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂)

    • Sphingosine (substrate, e.g., 50 µM)

    • Enzyme source (purified SphK or cell/tissue lysate)

    • [γ-³²P]ATP (e.g., 10 µCi) and unlabeled ATP (to a final concentration of e.g., 1 mM)

    • Test compound or vehicle (for inhibitor screening)

  • Initiation and Incubation: Initiate the reaction by adding the ATP mixture. Incubate at 37°C for a specified time (e.g., 20-30 minutes).

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding an acidic solvent mixture (e.g., chloroform (B151607):methanol (B129727):HCl, 100:200:1 v/v/v). Add chloroform and a saline solution to induce phase separation. Vortex and centrifuge to separate the organic and aqueous phases. The radiolabeled S1P product will be in the organic phase.

  • Thin-Layer Chromatography (TLC): Spot the collected organic phase onto a silica (B1680970) gel TLC plate. Develop the plate in a TLC chamber with an appropriate solvent system (e.g., chloroform:methanol:acetic acid:water, 90:90:15:5 v/v/v/v).

  • Detection and Quantification: Dry the TLC plate and expose it to a phosphor screen or X-ray film to visualize the radiolabeled S1P. Quantify the radioactivity of the S1P spot using a phosphorimager or by scraping the corresponding silica and performing scintillation counting.

b) High-Throughput Radiometric Assay (FlashPlate)

This method provides a more rapid and higher-throughput alternative to the TLC-based assay by eliminating the need for solvent extraction and chromatography.[5][7] It utilizes microplates with a scintillant-coated interior surface that captures the radiolabeled product.

Experimental Protocol:

  • Reaction Setup: Perform the kinase reaction directly in a 96-well FlashPlate. The reaction components are similar to the TLC-based assay, but with [γ-³³P]ATP often being preferred.

  • Incubation: Incubate the plate at 37°C for the desired reaction time.

  • Washing: After incubation, wash the plate multiple times with a suitable buffer (e.g., phosphate-buffered saline) to remove unreacted [γ-³³P]ATP.

  • Detection: Measure the radioactivity of the plate using a microplate scintillation counter. The signal is proportional to the amount of radiolabeled S1P captured on the plate surface.

Radiometric_Assay_Workflow cluster_tlc TLC-Based Assay cluster_flashplate FlashPlate Assay tlc_start Kinase Reaction with [γ-³²P]ATP tlc_extract Lipid Extraction tlc_start->tlc_extract tlc_spot Spot on TLC Plate tlc_extract->tlc_spot tlc_develop Develop TLC tlc_spot->tlc_develop tlc_detect Autoradiography & Quantification tlc_develop->tlc_detect fp_start Kinase Reaction in FlashPlate with [γ-³³P]ATP fp_wash Wash Plate fp_start->fp_wash fp_detect Scintillation Counting fp_wash->fp_detect

Radiometric Assay Workflows
Fluorescence-Based Assays

Fluorescence-based assays offer a non-radioactive, high-throughput alternative for measuring SphK activity.[8] A common approach utilizes a sphingosine analog labeled with a fluorescent dye, such as 7-nitro-2-1,3-benzoxadiazol-4-yl (NBD).

Experimental Protocol:

  • Reagent Preparation:

    • SphK1 Reaction Buffer: 30 mM Tris-HCl (pH 7.4), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100, 1 mM Na₃VO₄, 10 mM NaF, 10 mM β-glycerophosphate.[9][10]

    • SphK2 Reaction Buffer: 30 mM Tris-HCl (pH 7.4), 200 mM KCl, 10% glycerol, 0.05% Triton X-100.[9][10]

    • Substrate: NBD-sphingosine.

    • ATP Solution: ATP in a buffer containing MgCl₂.

  • Reaction Setup: In a 96- or 384-well plate, combine the appropriate reaction buffer, enzyme source, NBD-sphingosine, and test compound.

  • Initiation and Measurement: Initiate the reaction by adding the ATP solution. Monitor the change in fluorescence in real-time using a fluorescence plate reader. The phosphorylation of NBD-sphingosine to NBD-S1P can lead to a spectral shift that can be detected.[9] Alternatively, the reaction can be stopped, and the product separated from the substrate before fluorescence measurement.[8]

Fluorescence_Assay_Workflow start Prepare Reaction Mix (Enzyme, NBD-Sphingosine, Buffer) initiate Initiate with ATP start->initiate measure Real-time Fluorescence Measurement initiate->measure analyze Data Analysis (Calculate initial rates) measure->analyze

Fluorescence Assay Workflow
Luminescence-Based Assays

Luminescence-based assays provide a simple and rapid method for measuring kinase activity by quantifying the amount of ATP consumed during the phosphorylation reaction.[11][12] The luminescent signal is inversely proportional to the kinase activity.

Experimental Protocol:

  • Reaction Setup: In a white, opaque 96- or 384-well plate, set up the kinase reaction containing the enzyme, sphingosine substrate, reaction buffer, and test compound.

  • Initiation and Incubation: Start the reaction by adding ATP. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • ATP Detection: Add an ATP detection reagent (e.g., containing luciferase and luciferin). This reagent will stop the kinase reaction and initiate the luminescence reaction.

  • Measurement: After a short incubation at room temperature, measure the luminescence using a plate-reading luminometer.

Luminescence_Assay_Workflow start Kinase Reaction (Enzyme, Sphingosine, ATP) incubate Incubate (ATP is consumed) start->incubate add_reagent Add ATP Detection Reagent (Luciferase/Luciferin) incubate->add_reagent measure Measure Luminescence (Signal is inversely proportional to activity) add_reagent->measure

Luminescence Assay Workflow
LC-MS/MS-Based Assays

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of S1P.[13] This technique is particularly useful for measuring endogenous SphK activity in complex biological samples.

Experimental Protocol:

  • Sample Preparation:

    • For in vitro assays, perform the kinase reaction as described for the radiometric assay (using non-radiolabeled ATP).

    • For cellular or tissue samples, lyse the cells/homogenize the tissue and extract the lipids.

    • Perform protein precipitation, typically with a cold solvent like methanol, to remove proteins.[13] An internal standard (e.g., a deuterated or ¹³C-labeled S1P) should be added before extraction for accurate quantification.

  • Liquid Chromatography (LC): Separate the lipids using a suitable LC column, often a C18 reversed-phase column.[13] A gradient elution with solvents such as water and methanol containing a modifier like formic acid is commonly used.

  • Tandem Mass Spectrometry (MS/MS): The eluent from the LC is introduced into the mass spectrometer. S1P is ionized (typically using electrospray ionization) and fragmented. Specific precursor-to-product ion transitions are monitored for S1P and the internal standard, providing high selectivity and quantification.

Data Presentation

The following tables summarize key quantitative parameters for the different SphK assay methods.

Table 1: Comparison of Sphingosine Kinase Assay Methods

FeatureRadiometric (TLC)Radiometric (FlashPlate)Fluorescence (NBD-Sph)Luminescence (ATP depletion)LC-MS/MS
Principle Measures ³²P incorporationMeasures ³³P incorporationMeasures fluorescence change of labeled substrateMeasures ATP consumptionMeasures mass-to-charge ratio of S1P
Throughput LowMedium-HighHighHighMedium
Sensitivity Very HighHighHighGoodVery High
Direct/Indirect DirectDirectDirect (substrate modification)IndirectDirect
Radioactivity YesYesNoNoNo
Specialized Equipment Phosphorimager/Scintillation counterScintillation counterFluorescence plate readerLuminometerLC-MS/MS system
Advantages Gold standard, highly sensitiveHigher throughput than TLCReal-time, non-radioactiveSimple, rapidAbsolute quantification, high specificity
Disadvantages Labor-intensive, hazardous wasteRequires specialized platesSubstrate modification may affect kineticsIndirect, prone to interferenceExpensive equipment, complex sample prep

Table 2: Representative Quantitative Data for SphK Assays

ParameterValueAssay MethodReference
SphK1 Km for Sphingosine 38 ± 18 µMCapillary electrophoresis with laser-induced fluorescence[14]
SphK1 Vmax 0.4 ± 0.2 µM/minCapillary electrophoresis with laser-induced fluorescence[14]
LC-MS/MS Linearity Range for S1P 25–600 ng/mLLC-MS/MS[11]
LC-MS/MS LLOQ for S1P 25 ng/mLLC-MS/MS[11]
LC-MS/MS LLOQ for S1P 0.05 µMLC-MS/MS[13]

Conclusion

The selection of a sphingosine kinase activity assay is dependent on the specific research question and available resources. Radiometric assays remain a benchmark for sensitivity, while fluorescence and luminescence-based methods offer high-throughput capabilities essential for drug screening. LC-MS/MS provides the most accurate and specific quantification of S1P, making it ideal for detailed kinetic studies and analysis of biological samples. By understanding the principles and protocols of these diverse methods, researchers can effectively investigate the role of sphingosine kinases in health and disease and accelerate the development of novel therapeutics targeting this critical signaling pathway.

References

Application Notes and Protocols for Measuring S1P Levels in Cells Treated with SLC5111312 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a critical bioactive sphingolipid metabolite involved in a myriad of cellular processes, including proliferation, survival, migration, and inflammation.[1][2] The intracellular levels of S1P are tightly regulated by the balance between its synthesis, catalyzed by sphingosine (B13886) kinases (SphK1 and SphK2), and its degradation.[3] Dysregulation of S1P signaling is implicated in various diseases, making the enzymes that control its levels attractive therapeutic targets.[4][5]

SLC5111312 hydrochloride is a dual inhibitor of Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2).[5] Specifically, in in-vitro studies using human recombinant kinases, it has shown inhibitory activity against both SphK1 and SphK2 with Ki values of 0.73 µM and 0.9 µM, respectively.[5] In mouse models, it displays functional selectivity for SphK2.[5] Understanding the impact of this compound on intracellular S1P levels is crucial for elucidating its mechanism of action and potential therapeutic applications.

These application notes provide detailed protocols for treating cultured cells with this compound and subsequently measuring intracellular S1P levels using two common analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation

The following table summarizes the expected quantitative effect of this compound on intracellular S1P levels based on available data.

Cell LineCompound ConcentrationChange in Intracellular S1PReference
U937 monocytic leukemia cells0.1 µMDecrease[5]
U937 monocytic leukemia cells0.3 µMDecrease[5]

Signaling Pathway Overview

S1P exerts its biological effects by acting as a ligand for a family of five G protein-coupled receptors (GPCRs), S1P1-5, on the cell surface, and potentially as an intracellular second messenger.[1][2] The synthesis of S1P from sphingosine is a critical step in this pathway, catalyzed by SphK1 and SphK2. This compound, by inhibiting these kinases, directly impacts the production of S1P.

S1P_Signaling_Pathway cluster_synthesis S1P Synthesis cluster_inhibition Inhibition cluster_signaling Downstream Signaling Sphingosine Sphingosine S1P S1P Sphingosine->S1P ATP -> ADP S1PRs S1P Receptors (S1P1-5) S1P->S1PRs Activates SphK1_2 SphK1 / SphK2 SphK1_2->S1P SLC5111312 SLC5111312 hydrochloride SLC5111312->SphK1_2 Inhibits Downstream Cellular Responses (Proliferation, Survival, etc.) S1PRs->Downstream

S1P synthesis, inhibition by SLC5111312, and downstream signaling.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol outlines the general procedure for treating adherent or suspension cells with this compound.

Materials:

  • Cultured cells (e.g., U937)

  • Complete cell culture medium

  • This compound

  • Vehicle (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Sterile tissue culture plates or flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed cells in tissue culture plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.

    • For suspension cells, seed cells in tissue culture flasks at a density appropriate for logarithmic growth.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 0.3 µM). Prepare a vehicle control using the same final concentration of the solvent.

  • Cell Treatment:

    • For adherent cells, remove the existing medium and replace it with the medium containing the desired concentration of this compound or vehicle.

    • For suspension cells, add the appropriate volume of the concentrated this compound solution or vehicle directly to the cell suspension.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 2, 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.

  • Cell Harvesting:

    • Adherent cells:

      • Aspirate the medium.

      • Wash the cells twice with ice-cold PBS.

      • Scrape the cells into a small volume of ice-cold PBS and transfer to a microcentrifuge tube.

    • Suspension cells:

      • Transfer the cell suspension to a centrifuge tube.

    • Proceed to pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Aspirate the supernatant and wash the cell pellet once with ice-cold PBS.

    • The cell pellet is now ready for S1P extraction.

References

Application Notes and Protocols: SLC5111312 Hydrochloride in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLC5111312 hydrochloride is a potent dual inhibitor of sphingosine (B13886) kinase 1 (SphK1) and sphingosine kinase 2 (SphK2).[1][2][3] Sphingosine kinases are critical enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of the pro-apoptotic lipid sphingosine to the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[4][5][6] The balance between intracellular levels of ceramide/sphingosine and S1P, often termed the "sphingolipid rheostat," is a key determinant of cell fate, with an accumulation of S1P promoting cell proliferation, survival, and resistance to apoptosis.[5][7]

In many cancers, SphK1 and/or SphK2 are overexpressed, leading to elevated S1P levels that contribute to tumorigenesis, progression, and chemoresistance.[6][8][9] Consequently, the inhibition of these kinases presents a promising therapeutic strategy. This compound, by blocking both SphK1 and SphK2, can effectively decrease intracellular S1P levels, thereby shifting the sphingolipid rheostat towards apoptosis and inhibiting cancer cell growth.

These application notes provide a summary of the known effects of this compound on cancer cells and detailed protocols for its use in in vitro cancer cell line research.

Mechanism of Action

This compound competitively inhibits the ATP-binding site of both SphK1 and SphK2.[7] This inhibition prevents the conversion of sphingosine to S1P, leading to a decrease in intracellular S1P concentrations and a concomitant increase in sphingosine levels.[1] The altered balance of these sphingolipids can induce apoptosis and inhibit cell proliferation in cancer cells that are dependent on S1P signaling for survival.[4][5]

cluster_0 Sphingolipid Metabolism cluster_1 This compound Action cluster_2 Cellular Outcomes Ceramide Ceramide (Pro-apoptotic) Sphingosine Sphingosine (Pro-apoptotic) Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (S1P) (Pro-survival) Sphingosine->S1P SphK1 / SphK2 Apoptosis Apoptosis Sphingosine->Apoptosis S1P->Sphingosine S1P Phosphatase Degradation Degradation S1P->Degradation S1P Lyase Proliferation Cell Proliferation & Survival S1P->Proliferation SLC5111312 SLC5111312 Hydrochloride Inhibition SLC5111312->Inhibition Inhibition->Sphingosine Inhibits Conversion

Caption: Mechanism of action of this compound.

Data Presentation

In Vitro Activity of this compound

The following table summarizes the known inhibitory constants (Ki) and cellular effects of this compound.

ParameterSpeciesValueCell LineReference
SphK1 Ki Human0.73 µM-[1][3]
SphK2 Ki Human0.9 µM-[1][3]
SphK1 Ki Mouse20 µM-[1][3]
SphK2 Ki Mouse1 µM-[1][3]
SphK1 Ki Rat0.8 µM-[1][3]
SphK2 Ki Rat1.1 µM-[1][3]
Cellular S1P Reduction HumanEffective at 0.1 & 0.3 µMU937 (Monocytic Leukemia)[1][10][11]
Cellular Sphingosine Increase HumanEffective at 0.1 & 0.3 µMU937 (Monocytic Leukemia)[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on the viability of cancer cell lines.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM). Include a vehicle control (DMSO at the same concentration as the highest compound concentration).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes at room temperature.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 prepare_compound Prepare serial dilutions of This compound incubate_24h_1->prepare_compound treat_cells Treat cells with compound and vehicle control prepare_compound->treat_cells incubate_treatment Incubate for 24, 48, or 72h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h remove_medium Remove medium incubate_4h->remove_medium add_dmso Add DMSO remove_medium->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate % viability and IC50 read_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Assay (Caspase-3/7 Activity)

This protocol measures the induction of apoptosis by this compound through the activity of executioner caspases.

Materials:

  • This compound

  • Cancer cell line of interest

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the Cell Viability Assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.

  • Caspase Activity Measurement:

    • After the desired treatment period (e.g., 24 hours), equilibrate the plate and its contents to room temperature for 30 minutes.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

    • Normalize the results to the vehicle control to determine the fold-increase in caspase activity.

start Start seed_cells Seed cells in white-walled 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat cells with This compound incubate_24h->treat_cells incubate_treatment Incubate for desired period treat_cells->incubate_treatment equilibrate Equilibrate plate to room temp incubate_treatment->equilibrate add_reagent Add Caspase-Glo® 3/7 Reagent equilibrate->add_reagent incubate_rt Incubate at RT (1-2h, dark) add_reagent->incubate_rt read_luminescence Measure luminescence incubate_rt->read_luminescence analyze_data Analyze data (fold-change) read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the caspase-3/7 apoptosis assay.

Signaling Pathway Analysis

The inhibition of SphK1 and SphK2 by this compound is expected to impact downstream signaling pathways that are regulated by S1P. Key pathways to investigate include:

  • NF-κB Pathway: S1P is known to activate the NF-κB pathway, which promotes cell survival and inflammation. Inhibition of S1P production may lead to decreased NF-κB activity.[4]

  • ERK1/2 and Akt Pathways: These are pro-survival signaling pathways that can be activated by S1P.[7] Investigating the phosphorylation status of ERK1/2 and Akt upon treatment with this compound can provide insights into its mechanism of action.

SLC5111312 SLC5111312 Hydrochloride SphK1_SphK2 SphK1 / SphK2 SLC5111312->SphK1_SphK2 Inhibits S1P S1P SphK1_SphK2->S1P Produces Sphingosine Sphingosine SphK1_SphK2->Sphingosine Phosphorylates S1PR S1P Receptors S1P->S1PR Activates NFkB NF-κB Pathway S1PR->NFkB ERK_Akt ERK1/2 & Akt Pathways S1PR->ERK_Akt Survival Cell Survival & Proliferation NFkB->Survival ERK_Akt->Survival Apoptosis Apoptosis Sphingosine->Apoptosis

Caption: Potential signaling pathways affected by this compound.

Conclusion

This compound is a valuable research tool for investigating the role of the sphingolipid signaling pathway in cancer. As a dual inhibitor of SphK1 and SphK2, it provides a means to effectively reduce intracellular S1P levels and study the downstream consequences on cancer cell viability, apoptosis, and signaling. The protocols provided herein offer a starting point for researchers to explore the anti-cancer potential of this compound in various cancer cell line models.

References

Application Notes and Protocols for In Vivo Delivery of SLC5111312 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLC5111312 hydrochloride is a potent dual inhibitor of sphingosine (B13886) kinase 1 and 2 (SPHK1 and SPHK2), key enzymes in the sphingolipid signaling pathway. These kinases catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in numerous physiological and pathological processes, including cell proliferation, survival, migration, and inflammation. As a dual inhibitor, this compound serves as a valuable research tool for investigating the roles of SPHK1 and SPHK2 in various disease models.

These application notes provide detailed protocols and guidelines for the in vivo delivery of this compound based on available data and methodologies for similar compounds.

Data Presentation

CompoundAnimal ModelDoseRoute of AdministrationVehicleReference
SLC5111312 Sphk1-/- MiceNot SpecifiedNot SpecifiedNot SpecifiedKharel Y, et al. (2015)
Compound 20dd C57BL/6 Mice10 mg/kgIntraperitoneal (IP)2% HPβCD in waterChildress E, et al. (2017)[1]
Compound 14c C57BL/6 Mice5 mg/kgIntraperitoneal (IP)Not SpecifiedPashikanti S, et al. (2016)
Generic SPHK Inhibitor Mice (C57BL/6j)10 mg/kgIntraperitoneal (IP)36.1% PEG400/9.1% Ethanol/4.6% Solutol/50% H₂OACS Publications (2024)[2]

Note: HPβCD (Hydroxypropyl-β-cyclodextrin) is a common solubilizing agent for hydrophobic compounds in aqueous solutions.

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration in Mice

This protocol is based on established methods for similar sphingosine kinase inhibitors and is recommended for initial in vivo studies with this compound.

Materials:

  • This compound

  • Vehicle (e.g., 2% w/v Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water or saline)

  • Sterile 1 mL syringes with 25-27 gauge needles

  • Analytical balance

  • Vortex mixer

  • pH meter (optional)

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Dose Calculation:

    • Determine the required dose based on the experimental design (a starting dose of 5-10 mg/kg is suggested based on related compounds).

    • Weigh the animal to determine the total dose to be administered.

    • Calculate the volume to be injected based on the final concentration of the dosing solution (typically 5-10 mL/kg body weight for mice).

  • Preparation of Dosing Solution (Example with 2% HPβCD):

    • Prepare a 2% (w/v) solution of HPβCD in sterile, pyrogen-free water or saline. For example, to prepare 10 mL, dissolve 200 mg of HPβCD in 10 mL of water. Gentle warming and vortexing can aid dissolution. Allow the solution to cool to room temperature.

    • Accurately weigh the required amount of this compound.

    • Add the powdered compound to the 2% HPβCD solution to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse injected with 0.2 mL).

    • Vortex the solution thoroughly until the compound is completely dissolved. A clear solution should be obtained. If solubility is an issue, sonication may be carefully applied.

    • If necessary, adjust the pH of the final solution to be within a physiologically acceptable range (pH 6.5-7.5).

  • Administration:

    • Properly restrain the mouse.

    • Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring the bladder or cecum.

    • Lift the animal's hindquarters slightly.

    • Insert the needle at a 10-20 degree angle into the peritoneal cavity.

    • Aspirate briefly to ensure no fluid (urine or blood) is drawn back, which would indicate improper needle placement.

    • Inject the calculated volume of the dosing solution smoothly.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions post-injection.

Mandatory Visualizations

Signaling Pathway of this compound

Sphingosine_Kinase_Pathway cluster_inhibition Inhibition cluster_enzymes Enzymes cluster_lipids Sphingolipids SLC5111312_HCl SLC5111312 Hydrochloride SPHK1 Sphingosine Kinase 1 (SPHK1) SLC5111312_HCl->SPHK1 Inhibits SPHK2 Sphingosine Kinase 2 (SPHK2) SLC5111312_HCl->SPHK2 Inhibits S1P Sphingosine-1-Phosphate (S1P) SPHK1->S1P Catalyzes SPHK2->S1P Catalyzes Sphingosine Sphingosine Sphingosine->SPHK1 Substrate Sphingosine->SPHK2 Substrate

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Study

InVivo_Workflow Start Start: Experimental Design Dose_Prep Preparation of SLC5111312 HCl Dosing Solution Start->Dose_Prep Animal_Prep Animal Acclimatization and Baseline Measurements Start->Animal_Prep Administration In Vivo Administration (e.g., Intraperitoneal Injection) Dose_Prep->Administration Animal_Prep->Administration Monitoring Post-Administration Monitoring and Observation Administration->Monitoring Data_Collection Sample Collection (Blood, Tissues) Monitoring->Data_Collection Analysis Pharmacodynamic/Pharmacokinetic Analysis (e.g., S1P Levels) Data_Collection->Analysis End End: Data Interpretation Analysis->End

Caption: General workflow for an in vivo study.

References

Troubleshooting & Optimization

SLC5111312 hydrochloride solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common solubility and stability issues encountered with SLC5111312 hydrochloride during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted into aqueous buffers or cell culture media for experiments.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound should be stored as a crystalline solid at -20°C for months to years. For short-term storage of a few days to weeks, it can be kept at 0-4°C.[1] It is advisable to store the compound in a dry and dark environment.[1]

Q3: My this compound precipitated out of my aqueous buffer after dilution from a DMSO stock. What should I do?

A3: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules. Here are several steps you can take to address this:

  • Decrease the final concentration: Your compound may have exceeded its aqueous solubility limit. Try lowering the final concentration in your assay.

  • Optimize the DMSO concentration: While minimizing DMSO in your final solution is ideal, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility. Always perform a vehicle control to ensure the DMSO concentration is not affecting your experimental results.

  • Adjust the pH of your buffer: The solubility of ionizable compounds can be highly dependent on pH. Experimenting with different pH values may help to find the optimal range for your molecule's solubility.

  • Use a different solvent system: Consider using a co-solvent system or a formulation with excipients to improve solubility.

Q4: I suspect my this compound is degrading in my assay medium. How can I confirm this?

A4: To confirm degradation, you can perform a time-course experiment. Measure the activity of the inhibitor at different time points after its addition to the assay medium. A decrease in activity over time can indicate instability. Additionally, you can use analytical techniques like High-Performance Liquid Chromatography (HPLC) to detect the appearance of degradation products over time.

Q5: Can freeze-thaw cycles affect the stability of my this compound in DMSO?

A5: Yes, multiple freeze-thaw cycles can potentially affect the stability of your compound in DMSO. DMSO is hygroscopic, meaning it can absorb moisture from the atmosphere each time the vial is opened. This can dilute your stock solution over time. It is best practice to aliquot your DMSO stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Problem 1: Inconsistent results in cell-based assays.
  • Possible Cause: Precipitation of this compound in the cell culture medium.

  • Troubleshooting Steps:

    • Visual Inspection: Before adding the compound to your cells, visually inspect the diluted solution for any signs of precipitation, which may appear as a cloudy suspension, small crystals, or an oily film.

    • Solubility Test in Media: Perform a small-scale solubility test of this compound in your specific cell culture medium to determine the maximum soluble concentration.

    • Consider Serum Effects: The presence of serum proteins in the culture medium can sometimes affect the solubility and bioavailability of small molecules. You may need to test different serum concentrations or use serum-free media if your experimental design allows.

Problem 2: Low potency or lack of activity in an in vitro assay.
  • Possible Cause: The actual concentration of the soluble inhibitor in the assay is lower than the nominal concentration due to poor solubility or degradation.

  • Troubleshooting Steps:

    • Confirm Solubility: Ensure the final concentration of this compound in your assay is below its solubility limit in the assay buffer.

    • Assess Stability: Evaluate the stability of the compound in your assay buffer over the time course of your experiment. Pre-incubate the compound in the buffer for the duration of the assay and then measure its concentration or activity.

    • Use Freshly Prepared Solutions: Whenever possible, use freshly prepared dilutions from a DMSO stock for your experiments to minimize issues related to the stability of diluted solutions.

Data Presentation

Table 1: Solubility of this compound in Common Solvents (Template)

SolventTemperature (°C)Maximum Solubility (mg/mL)Maximum Solubility (mM)
DMSO25Data not availableData not available
Ethanol25Data not availableData not available
PBS (pH 7.4)25Data not availableData not available

Note: This table is a template. The solubility of this compound has not been quantitatively determined in the literature. Researchers should determine the solubility in their specific experimental systems.

Table 2: Stability of this compound in Solution Under Different Conditions (Template)

SolventConcentrationTemperature (°C)DurationPercent RemainingDegradation Products Detected
DMSO10 mM-206 monthsData not availableData not available
DMSO10 mM41 monthData not availableData not available
Cell Culture Media + 10% FBS10 µM3724 hoursData not availableData not available
PBS (pH 5.0)10 µM2548 hoursData not availableData not available
PBS (pH 7.4)10 µM2548 hoursData not availableData not available
PBS (pH 9.0)10 µM2548 hoursData not availableData not available

Note: This table is a template. The stability of this compound under these conditions has not been reported. It is recommended to perform stability studies for your specific experimental conditions.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

This protocol outlines a general method to assess the kinetic solubility of this compound in an aqueous buffer.

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.

  • Serial Dilution: Create a serial dilution of the stock solution in DMSO.

  • Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations.

  • Incubation: Shake the plate at room temperature for 1-2 hours.

  • Visual or Instrumental Analysis: Visually inspect each well for precipitation. For a more quantitative assessment, measure the turbidity of each well using a plate reader (nephelometry) or measure the concentration of the dissolved compound in the supernatant after centrifugation using HPLC or UV-Vis spectroscopy.

  • Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of your compound under these conditions.

Protocol 2: Solution Stability Assessment by HPLC

This protocol provides a general method to evaluate the chemical stability of this compound in a specific solution over time.

  • Prepare Initial Sample (T=0): Prepare a solution of this compound in the desired buffer (e.g., cell culture medium) at the final working concentration. Immediately analyze a portion of this solution by a validated stability-indicating HPLC method to determine the initial concentration (T=0).

  • Incubate Samples: Store the remaining solution under the desired test conditions (e.g., 37°C for cell-based assays).

  • Time-Point Analysis: At various time points (e.g., 2, 4, 8, 24 hours), take an aliquot of the incubated solution and analyze it by HPLC.

  • Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0 to determine the percentage of the compound remaining. The appearance of new peaks can indicate the formation of degradation products.

Mandatory Visualization

Since SLC5111312 is a dual inhibitor of Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2), the following diagram illustrates the central role of these kinases in the sphingolipid signaling pathway.

Sphingolipid_Signaling_Pathway SPHK1/SPHK2 Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_downstream Downstream Effects GPCR GPCRs SphK1 SphK1 GPCR->SphK1 Activate RTK RTKs RTK->SphK1 Activate S1PR S1P Receptors (S1PR1-5) Proliferation Cell Proliferation & Survival S1PR->Proliferation Promotes Migration Cell Migration S1PR->Migration Promotes Inflammation Inflammation S1PR->Inflammation Modulates Angiogenesis Angiogenesis S1PR->Angiogenesis Promotes S1P Sphingosine-1-Phosphate (S1P) SphK1->S1P Phosphorylates SphK2 SphK2 SphK2->S1P Phosphorylates Sphingosine Sphingosine Sphingosine->SphK1 Substrate Sphingosine->SphK2 Substrate S1P->S1PR Binds to SLC5111312 SLC5111312 hydrochloride SLC5111312->SphK1 Inhibits SLC5111312->SphK2 Inhibits

Caption: SPHK1/SPHK2 signaling pathway and the inhibitory action of this compound.

Solubility_Troubleshooting_Workflow Solubility Troubleshooting Workflow Start Compound precipitates in aqueous buffer Check_Conc Is the final concentration too high? Start->Check_Conc Lower_Conc Lower the final concentration Check_Conc->Lower_Conc Yes Check_DMSO Is the final DMSO concentration too low? Check_Conc->Check_DMSO No End Solubility issue resolved Lower_Conc->End Increase_DMSO Increase DMSO slightly (e.g., to 0.5%) and run vehicle control Check_DMSO->Increase_DMSO Yes Check_pH Is the buffer pH optimal? Check_DMSO->Check_pH No Increase_DMSO->End Adjust_pH Test a range of buffer pH values Check_pH->Adjust_pH No Consider_Cosolvent Consider using a co-solvent or other formulation strategy Check_pH->Consider_Cosolvent Yes Adjust_pH->End Consider_Cosolvent->End

References

Potential off-target effects of SLC5111312 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SLC5111312 hydrochloride. The information is designed to help address specific issues that may be encountered during experiments and to provide a deeper understanding of potential off-target effects.

Troubleshooting Guides

This section provides a question-and-answer format to address common experimental challenges.

Issue 1: Discrepancy Between Biochemical IC50 and Cellular Potency

  • Question: My in vitro biochemical assay shows a potent IC50 for this compound, but I'm seeing a much weaker effect in my cell-based assays. What could be the cause?

  • Possible Causes & Troubleshooting Steps:

    • High Intracellular ATP Concentration: Biochemical assays are often conducted at ATP concentrations close to the Km of the kinase, whereas intracellular ATP levels are significantly higher (1-5 mM).[1] This can lead to competition at the ATP-binding site and a rightward shift in the IC50 in a cellular context.

      • Recommendation: If possible, perform cellular assays in ATP-depleted conditions to see if the potency of this compound increases.[2]

    • Cell Permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration than expected.

      • Recommendation: Evaluate the physicochemical properties of the compound (e.g., LogP) and consider performing a cellular uptake assay.

    • Efflux Pumps: this compound might be a substrate for cellular efflux pumps like P-glycoprotein (P-gp), which actively transport the compound out of the cell.[2]

      • Recommendation: Co-incubate your cells with a known efflux pump inhibitor (e.g., verapamil) to see if the cellular potency of this compound is restored.[2]

    • Target Expression and Activity: The target kinases, SPHK1 and SPHK2, may have low expression levels or low basal activity in your chosen cell line.[2]

      • Recommendation: Confirm the expression and activity of SPHK1 and SPHK2 in your cell model using techniques like Western blotting or an in-cell target engagement assay.[2][3]

Issue 2: Unexpected Cellular Phenotype Observed

  • Question: I'm observing a cellular phenotype that doesn't align with the known functions of SPHK1 or SPHK2. Could this be an off-target effect?

  • Possible Causes & Troubleshooting Steps:

    • Inhibition of an Unknown Off-Target Kinase: Many kinase inhibitors exhibit some degree of promiscuity and can inhibit other kinases, especially those with similar ATP-binding pockets.[4][5]

      • Recommendation: Perform a broad in vitro kinase screen against a large panel of kinases to identify potential off-targets.[2] Follow up with dose-response assays for any identified hits to determine their IC50 values.[2]

    • Effect on a Non-Kinase Protein: The compound may bind to other proteins besides kinases.

      • Recommendation: Employ target deconvolution methods like chemical proteomics or thermal shift assays to identify non-kinase binding partners.[2]

    • Pathway Cross-talk: Inhibition of SPHK1/2 can lead to feedback loops or cross-talk with other signaling pathways that produce the unexpected phenotype.[6]

      • Recommendation: Use a structurally unrelated SPHK1/2 inhibitor. If the phenotype is reproduced, it is more likely to be an on-target effect. Additionally, genetic approaches like siRNA or CRISPR-mediated knockout of SPHK1 and/or SPHK2 can help validate the on-target nature of the phenotype.[4][6]

    • Compound-Specific Chemical Effects: The observed effect might be due to the chemical properties of the compound itself, independent of target inhibition.

      • Recommendation: Synthesize and test a structurally similar but biologically inactive analog of this compound as a negative control.[2]

Frequently Asked Questions (FAQs)

  • Q1: What are the known on-targets of this compound?

    • A1: this compound is a dual inhibitor of sphingosine (B13886) kinase 1 (SPHK1) and sphingosine kinase 2 (SPHK2).

  • Q2: Has the off-target profile of this compound been published?

    • A2: To date, a comprehensive public off-target profile for this compound is not available. Researchers should consider performing their own selectivity profiling to understand its effects in their specific experimental system.

  • Q3: What are some potential off-target effects to consider for sphingosine kinase inhibitors in general?

    • A3: While specific data for this compound is lacking, older, less specific sphingosine kinase inhibitors like N,N-dimethylsphingosine (DMS) have been shown to have off-target effects on other kinases, including protein kinase C (PKC), ceramide kinase (CK), and SRC kinases.[7] It is plausible that novel inhibitors could interact with other lipid kinases or protein kinases with structurally similar ATP-binding sites.

  • Q4: How can I proactively assess the potential off-target effects of this compound?

    • A4: The most direct method is to perform an in vitro kinase selectivity screen against a broad panel of kinases.[2][8] This can be done through various commercial services. Additionally, cellular thermal shift assays (CETSA) or chemical proteomics approaches can provide an unbiased view of protein engagement within the cell.

  • Q5: Can off-target effects be beneficial?

    • A5: Yes, in some instances, the engagement of multiple targets can lead to a desired polypharmacological effect, which may enhance therapeutic efficacy.[6] However, it is crucial to identify and characterize these off-target interactions to ensure the observed biological effect is correctly attributed and to anticipate potential side effects.

Quantitative Data Summary

As no specific quantitative off-target data for this compound is publicly available, a template table for summarizing kinase profiling results is provided below. Researchers are encouraged to populate this table with their own experimental data.

Kinase TargetIC50 (nM) for this compoundFold Selectivity vs. SPHK1Fold Selectivity vs. SPHK2
SPHK1 (On-Target) User Data1User Data
SPHK2 (On-Target) User DataUser Data1
Off-Target Kinase 1User DataUser DataUser Data
Off-Target Kinase 2User DataUser DataUser Data
Off-Target Kinase 3User DataUser DataUser Data
...User DataUser DataUser Data

Experimental Protocols

1. In Vitro Kinase Profiling

This protocol describes a general method for assessing the selectivity of a kinase inhibitor against a panel of purified kinases using a radiometric assay format.[9]

  • Materials:

    • Purified recombinant kinases (large panel)

    • Specific peptide or protein substrates for each kinase

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Kinase reaction buffer

    • [γ-³³P]ATP

    • ATP solution

    • 96-well or 384-well plates

    • Phosphocellulose filter plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a microplate, add the kinase reaction buffer, the specific kinase, and the serially diluted inhibitor or DMSO (vehicle control).

    • Allow the inhibitor to pre-incubate with the kinase.

    • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be at or near the Km for each respective kinase.[1]

    • Allow the reaction to proceed for a defined period at the optimal temperature for the kinase.

    • Stop the reaction and spot the reaction mixture onto phosphocellulose filter plates.

    • Wash the filter plates to remove unincorporated [γ-³³P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value.

2. Cellular Target Engagement using NanoBRET™

This protocol outlines a method to confirm that this compound engages SPHK1/2 in living cells.[2][3]

  • Materials:

    • Cells expressing SPHK1 or SPHK2 fused to NanoLuc® luciferase

    • NanoBRET™ tracer that binds to the kinase of interest

    • This compound

    • Opti-MEM® I Reduced Serum Medium

    • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

    • White, opaque 96-well or 384-well plates

    • Luminometer capable of measuring donor and acceptor luminescence

  • Procedure:

    • Seed cells expressing the NanoLuc®-kinase fusion protein into the assay plate and incubate overnight.

    • Prepare serial dilutions of this compound.

    • Add the tracer and the diluted inhibitor to the cells and incubate.

    • Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.

    • Measure the donor and acceptor luminescence signals.

    • Calculate the NanoBRET™ ratio and plot the data to determine the cellular IC50 value for target engagement.

Visualizations

experimental_workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Validation cluster_off_target Off-Target Deconvolution biochem_assay Biochemical Assay (IC50 vs SPHK1/2) kinase_screen Kinase Selectivity Screen (>400 Kinases) biochem_assay->kinase_screen Initial Hit target_engagement Target Engagement Assay (e.g., NanoBRET) kinase_screen->target_engagement Characterized Inhibitor pheno_assay Phenotypic Assay (e.g., Cell Viability) target_engagement->pheno_assay rescue_exp Rescue Experiment (Drug-Resistant Mutant) pheno_assay->rescue_exp Unexpected Phenotype proteomics Chemical Proteomics

Caption: Workflow for characterizing kinase inhibitor selectivity.

signaling_pathway cluster_pathway Simplified Sphingolipid Signaling cluster_downstream Downstream Effects Sph Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sph->S1P Phosphorylation Cer Ceramide SPHK1_2 SPHK1 / SPHK2 S1PL S1P Lyase S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs Apoptosis Apoptosis Cer->Apoptosis CerS Ceramide Synthase Inhibitor SLC5111312 hydrochloride Inhibitor->SPHK1_2 Cell_Effects Cell Survival, Proliferation, Migration S1PRs->Cell_Effects

Caption: The role of SPHK1/2 in the sphingolipid rheostat.

troubleshooting_logic start Start: Unexpected Experimental Result q1 Is the phenotype consistent with known SPHK1/2 function? start->q1 on_target Likely On-Target Effect q1->on_target  Yes off_target_path Potential Off-Target Effect q1->off_target_path No   validate_on_target Validate with genetic methods (siRNA/CRISPR) on_target->validate_on_target q2 Does a structurally different SPHK1/2 inhibitor reproduce the phenotype? off_target_path->q2 q2->on_target  Yes investigate_off_target Investigate Off-Targets: - Kinase Profiling - Chemical Proteomics q2->investigate_off_target No  

Caption: Logic diagram for troubleshooting unexpected results.

References

Technical Support Center: Improving the In Vivo Bioavailability of SLC5111312 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SLC5111312 hydrochloride. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments, specifically focusing on enhancing the bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing low oral bioavailability of this compound in our animal models. What are the potential causes?

A1: Low oral bioavailability of this compound, a crystalline solid, can stem from several factors. Primarily, poor aqueous solubility can limit its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.[1][2] Additionally, the compound may have low permeability across the intestinal epithelium.[1][2] Other contributing factors could include first-pass metabolism in the liver and potential degradation in the gastrointestinal tract.[1]

Q2: What are the initial steps to consider for improving the bioavailability of this compound?

A2: A logical first step is to characterize the physicochemical properties of this compound, such as its solubility and permeability. Based on these findings, you can select an appropriate formulation strategy.[3] Common approaches for poorly soluble drugs include particle size reduction to increase the surface area for dissolution, the use of amorphous solid dispersions to enhance solubility, and lipid-based formulations to improve both solubility and absorption.[1][3][4]

Q3: Can salt formation of this compound be a viable strategy to enhance its bioavailability?

A3: While SLC5111312 is already in a hydrochloride salt form, exploring other salt forms is a potential strategy. Different salt forms can exhibit varying dissolution rates and solubility profiles, which could positively impact bioavailability.[4][5] However, it is crucial to assess the stability and hygroscopicity of any new salt forms.

Troubleshooting Guides

Issue 1: Poor and Variable Plasma Concentrations After Oral Administration

Potential Cause: Limited dissolution rate of the crystalline form of this compound in the gastrointestinal tract.

Troubleshooting Steps:

  • Particle Size Reduction: Decrease the particle size of the drug substance through micronization or nanocrystal technology.[4][6] This increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[6]

  • Amorphous Solid Dispersions: Formulate this compound as an amorphous solid dispersion with a hydrophilic polymer.[3][4] The amorphous form has higher kinetic solubility compared to the crystalline form, leading to improved dissolution and absorption.[7]

  • Solubilization by Surfactants: Incorporate surfactants in the formulation to improve the wettability and solubilization of the drug particles.[4]

Issue 2: High First-Pass Metabolism Suspected

Potential Cause: Significant metabolism of this compound in the liver before it reaches systemic circulation.

Troubleshooting Steps:

  • Co-administration with CYP Inhibitors: If the metabolic pathway is known, co-administering a specific cytochrome P450 (CYP) inhibitor can reduce first-pass metabolism. This is primarily a research tool to confirm the issue.

  • Lipid-Based Formulations: Utilize lipid-based drug delivery systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS).[1] These formulations can facilitate lymphatic transport, which partially bypasses the portal circulation and thus reduces first-pass metabolism in the liver.[3]

  • Prodrug Approach: Design a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active compound in systemic circulation.[7]

Data Presentation

Table 1: Comparison of Formulation Strategies on the Oral Bioavailability of a Model Poorly Soluble Compound

Formulation StrategyKey MechanismPotential Fold Increase in BioavailabilityAdvantagesDisadvantages
Micronization Increased surface area2 - 5Simple, established technologyCan lead to particle aggregation
Nanocrystals Significantly increased surface area, increased saturation solubility5 - 15Enhanced dissolution velocityHigher manufacturing complexity
Amorphous Solid Dispersion Increased apparent solubility10 - 50Significant bioavailability enhancementPotential for physical instability (recrystallization)
Lipid-Based (SEDDS) Improved solubilization, potential for lymphatic uptake5 - 20Can bypass first-pass metabolismPotential for GI side effects, limited drug loading
Cyclodextrin Complexation Forms a soluble inclusion complex2 - 10Masks taste, increases stabilityPotential for nephrotoxicity at high doses

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Use male Sprague-Dawley rats (250-300 g), fasted overnight with free access to water.

  • Formulation Preparation: Prepare the this compound formulation (e.g., suspension, solid dispersion, SEDDS) at the desired concentration.

  • Dosing: Administer the formulation orally via gavage at a dose of 10 mg/kg. For intravenous administration (to determine absolute bioavailability), dissolve the compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline) and administer via the tail vein at 1 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) using appropriate software. Absolute bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

Visualizations

Experimental_Workflow_for_Bioavailability_Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Bioanalysis & Data Interpretation Formulation Prepare SLC5111312 HCl Formulations (e.g., Suspension, SEDDS, Solid Dispersion) Dosing Oral Administration to Animal Models Formulation->Dosing Dose Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Time Points Plasma_Analysis LC-MS/MS Analysis of Plasma Samples Blood_Sampling->Plasma_Analysis Plasma Samples PK_Analysis Pharmacokinetic Parameter Calculation (AUC, Cmax, F%) Plasma_Analysis->PK_Analysis Concentration Data

Caption: Experimental workflow for assessing the in vivo bioavailability of different this compound formulations.

Caption: A decision tree for troubleshooting low in vivo bioavailability of this compound.

References

Technical Support Center: Sphingosine Kinase (SK) Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sphingosine (B13886) kinase (SK) activity assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my background signal so high in my sphingosine kinase assay?

High background can obscure your signal and is a common issue in kinase assays. Here are several potential causes and solutions:

  • Non-Enzymatic Substrate Phosphorylation: This can occur due to contaminants in the enzyme preparation or instability of the substrate.

    • Solution: Run a control reaction without the enzyme to quantify the non-enzymatic signal. If high, consider further purifying your enzyme or using fresh, high-quality substrates.

  • Contaminated Reagents: ATP solutions can contain contaminating ADP, which can be a problem in ADP-detection based assays.[1] Buffers or water may also contain kinase activity or interfering substances.

    • Solution: Use freshly prepared, high-purity reagents. Test each reagent individually for contributions to the background signal.

  • Compound Interference: If you are screening compounds, they may interfere with the detection system. For example, fluorescent compounds can interfere with fluorescence-based readouts, and luciferase inhibitors can disrupt luminescence-based assays like Kinase-Glo®.[2][3]

    • Solution: Run a control with the compound but without the enzyme to check for direct interference.

  • High Protein Concentration: In some assay formats, high concentrations of protein (e.g., from cell lysates) can interfere with the detection method. For instance, in a FlashPlate-based assay, high protein concentrations can reduce the binding of the product to the plate.[4]

    • Solution: Optimize the amount of protein used in the assay to find a balance between a detectable signal and low background.

Q2: What are the most common reasons for low or no sphingosine kinase activity in my assay?

The absence of a detectable signal often points to issues with the enzyme, assay conditions, or reagents.

  • Inactive Enzyme: The recombinant SK enzyme may be improperly folded, aggregated, or degraded.

    • Solution: Aliquot the enzyme upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles.[5] You can check for basal activity by performing an autophosphorylation assay if your kinase is capable of it.[2]

  • Suboptimal Assay Conditions: Key parameters like buffer pH, temperature, or incubation time may not be optimized for SK.

    • Solution: Ensure the buffer components and pH are optimal for your specific SK isoform.[6] Optimize incubation time and temperature to ensure the reaction is in the linear phase.[2]

  • Incorrect Reagent Concentrations: The concentrations of ATP, sphingosine, or the enzyme itself might be outside the optimal range.

    • Solution: Perform an enzyme titration to find the optimal concentration that yields a robust signal.[2] The substrate concentration should ideally be at or near the Michaelis constant (Km) to ensure the reaction rate is sensitive to enzyme activity.[2]

  • Reagent Quality: The purity and stability of reagents, especially ATP and the kinase itself, are critical for a successful reaction.[3]

    • Solution: Use high-quality reagents and prepare them fresh before each experiment.

Q3: How can I troubleshoot inconsistent results between replicates?

High variability can mask real effects and make data interpretation difficult. Here's a systematic approach to troubleshooting this issue:

  • Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, is a major source of variability.

    • Solution: Ensure your pipettes are calibrated and use appropriate pipetting techniques.[5]

  • Reagent Mixing: Inadequate mixing can lead to concentration gradients in your assay plate.

    • Solution: Ensure all components are thoroughly mixed before and after addition to the plate.[5]

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and lead to inconsistent results.

    • Solution: To mitigate this, avoid using the outermost wells or fill them with buffer or water.[5]

  • Incubation Time and Temperature: Inconsistent incubation times or temperature fluctuations across the assay plate can affect enzyme kinetics.

    • Solution: Use a properly calibrated incubator and ensure consistent timing for all steps.[5]

  • Solvent Concentration: If testing inhibitors dissolved in solvents like DMSO, ensure the final concentration is low and consistent across all wells, as high concentrations can inhibit kinase activity.[3]

Data Presentation

Table 1: Comparison of Common Sphingosine Kinase Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
Radioactive ([γ-³²P]ATP or [³H]sphingosine) Measures the incorporation of a radiolabel into the product (S1P).[4]High sensitivity and accuracy; considered the "gold standard".[4]Slow, labor-intensive, requires handling of radioactive materials, not suitable for high-throughput screening.[4]
Fluorescence-Based (e.g., NBD-sphingosine) Uses a fluorescently labeled sphingosine substrate. Phosphorylation leads to a change in fluorescence properties.[6][7]Real-time monitoring, high-throughput compatible, avoids radioactivity.[6]Potential for interference from fluorescent compounds, lower sensitivity than radioactive assays for endogenous levels.[3][6]
Luminescence-Based (e.g., ADP-Glo™, Kinase-Glo®) Measures the amount of ADP produced or ATP consumed, which is coupled to a luciferase reaction.[8][9][10]High-throughput, sensitive, commercially available kits.[9]Indirect measurement, susceptible to interference from luciferase inhibitors, can be a "signal decrease" assay.[1]
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Measures the interaction between a phospho-specific antibody and the phosphorylated substrate.[7]Homogeneous (no-wash) format, high signal-to-background ratio, robust.[7]Requires specific antibody pairs, can be expensive.

Table 2: Reported Kinetic Parameters and Inhibitor IC₅₀ Values for Sphingosine Kinases

ParameterSphK1SphK2Notes
Km for Sphingosine 6-7 µM (in cell extracts)[4]7 µM (in cell extracts)[4]Can vary depending on assay conditions.
Km for NBD-Sphingosine 38 µM[6][11]44 µM[6]For fluorescence-based assays.
Km for ATP 70 µM[6]Not specified
IC₅₀ for PF-543 16 nM[6]Not a potent inhibitorA potent and selective SphK1 inhibitor.
IC₅₀ for N,N-dimethylsphingosine (DMS) 15.2 µM[6]Not specifiedA less potent, non-selective inhibitor.
IC₅₀ for K145 Not a potent inhibitor33.7 µM[6]A SphK2-selective inhibitor.

Experimental Protocols

Protocol 1: Radioactive Sphingosine Kinase Activity Assay using [γ-³²P]ATP

This protocol is adapted from conventional methods and is suitable for measuring SK activity in cell lysates.[12]

  • Prepare Cell Lysates: Lyse cells in an appropriate buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

  • Set up the Reaction: In a microcentrifuge tube, combine the following on ice:

    • 200 µg of cell lysate

    • D-erythro-sphingosine to a final concentration of 25 µM (dissolved in 0.1% Triton X-100)

    • ATP to a final concentration of 2 mM

    • [γ-³²P]ATP (e.g., 10 µCi)

    • Reaction buffer to the final volume.

  • Incubate: Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the Reaction: Stop the reaction by adding 20 µL of 1 M HCl.

  • Lipid Extraction:

    • Add 800 µL of chloroform (B151607)/methanol/HCl (100:200:1, v/v).

    • Add 250 µL of chloroform and 250 µL of 1 M KCl.

    • Vortex and centrifuge to separate the phases.

  • Thin-Layer Chromatography (TLC):

    • Carefully collect the lower organic phase and dry it under a stream of nitrogen.

    • Resuspend the lipid film in a small volume of chloroform/methanol.

    • Spot the sample onto a silica (B1680970) TLC plate.

    • Develop the TLC plate using a solvent system such as 1-butanol/acetic acid/water.

  • Detection and Quantification:

    • Visualize the radiolabeled sphingosine-1-phosphate (S1P) spots by autoradiography.

    • Scrape the S1P spots from the TLC plate and quantify the radioactivity using a scintillation counter.

  • Calculate Activity: Express the SK activity as pmol of S1P formed per hour per mg of protein.

Protocol 2: Fluorescence-Based Sphingosine Kinase Activity Assay using NBD-Sphingosine

This is a real-time, high-throughput compatible assay.[6]

  • Prepare Reagents:

    • SphK1 Reaction Buffer: 30 mM Tris-HCl (pH 7.4), 0.05% Triton X-100, 150 mM NaCl, 10% glycerol, 1 mM Na₃VO₄, 10 mM NaF, 10 mM β-glycerophosphate.

    • NBD-Sphingosine Stock: Prepare a stock solution in DMSO.

    • ATP Stock: Prepare a stock solution of ATP in water, neutralized to pH 7.4.

  • Set up the Assay Plate:

    • In a 384-well plate, add the enzyme (recombinant SK or cell lysate) and NBD-sphingosine (final concentration typically below 50 µM) in the reaction buffer.

    • If testing inhibitors, add them to the wells at this stage.

  • Initiate the Reaction: Start the reaction by adding ATP to a final concentration of around 1 mM.

  • Real-Time Fluorescence Reading:

    • Immediately place the plate in a fluorescence plate reader.

    • Monitor the increase in fluorescence over time. The excitation wavelength is typically around 550 nm and the emission wavelength is around 584 nm.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the progress curves.

    • For inhibitor studies, plot the initial rates against the inhibitor concentration to determine the IC₅₀ value.

Visualizations

Sphingosine_Kinase_Signaling_Pathway Sphingosine Sphingosine SphK1_2 SphK1 / SphK2 Sphingosine->SphK1_2 ATP->ADP S1P Sphingosine-1-Phosphate (S1P) S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs Extracellular 'Inside-out' signaling SphK1_2->S1P Downstream Downstream Signaling (e.g., Akt, ERK, STAT3) S1PRs->Downstream Cellular_Responses Cellular Responses (Proliferation, Survival, Migration) Downstream->Cellular_Responses

Caption: Simplified Sphingosine Kinase Signaling Pathway.

SK_Assay_Workflow Start Start Prepare_Reagents 1. Prepare Reagents (Enzyme, Substrate, ATP, Buffer) Start->Prepare_Reagents Add_Components 2. Add Components to Plate (Enzyme, Substrate, +/- Inhibitor) Prepare_Reagents->Add_Components Initiate_Reaction 3. Initiate Reaction with ATP Add_Components->Initiate_Reaction Incubate 4. Incubate at Optimal Temperature Initiate_Reaction->Incubate Stop_Reaction 5. Stop Reaction (if endpoint assay) Incubate->Stop_Reaction Detect_Signal 6. Detect Signal (Radioactivity, Fluorescence, etc.) Incubate->Detect_Signal Real-time assay Stop_Reaction->Detect_Signal Analyze_Data 7. Analyze Data Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: General Experimental Workflow for SK Activity Assays.

Troubleshooting_Workflow rect_node rect_node Start Assay Problem? No_Signal Low / No Signal? Start->No_Signal High_Background High Background? Start->High_Background High_Variability High Variability? Start->High_Variability Check_Enzyme Check Enzyme Activity (Titration, Fresh Aliquot) No_Signal->Check_Enzyme Yes Check_Reagents Verify Reagent Concentrations & Quality (ATP, Substrate) No_Signal->Check_Reagents Yes Optimize_Conditions Optimize Assay Conditions (Time, Temp, pH) No_Signal->Optimize_Conditions Yes No_Enzyme_Control Run No-Enzyme Control High_Background->No_Enzyme_Control Yes Check_Compound_Interference Check for Compound Interference High_Background->Check_Compound_Interference Yes Purify_Enzyme Use Higher Purity Enzyme / Reagents High_Background->Purify_Enzyme Yes Check_Pipetting Verify Pipetting Accuracy & Calibration High_Variability->Check_Pipetting Yes Mixing_Technique Ensure Thorough Mixing High_Variability->Mixing_Technique Yes Mitigate_Edge_Effects Mitigate Plate Edge Effects High_Variability->Mitigate_Edge_Effects Yes

Caption: Logical Flowchart for Troubleshooting SK Assays.

References

Technical Support Center: Overcoming Resistance to SPHK Inhibitors in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges related to resistance to Sphingosine (B13886) Kinase (SPHK) inhibitors in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to SPHK inhibitors in cancer cells?

A1: Resistance to SPHK inhibitors is a multifactorial issue. The primary mechanisms observed include:

  • Upregulation of SPHK Isoforms: Cancer cells can develop resistance by increasing the expression of SPHK1 or SPHK2, the target enzymes.[1][2][3] This leads to higher levels of the pro-survival lipid, sphingosine-1-phosphate (S1P), counteracting the inhibitory effect of the drug.[1][4][5]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pro-survival signaling pathways to circumvent the effects of SPHK inhibition. Commonly activated pathways include the PI3K/AKT and RAS/RAF/ERK pathways.[6][7][8]

  • Crosstalk with other Receptor Tyrosine Kinases (RTKs): Activation of RTKs, such as the Epidermal Growth Factor Receptor (EGFR), can lead to the transactivation of SPHK1, contributing to resistance.[2]

  • Tumor Microenvironment Influence: Factors within the tumor microenvironment, such as hypoxia, can stimulate SPHK1 activity and contribute to resistance.[9] Hypoxia-inducible factor-1α (HIF-1α) can be regulated by the SPHK1/S1P signaling pathway.[9]

  • Drug Efflux Pumps: Increased expression of multi-drug resistance proteins, like P-glycoprotein, can lead to the efflux of SPHK inhibitors from the cancer cells, reducing their intracellular concentration and efficacy.[5]

Q2: My cancer cell line is showing innate resistance to a specific SPHK inhibitor. What are the possible reasons?

A2: Innate resistance to SPHK inhibitors can be attributed to several factors:

  • High Basal SPHK1/S1P Signaling: The cell line may have a naturally high expression of SPHK1 and elevated levels of S1P, which promotes cell survival and proliferation, making it less susceptible to SPHK inhibition.[1][4][6]

  • Pre-existing Activation of Alternative Survival Pathways: The cancer cells might already rely on other signaling pathways for survival, such as the PI3K/AKT or MEK/ERK pathways, rendering the inhibition of the SPHK pathway less effective.[8][10]

  • Low Expression of Pro-Apoptotic Sphingolipids: The balance between pro-survival S1P and pro-apoptotic sphingolipids like ceramide and sphingosine is crucial.[1][7] Cells with inherently low levels of ceramide may be less prone to undergo apoptosis upon SPHK inhibition.

  • SPHK2 Isoform Dominance: If the inhibitor is specific for SPHK1, but the cancer cells predominantly rely on SPHK2 for survival, the inhibitor will have a limited effect.[3]

Q3: How can I develop an SPHK inhibitor-resistant cancer cell line for my experiments?

A3: Developing a resistant cell line is a key step in studying resistance mechanisms. A common method is through continuous exposure to the inhibitor:

  • Dose-Escalation Method:

    • Start by treating the parental cancer cell line with the SPHK inhibitor at a concentration equal to its IC50 (the concentration that inhibits 50% of cell growth).

    • Culture the cells until they recover and resume normal proliferation.

    • Gradually increase the concentration of the inhibitor in a stepwise manner.

    • Continue this process for several months until the cells can proliferate in the presence of a significantly higher concentration of the inhibitor (e.g., 5-10 times the initial IC50).

    • Periodically verify the resistance by comparing the IC50 of the resistant line to the parental line using a cell viability assay.

This process mimics the development of acquired resistance in a clinical setting.

Troubleshooting Guides

Problem 1: SPHK inhibitor shows low efficacy in vitro.
Possible Cause Troubleshooting Steps
Inhibitor Potency and Stability Verify the inhibitor's potency and ensure it has not degraded. Prepare fresh stock solutions and store them under the recommended conditions.[11]
Cellular Uptake Confirm that the inhibitor is entering the cells. This can be assessed indirectly by measuring the levels of S1P or the phosphorylation of downstream targets.
Off-Target Effects High concentrations of the inhibitor may lead to off-target effects and cellular toxicity, masking the specific on-target effect.[11] Perform a dose-response curve to determine the optimal concentration.
Incorrect Cell Model The chosen cell line may not be dependent on the SPHK signaling pathway for survival. Screen a panel of cancer cell lines to find a sensitive model.
Problem 2: Difficulty in validating the on-target effect of the SPHK inhibitor.
Possible Cause Troubleshooting Steps
Ineffective Inhibition The inhibitor concentration may be too low. Increase the concentration and check for a dose-dependent decrease in S1P levels or downstream signaling.
Rapid S1P Regeneration Cells may rapidly synthesize S1P through compensatory mechanisms. Measure S1P levels at different time points after inhibitor treatment.
Antibody Quality for Western Blot If assessing downstream targets like p-AKT or p-ERK, ensure the antibodies are specific and validated for the application.
Lack of a Clear Downstream Marker The effect of SPHK inhibition on canonical downstream pathways may be cell-type specific. Consider measuring the direct product, S1P, using methods like LC-MS/MS.
Problem 3: Combination therapy with an SPHK inhibitor and another drug does not show a synergistic effect.
Possible Cause Troubleshooting Steps
Inappropriate Combination The chosen combination may not target complementary pathways. Rationale for the combination should be based on known resistance mechanisms. For example, combining an SPHK inhibitor with an EGFR inhibitor is effective in cancers with EGFR-mediated resistance.[12]
Suboptimal Dosing Schedule The timing and sequence of drug administration can be critical. Experiment with different schedules (e.g., sequential vs. simultaneous treatment).
Antagonistic Drug Interaction The two drugs may have antagonistic effects. Perform a synergy analysis using methods like the Chou-Talalay method to quantify the interaction.
Cell Line Specificity The synergistic effect may be cell-line dependent. Test the combination in multiple relevant cell lines.

Quantitative Data Summary

SPHK Inhibitor Cancer Type Effect Quantitative Data Reference
PF-543Head and Neck Squamous Cell CarcinomaPotent SPHK1 inhibitorKi of 3.6 nM[5]
Colorectal CancerAntiproliferative and cytotoxic effectsEffective at concentrations of 2.5 µM or above[5]
SKI-IIBreast CancerBlocks viability, clonogenic survival, and proliferationDose-dependently decreased estrogen-stimulated ERE transcriptional activity[13]
ABC294640 (SphK2 inhibitor)Non-Small Cell Lung Cancer (NSCLC)Enhances TRAIL-induced apoptosisCombination therapy increased caspase-3/8 activity[14]
SphK2 InhibitorsOsimertinib-Resistant NSCLCDecreased cell viability3.0-fold decrease in cell viability in resistant cells vs. 2.0-fold in parental cells[15]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of an SPHK inhibitor.

Materials:

  • Parental and SPHK inhibitor-resistant cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • SPHK inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO2.[16]

  • Drug Treatment: Prepare serial dilutions of the SPHK inhibitor in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).[16]

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.[16]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the data and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol is used to assess the phosphorylation status of key proteins in signaling pathways affected by SPHK inhibitors.

Materials:

  • Cell lysates from treated and untreated cells

  • Lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the SPHK inhibitor at the desired concentration and time points. Wash cells with cold PBS and lyse with lysis buffer.[16]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[16]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[16]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[16]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[16]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

SPHK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors (PDGF, EGF, etc.) RTK RTK GrowthFactors->RTK S1P_ext S1P S1PR S1PR S1P_ext->S1PR SPHK1 SPHK1 RTK->SPHK1 activates PI3K PI3K RTK->PI3K RAS RAS RTK->RAS S1PR->PI3K S1PR->RAS STAT3 STAT3 S1PR->STAT3 Sphingosine Sphingosine Sphingosine->SPHK1 S1P_int S1P (intracellular) SPHK1->S1P_int S1P_int->S1P_ext transport NFkB NF-κB S1P_int->NFkB AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation NFkB->Proliferation STAT3->Proliferation

Caption: SPHK1 Signaling Pathway in Cancer.

Experimental_Workflow Start Start: Parental Cancer Cell Line Treat_IC50 Treat with SPHK Inhibitor (IC50 concentration) Start->Treat_IC50 Culture Culture until cells recover and proliferate Treat_IC50->Culture Increase_Dose Gradually increase inhibitor concentration Culture->Increase_Dose Increase_Dose->Culture Repeat for several months Resistant_Line Established Resistant Cell Line Increase_Dose->Resistant_Line Validate Validate Resistance: Compare IC50 with parental line Resistant_Line->Validate Characterize Characterize Resistance Mechanisms: - Western Blot (p-AKT, p-ERK) - Gene Expression Analysis - S1P Measurement Validate->Characterize Combination Test Combination Therapies Characterize->Combination

Caption: Workflow for Developing and Characterizing SPHK Inhibitor-Resistant Cancer Cells.

Troubleshooting_Logic Start Low SPHK Inhibitor Efficacy Observed Check_Inhibitor Is the inhibitor potent and stable? Start->Check_Inhibitor Check_Uptake Is the inhibitor entering the cells? Check_Inhibitor->Check_Uptake Yes Solution1 Prepare fresh inhibitor stock. Validate potency. Check_Inhibitor->Solution1 No Check_OnTarget Is there evidence of on-target effect? (e.g., decreased S1P) Check_Uptake->Check_OnTarget Yes Solution2 Measure intracellular drug concentration or downstream markers. Check_Uptake->Solution2 No Check_Pathway Is the cell line dependent on SPHK signaling? Check_OnTarget->Check_Pathway Yes Solution3 Optimize dose and time. Measure S1P levels directly. Check_OnTarget->Solution3 No Solution4 Screen a panel of cell lines to find a sensitive model. Check_Pathway->Solution4 No Resolved Issue Potentially Resolved Check_Pathway->Resolved Yes Solution1->Resolved Solution2->Resolved Solution3->Resolved Solution4->Resolved

Caption: Troubleshooting Logic for Low SPHK Inhibitor Efficacy.

References

Technical Support Center: Validating SLC5111312 Hydrochloride Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in validating the cellular target engagement of SLC5111312 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary targets of this compound are Sphingosine (B13886) Kinase 1 (SPHK1) and Sphingosine Kinase 2 (SPHK2). It acts as a dual inhibitor of these enzymes.[1][2][3] Despite its name containing "SLC" (Solute Carrier), its known mechanism of action is the inhibition of these kinases, not a solute transporter.

Q2: What is the mechanism of action of this compound?

A2: this compound inhibits the catalytic activity of SPHK1 and SPHK2, preventing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[4] S1P is a critical signaling molecule involved in various cellular processes, including cell proliferation, survival, and migration.[4][5]

Q3: How can I confirm that this compound is engaging its target in my cells?

A3: Target engagement can be validated using several orthogonal methods:

  • Direct Measurement of SPHK Activity: Assessing the enzymatic activity of SPHK1/2 in cell lysates after treatment.

  • Quantification of Downstream Product: Measuring the levels of the downstream product, sphingosine-1-phosphate (S1P), in cells.

  • Biophysical Methods: Employing techniques like the Cellular Thermal Shift Assay (CETSA) to demonstrate direct binding of the compound to SPHK1/2.

  • Phenotypic Assays: Observing changes in cellular phenotypes known to be regulated by SPHK signaling, such as proliferation or migration.

Experimental Protocols and Troubleshooting Guides

Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[6][7][8]

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction & Analysis treat_cells Treat cells with SLC5111312 hydrochloride or vehicle (DMSO) incubate Incubate at 37°C treat_cells->incubate heat_cells Heat cell suspensions to a range of temperatures incubate->heat_cells cool_cells Cool to room temperature heat_cells->cool_cells lyse_cells Lyse cells cool_cells->lyse_cells centrifuge Centrifuge to separate soluble and aggregated proteins lyse_cells->centrifuge collect_supernatant Collect supernatant (soluble fraction) centrifuge->collect_supernatant western_blot Analyze SPHK1/2 levels by Western Blot collect_supernatant->western_blot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Issue Possible Cause Recommendation
No thermal shift observed Insufficient compound concentration or incubation time.Optimize compound concentration and incubation time. A dose-response and time-course experiment is recommended.
The compound does not sufficiently stabilize the target protein under the tested conditions.Vary the heating time and temperature range. Some proteins may show a destabilizing shift.
Poor antibody quality for Western blotting.Validate the specificity and sensitivity of the SPHK1 and SPHK2 antibodies.
High variability between replicates Inconsistent heating or cooling of samples.Use a PCR cycler for precise temperature control. Ensure all samples are processed identically.
Uneven cell density or lysis.Ensure a single-cell suspension before heating and complete lysis of all samples.
Protein degradation Protease activity during sample processing.Add protease inhibitors to the lysis buffer. Keep samples on ice throughout the procedure.
Functional Target Engagement: Measuring S1P Levels

A direct consequence of SPHK1/2 inhibition is a decrease in cellular sphingosine-1-phosphate (S1P) levels.

cluster_0 Cell Treatment & Lysis cluster_1 S1P Quantification treat_cells Treat cells with SLC5111312 hydrochloride or vehicle lyse_cells Lyse cells and collect supernatant treat_cells->lyse_cells elisa Perform S1P ELISA lyse_cells->elisa lc_ms Perform LC-MS/MS analysis lyse_cells->lc_ms quantify Quantify S1P levels elisa->quantify lc_ms->quantify

Caption: Workflow for measuring cellular S1P levels.

Issue Possible Cause Recommendation
No significant decrease in S1P levels Insufficient compound potency or cell permeability.Increase compound concentration or incubation time. Confirm cell permeability if possible.
High basal S1P levels or rapid S1P turnover.Serum-starve cells before treatment to reduce basal S1P. Use phosphatase inhibitors to prevent S1P degradation.
Issues with the S1P quantification assay.Validate the S1P ELISA kit with known standards.[9] For LC-MS/MS, ensure proper optimization of the method.
High background in ELISA Non-specific binding.Ensure all blocking and washing steps are performed as per the manufacturer's protocol.
Matrix effects from the cell lysate.Dilute the cell lysate and re-test. Ensure the lysate is compatible with the ELISA kit.
Low signal in ELISA Low S1P levels in the cell type used.Increase the number of cells per sample. Choose a more sensitive detection method if necessary.
Inefficient cell lysis.Optimize the lysis procedure to ensure complete release of intracellular S1P.
Downstream Signaling Pathway Analysis

Inhibition of SPHK1/2 and the subsequent reduction in S1P can affect various downstream signaling pathways. S1P can be exported out of the cell and signal through S1P receptors (S1PRs), which are G-protein coupled receptors.[10] This can lead to the activation of pathways such as PI3K/Akt and MAPK/ERK.[4][10]

cluster_0 This compound Action cluster_1 Sphingolipid Metabolism cluster_2 Downstream Signaling SLC5111312 SLC5111312 hydrochloride SPHK1_2 SPHK1/SPHK2 SLC5111312->SPHK1_2 Sph Sphingosine Sph->SPHK1_2 S1P Sphingosine-1-Phosphate (S1P) SPHK1_2->S1P S1PRs S1P Receptors (S1PRs) S1P->S1PRs GPCR G-protein signaling S1PRs->GPCR PI3K_Akt PI3K/Akt Pathway GPCR->PI3K_Akt MAPK_ERK MAPK/ERK Pathway GPCR->MAPK_ERK Cell_effects Cell Proliferation, Survival, Migration PI3K_Akt->Cell_effects MAPK_ERK->Cell_effects

Caption: Simplified SPHK1/2 downstream signaling pathway.

Issue Possible Cause Recommendation
No change in p-Akt or p-ERK levels The chosen downstream pathway is not active in the cell line used.Confirm the activity of the Akt and ERK pathways in your cell model using a known activator.
The timing of analysis is not optimal.Perform a time-course experiment to identify the peak of pathway activation/inhibition after treatment.
Crosstalk with other signaling pathways.Consider the broader signaling network in your cells. It's possible other pathways are compensating.
Inconsistent phosphorylation signals Variability in cell culture conditions.Maintain consistent cell density, serum conditions, and passage number.
Issues with antibody quality or Western blot procedure.Use validated phospho-specific antibodies and ensure consistent loading and transfer.

Summary of Quantitative Data for Experimental Design

Assay Parameter Typical Range Notes
This compound Cellular Concentration1-100 µMStart with a broad range and narrow down based on initial results.
Incubation Time1-24 hoursDependent on cell type and assay.
CETSA Temperature Range40-70°COptimize for SPHK1 and SPHK2 in your specific cell line.
Heating Time3-7 minutesShorter times are generally preferred to minimize non-specific protein aggregation.
S1P ELISA Sample Volume25-100 µLRefer to the manufacturer's protocol for your specific kit.[9]
Assay Range0.06 - 2 µMDilute samples if necessary to fall within the standard curve range.[9]
Western Blot Protein Loading10-30 µgOptimize for your specific antibodies and cell lysate.

References

Best practices for storing and handling SLC5111312 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling SLC5111312 hydrochloride, along with troubleshooting guides and frequently asked questions (FAQs) for experimental use.

Storage and Handling

Proper storage and handling of this compound are crucial to maintain its stability and ensure the reliability of experimental results.

FAQs for Storage and Handling

  • How should I store the solid compound?

    • For long-term storage, it is recommended to store the solid compound at -20°C.

    • For short-term storage, 4°C is acceptable.

    • The compound should be stored in a tightly sealed container, protected from moisture.

  • How do I prepare and store stock solutions?

    • It is highly recommended to prepare and use solutions on the same day.

    • If preparing stock solutions in advance is necessary, dissolve this compound in a high-quality, anhydrous solvent such as DMSO or ethanol.

    • For long-term storage of stock solutions, aliquot single-use volumes into tightly sealed vials and store at -80°C for up to six months or at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.

  • What should I do if the compound doesn't dissolve properly?

    • Ensure you are using an appropriate solvent and that it is of high purity and anhydrous.

    • Gentle warming or sonication can aid in dissolution.

    • Before opening the vial, allow the product to equilibrate to room temperature to prevent condensation from forming inside the vial.

Quantitative Data Summary

The following tables provide a summary of the solubility and inhibitory activity of this compound.

Table 1: Solubility of this compound

SolventSolubility
DMF~2 mg/mL
DMSO~3 mg/mL
Ethanol~14 mg/mL
Ethanol:PBS (pH 7.2) (1:4)~0.20 mg/mL

Table 2: Inhibitory Activity (Ki) of this compound

KinaseHumanMouseRat
Sphingosine (B13886) Kinase 1 (SPHK1)0.73 µM20 µM0.8 µM
Sphingosine Kinase 2 (SPHK2)0.9 µM1 µM1.1 µM

Experimental Protocols

This section provides a detailed methodology for a common experiment using this compound: an in vitro sphingosine kinase activity assay.

Sphingosine Kinase (SPHK) Activity Assay

This protocol is a guideline for determining the inhibitory activity of this compound against SPHK1 and SPHK2. A radioactive-based assay is described below.

Materials:

  • This compound

  • Recombinant human SPHK1 or SPHK2

  • D-erythro-sphingosine (substrate)

  • [γ-³²P]ATP

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM 2-mercaptoethanol, 1 mM EDTA, 5 mM sodium orthovanadate, 40 mM β-glycerophosphate, 15 mM NaF, 1 mM PMSF, 10 mM MgCl₂, 0.5 mM 4-deoxypyridoxine, 10% glycerol, and protease inhibitors)[2]

  • For SPHK2, the buffer should be supplemented with 100 mM KCl.[2]

  • Reaction termination solution (e.g., Chloroform:Methanol:HCl, 100:200:1, v/v/v)

  • Thin Layer Chromatography (TLC) plate

  • Scintillation counter and fluid

Procedure:

  • Prepare Inhibitor Solutions: Prepare a series of dilutions of this compound in the appropriate solvent (e.g., DMSO).

  • Enzyme Reaction:

    • In a microcentrifuge tube, add the assay buffer.

    • Add the desired concentration of this compound or vehicle control.

    • Add the substrate, D-erythro-sphingosine (e.g., 10 µM for SPHK1, 5 µM for SPHK2).[3]

    • Add the recombinant SPHK1 or SPHK2 enzyme.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 10 minutes).

  • Initiate Reaction: Start the reaction by adding [γ-³²P]ATP (e.g., 250 µM).[3]

  • Incubate: Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes). The reaction time should be within the linear range of the assay.

  • Terminate Reaction: Stop the reaction by adding the reaction termination solution.

  • Phase Separation: Vortex the tubes and centrifuge to separate the organic and aqueous phases. The phosphorylated product, [³²P]S1P, will be in the organic phase.

  • TLC Analysis: Spot the organic phase onto a TLC plate and develop the plate using an appropriate solvent system (e.g., 1-butanol:acetic acid:water, 3:1:1, v/v/v).[4]

  • Quantification: Visualize the radiolabeled S1P spot by autoradiography and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Troubleshooting Guide for SPHK Assay

IssuePossible CauseSuggested Solution
No or low enzyme activity Inactive enzymeEnsure proper storage and handling of the enzyme. Use a fresh batch if necessary.
Incorrect assay buffer components or pHVerify the composition and pH of the assay buffer.
Sub-optimal substrate or ATP concentrationTitrate substrate and ATP concentrations to determine the optimal conditions for your enzyme batch.
High background signal Contamination of reagents with ATP or S1PUse fresh, high-quality reagents.
Incomplete separation of [³²P]ATP from [³²P]S1POptimize the extraction and TLC conditions.
Inconsistent results Pipetting errorsUse calibrated pipettes and ensure accurate and consistent pipetting.
Temperature fluctuations during incubationUse a calibrated incubator and ensure a consistent temperature.
Variability in reaction timePrecisely time the start and stop of each reaction.

Signaling Pathway and Experimental Workflow Diagrams

Sphingosine_Kinase_Signaling_Pathway cluster_cell Cell Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs Activation SPHK1_2 SPHK1 / SPHK2 SLC5111312 SLC5111312 hydrochloride SLC5111312->SPHK1_2 Inhibition Downstream Downstream Signaling (e.g., cell survival, proliferation, migration) S1PRs->Downstream

Caption: Mechanism of action of this compound in the sphingosine kinase signaling pathway.

SPHK_Assay_Workflow A 1. Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer, [γ-³²P]ATP) B 2. Set up Reaction Mixture (Buffer + Inhibitor + Substrate + Enzyme) A->B C 3. Pre-incubate at 37°C B->C D 4. Initiate Reaction with [γ-³²P]ATP C->D E 5. Incubate at 37°C D->E F 6. Terminate Reaction E->F G 7. Extract Phosphorylated Product F->G H 8. TLC Separation G->H I 9. Quantify Radioactivity H->I J 10. Data Analysis (IC₅₀ determination) I->J

Caption: Experimental workflow for the sphingosine kinase (SPHK) radioactive assay.

References

Validation & Comparative

A Head-to-Head Comparison of Sphingosine Kinase Inhibitors: SLC5111312 Hydrochloride vs. PF-543

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise selection of a chemical probe is paramount for elucidating the distinct roles of Sphingosine (B13886) Kinase 1 (SPHK1) and Sphingosine Kinase 2 (SPHK2) in cellular signaling and disease pathology. This guide provides an objective, data-driven comparison of two commercially available sphingosine kinase inhibitors, SLC5111312 hydrochloride and PF-543, focusing on their isoform selectivity.

Sphingosine kinases are critical enzymes that catalyze the phosphorylation of sphingosine to the bioactive lipid, sphingosine-1-phosphate (S1P), a key regulator of numerous cellular processes including proliferation, survival, migration, and inflammation. The two isoforms, SPHK1 and SPHK2, often exhibit distinct and sometimes opposing functions, making isoform-selective inhibitors invaluable tools for research and therapeutic development.

Quantitative Comparison of Inhibitor Selectivity

The inhibitory potency and selectivity of this compound and PF-543 against human SPHK1 and SPHK2 are summarized below. The data highlights a clear distinction in their selectivity profiles.

InhibitorTargetKi (Human)Selectivity (SPHK2/SPHK1)
This compound SPHK10.73 µM[1]~1.2-fold for SPHK1
SPHK20.9 µM[1]
PF-543 SPHK13.6 nM[2][3][4]>100-fold for SPHK1[2][3][5]
SPHK2>360 nM

Note: Ki (inhibition constant) values represent the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and potency.

As the data indicates, PF-543 is a potent and highly selective inhibitor of SPHK1, exhibiting over 100-fold greater selectivity for SPHK1 over SPHK2.[2][3][5] In contrast, this compound acts as a dual inhibitor of both SPHK1 and SPHK2 in humans, with comparable inhibitory constants for both isoforms.[1] It is noteworthy that the selectivity of SLC5111312 has been shown to be species-dependent, with a preference for SPHK2 in mice (Kis = 20 µM and 1 µM for SPHK1 and SPHK2, respectively) but not in rats (Kis = 0.8 µM and 1.1 µM for SPHK1 and SPHK2, respectively).[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the SPHK1 signaling pathway and a general workflow for evaluating inhibitor selectivity.

SPHK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol S1PR S1P Receptors (S1PR1-5) Downstream Downstream Signaling (e.g., Akt, ERK, PLC) S1PR->Downstream Sphingosine Sphingosine SPHK1 SPHK1 Sphingosine->SPHK1 ATP S1P_intra Intracellular S1P SPHK1->S1P_intra S1P_intra->S1PR Exported S1P_intra->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Migration Cell Migration Downstream->Migration PF543 PF-543 PF543->SPHK1 SLC5111312 SLC5111312 SLC5111312->SPHK1 Inhibitor_Selectivity_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Recombinant Recombinant SPHK1 & SPHK2 Enzymes Radiometric Radiometric Kinase Assay ([γ-33P]ATP & Sphingosine) Recombinant->Radiometric Inhibitors Serial Dilutions of SLC5111312 & PF-543 Inhibitors->Radiometric IC50 Determine IC50/Ki Values Radiometric->IC50 Cells Cells Expressing Endogenous SPHK1 & SPHK2 Treatment Treat Cells with Inhibitors Cells->Treatment CETSA Cellular Thermal Shift Assay (CETSA) Treatment->CETSA Target Confirm Target Engagement & Cellular Selectivity CETSA->Target

References

A Comparative Analysis of SLC5111312 Hydrochloride and SKI-II as Sphingosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the efficacy and mechanisms of two prominent sphingosine (B13886) kinase inhibitors.

This guide provides a detailed comparison of SLC5111312 hydrochloride and SKI-II, two inhibitors of sphingosine kinases (SphK), which are critical enzymes in the sphingolipid signaling pathway. Sphingosine kinases, existing in two isoforms, SphK1 and SphK2, catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator involved in a myriad of cellular processes including cell growth, proliferation, survival, and migration. Dysregulation of the SphK/S1P signaling axis has been implicated in various diseases, most notably cancer and inflammatory conditions, making these kinases attractive therapeutic targets.

Mechanism of Action

This compound is characterized as a dual inhibitor of both SphK1 and SphK2.[1][2][3] In contrast, SKI-II is primarily described as a selective, non-ATP-competitive inhibitor of sphingosine kinase, with some reports suggesting it may also induce the lysosomal degradation of SphK1.[4][5]

Efficacy and In Vitro Activity

The following table summarizes the reported inhibitory concentrations for both compounds across various studies. It is important to note that a direct head-to-head comparison in the same experimental setting has not been identified in the reviewed literature. Therefore, the presented data is a compilation from individual studies.

Compound Target Assay Type Inhibitory Concentration Cell Line/System Reference
This compound Human SphK1Ki0.73 µMRecombinant human kinase[1]
Human SphK2Ki0.9 µMRecombinant human kinase[1]
Mouse SphK1Ki20 µM[1]
Mouse SphK2Ki1 µM[1]
Rat SphK1Ki0.8 µM[1]
Rat SphK2Ki1.1 µM[1]
SKI-II Sphingosine KinaseIC500.5 µM[4][6][7][8]
SphK1IC5078 µM[9]
SphK2IC5045 µM[9]
SphK1IC5035 µM
SphK2IC5020 µM
AntiproliferativeIC504.6 µMT-24 (Bladder Carcinoma)[4][8]
AntiproliferativeIC501.2 µMMCF-7 (Breast Adenocarcinoma)[4][8]
AntiproliferativeIC500.9 µMMCF-7/VP[4][8]
AntiproliferativeIC501.3 µMNCI/ADR[4]

This compound demonstrates potent dual inhibition of human SphK1 and SphK2 with Ki values in the sub-micromolar range.[1] It also effectively reduces cellular sphingosine-1-phosphate levels in U937 monocytic leukemia cells at concentrations of 0.1 and 0.3 µM.[1]

SKI-II has been widely cited as a sphingosine kinase inhibitor with a reported IC50 of 0.5 µM.[4][6][7][8] However, other studies report significantly higher IC50 values for both SphK1 and SphK2.[9] SKI-II has demonstrated antiproliferative effects in a variety of human cancer cell lines, including T-24, MCF-7, MCF-7/VP, and NCI/ADR, with IC50 values ranging from 0.9 to 4.6 µM.[4][8] Furthermore, it has been shown to induce apoptosis in T24 cells.[4] One study has proposed a novel mechanism for SKI-II, suggesting that it promotes the lysosomal degradation of SK-1 protein rather than directly inhibiting its enzymatic activity.[5]

In Vivo Studies

In vivo experiments have been conducted for both compounds. SLC5111312 administered at 10 mg/kg was found to decrease S1P levels in Sphk1-/- mice and in rats, indicating a functional selectivity for Sphk2 in mice.[1][10] SKI-II, when administered intraperitoneally or orally at 50 mg/kg, significantly inhibited tumor growth in a syngeneic Balb/c mouse solid tumor model using JC mammary adenocarcinoma cells, without causing overt toxicity or weight loss.[4][9]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of these inhibitors, the following diagrams illustrate the sphingolipid signaling pathway and a general experimental workflow for inhibitor comparison.

Sphingolipid_Signaling_Pathway Sphingolipid Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase SphK1_SphK2 SphK1 / SphK2 Sphingosine->SphK1_SphK2 S1P Sphingosine-1-Phosphate (S1P) SphK1_SphK2->S1P S1PRs S1P Receptors (S1PRs) S1P->S1PRs Downstream_Signaling Cell Survival, Proliferation, Migration, Angiogenesis S1PRs->Downstream_Signaling SLC5111312 SLC5111312 hydrochloride SLC5111312->SphK1_SphK2 SKI_II SKI-II SKI_II->SphK1_SphK2

Caption: Inhibition of Sphingosine Kinase by SLC5111312 and SKI-II.

Experimental_Workflow Experimental Workflow for Inhibitor Efficacy Comparison cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Kinase_Assay Biochemical Kinase Assay (Recombinant SphK1/SphK2) Determine IC50/Ki Cell_Based_Assay Cell-Based S1P Measurement (e.g., LC-MS/MS) Kinase_Assay->Cell_Based_Assay Proliferation_Assay Cell Proliferation/Viability Assay (e.g., SRB, MTT) Determine IC50 Cell_Based_Assay->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Proliferation_Assay->Apoptosis_Assay Animal_Model Select Animal Model (e.g., Tumor Xenograft) Apoptosis_Assay->Animal_Model Drug_Administration Administer Inhibitors (e.g., i.p., oral) Animal_Model->Drug_Administration Efficacy_Measurement Measure Tumor Growth, Biomarkers (S1P levels) Drug_Administration->Efficacy_Measurement Data_Analysis Data_Analysis Efficacy_Measurement->Data_Analysis Compare Efficacy Start Start->Kinase_Assay

References

A Comparative Guide: SLC5111312 Hydrochloride vs. FTY720 (Fingolimod) in Sphingolipid Signaling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic agents targeting the sphingolipid signaling pathway, SLC5111312 hydrochloride and FTY720 (Fingolimod) represent two distinct mechanistic approaches. While both compounds modulate the pivotal sphingosine-1-phosphate (S1P) axis, they do so by targeting different key players in the pathway. This guide provides a detailed comparison of their mechanisms of action, supported by experimental data, to assist researchers and drug development professionals in understanding their differential impacts on cellular signaling.

Mechanism of Action: A Tale of Two Targets

FTY720 (Fingolimod) is a well-established immunomodulatory drug that acts as a sphingosine-1-phosphate (S1P) receptor modulator.[1][2][3] In vivo, FTY720 is phosphorylated by sphingosine (B13886) kinase 2 (SPHK2) to its active form, FTY720-phosphate (FTY720-P).[4][5][6][7][8] FTY720-P then acts as a high-affinity agonist at four of the five S1P receptors (S1PR1, S1PR3, S1PR4, and S1PR5).[1][2][3] The primary therapeutic effect of Fingolimod (B1672674) in autoimmune diseases like multiple sclerosis is attributed to its action on S1PR1 on lymphocytes.[1][2][3] Binding of FTY720-P to S1PR1 leads to the internalization and downregulation of the receptor, rendering lymphocytes unresponsive to the natural S1P gradient that governs their egress from lymph nodes.[1][2][3] This sequestration of lymphocytes in the lymph nodes prevents their infiltration into the central nervous system (CNS) and other sites of inflammation.[1][2][3] Beyond its effects on lymphocytes, FTY720 can cross the blood-brain barrier and may exert direct effects on CNS cells, such as astrocytes.[1][2][9] Interestingly, the parent compound, FTY720, has also been shown to be a competitive inhibitor of SPHK1.[4][10]

This compound , on the other hand, is a dual inhibitor of sphingosine kinase 1 (SPHK1) and sphingosine kinase 2 (SPHK2).[11] These enzymes are responsible for the synthesis of S1P from sphingosine. By inhibiting SPHK1 and SPHK2, SLC5111312 directly reduces the cellular production of S1P. This leads to a decrease in the available S1P that can signal through S1P receptors. In vivo studies in mice have shown that SLC5111312 exhibits a functional selectivity for SPHK2.[11]

In essence, while FTY720 functionally antagonizes S1P receptors on the cell surface, SLC5111312 acts upstream to prevent the very production of the ligand (S1P) for these receptors.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and FTY720.

Table 1: Inhibitory Activity of this compound against Sphingosine Kinases [11]

Target EnzymeSpeciesKi (µM)
SPHK1Human0.73
SPHK2Human0.9
SphK1Mouse20
SphK2Mouse1
SphK1Rat0.8
SphK2Rat1.1

Table 2: In Vivo Effects of this compound on S1P Levels [12]

Animal ModelTreatmentEffect on Blood S1P Levels
Sphk1-/- mice10 mg/kg SLC5111312Decrease
Sphk2-/- mice10 mg/kg SLC5111312No significant change
Rat10 mg/kg SLC5111312Decrease

Table 3: Inhibitory Activity of FTY720 against Sphingosine Kinase 1 [4]

Target EnzymeInhibition TypeKic (µM)
SPHK1Competitive (with sphingosine)2 ± 0.5

Signaling Pathway Diagrams

FTY720_Mechanism cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space S1P S1P S1PR1 S1PR1 S1P->S1PR1 Natural Ligand FTY720P FTY720-P FTY720P->S1PR1 Agonist Binding Internalization S1PR1 Internalization & Degradation S1PR1->Internalization Downregulation Lymphocyte_Egress Lymphocyte Egress S1PR1->Lymphocyte_Egress Promotes FTY720 FTY720 SPHK2 SPHK2 FTY720->SPHK2 Phosphorylation SPHK2->FTY720P No_Egress Inhibition of Lymphocyte Egress Internalization->No_Egress Leads to

FTY720 (Fingolimod) Mechanism of Action.

SLC5111312_Mechanism cluster_inside Intracellular Space cluster_membrane Cell Membrane cluster_outside Extracellular Space Sphingosine Sphingosine SPHK1 SPHK1 Sphingosine->SPHK1 SPHK2 SPHK2 Sphingosine->SPHK2 S1P_pool Intracellular S1P Pool SPHK1->S1P_pool Phosphorylation SPHK2->S1P_pool Phosphorylation S1P_ext Extracellular S1P S1P_pool->S1P_ext Transport S1PRs S1P Receptors S1P_ext->S1PRs Signaling SLC5111312 SLC5111312 SLC5111312->SPHK1 Inhibition SLC5111312->SPHK2 Inhibition

This compound Mechanism of Action.

Experimental Protocols

Sphingosine Kinase Inhibition Assay (Protocol for determining Ki of SLC5111312)

This protocol is based on the methodology described in the study by Kharel et al. (2015).[12]

  • Enzyme Source: Cleared cell lysates from baculovirus-infected Sf9 insect cells expressing recombinant human, mouse, or rat SPHK1 or SPHK2 are used as the source of the kinase.

  • Reaction Mixture: A 200 µl reaction mixture is prepared containing 20 mM Tris-Cl (pH 7.4), 1 mM 2-mercaptoethanol, 1 mM EDTA, 5 mM sodium orthovanadate, 40 mM β-glycerophosphate, 15 mM NaF, 1 mM phenylmethylsulfonyl fluoride, 10 mM MgCl2, 0.5 mM 4-deoxypyridoxine, 10% glycerol, and a cocktail of protease inhibitors (leupeptin, aprotinin, and soybean trypsin inhibitor at 0.1 mg/ml each).

  • Substrate and Inhibitor Addition: The reaction is initiated by adding the sphingosine substrate and [γ-33P]ATP to the reaction mixture containing the enzyme lysate and varying concentrations of the inhibitor (SLC5111312).

  • Incubation: The reaction is incubated at 37°C for a specified time.

  • Detection of S1P: The amount of radiolabeled S1P produced is quantified. This can be achieved through various methods, including thin-layer chromatography (TLC) to separate S1P from other components, followed by scintillation counting of the S1P spot.

  • Data Analysis: The inhibitor concentration that produces 50% inhibition (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Assessment of S1P Levels in Mice and Rats (Protocol for SLC5111312)

This protocol is based on the in vivo experiments described by Kharel et al. (2015).[12]

  • Animal Models: Sphk1-/- and Sphk2-/- mice (on a C57BL/6j background) and Sprague-Dawley rats are used.

  • Compound Administration: SLC5111312 is administered to the animals, typically via intravenous injection at a specified dose (e.g., 10 mg/kg).

  • Blood Collection: At various time points after administration, blood samples are collected from the animals.

  • S1P Extraction and Quantification: Sphingolipids, including S1P, are extracted from the blood samples. The levels of S1P are then quantified using liquid chromatography-mass spectrometry (LC-MS). An internal standard (e.g., C17-S1P) is used for accurate quantification.

  • Data Analysis: The S1P levels in the treated animals are compared to those in vehicle-treated control animals to determine the effect of the inhibitor.

Comparative Performance and Conclusion

The distinct mechanisms of this compound and FTY720 have significant implications for their potential therapeutic applications and side-effect profiles.

FTY720's action as a functional antagonist of S1P receptors is highly effective in sequestering lymphocytes, a key mechanism in treating autoimmune diseases. However, its agonistic activity on S1P receptors in other tissues, such as the heart and retina, can lead to side effects like bradycardia and macular edema. The requirement for in vivo phosphorylation by SPHK2 also means that its activity is dependent on the expression and activity of this enzyme.

SLC5111312 , by inhibiting S1P production, offers a different approach to downregulating S1P signaling. This mechanism could potentially avoid the direct receptor agonism-related side effects of FTY720. The dual inhibition of both SPHK1 and SPHK2 may lead to a more comprehensive reduction in S1P levels. The observed functional selectivity for SPHK2 in mice suggests that it may be possible to achieve a nuanced modulation of the S1P pathway.

Currently, there is a lack of direct comparative studies evaluating the performance of this compound and FTY720 in the same experimental models. Such studies would be invaluable in determining the relative efficacy and safety of these two approaches. Future research should focus on head-to-head comparisons in relevant disease models to fully elucidate the therapeutic potential of SPHK inhibition versus S1P receptor modulation.

References

A Head-to-Head Comparison of Dual Sphingosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sphingosine (B13886) kinases (SPHKs), SPHK1 and SPHK2, represent critical nodes in the regulation of the sphingolipid rheostat, a key signaling pathway governing cell fate. The balance between the pro-apoptotic sphingolipids, ceramide and sphingosine, and the pro-survival molecule, sphingosine-1-phosphate (S1P), is crucial for normal cellular function. Dysregulation of this balance, often characterized by the upregulation of SPHKs and elevated S1P levels, is implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of SPHK inhibitors has emerged as a promising therapeutic strategy. This guide provides a head-to-head comparison of prominent dual SPHK1 and SPHK2 inhibitors, with a focus on their biochemical potency and cellular effects, supported by available experimental data.

Introduction to Dual SPHK Inhibition

Targeting both SPHK1 and SPHK2 simultaneously offers a potentially more comprehensive approach to modulating the sphingolipid rheostat compared to isoform-selective inhibition. While SPHK1 is primarily cytosolic and translocates to the plasma membrane upon activation to promote cell survival and proliferation, SPHK2 is predominantly localized in the nucleus and mitochondria, where its role in cell fate is more complex and can be pro-apoptotic or pro-survival depending on the cellular context. Dual inhibition may therefore lead to a more profound and sustained reduction in cellular S1P levels and a concomitant increase in pro-apoptotic ceramides, offering a synergistic therapeutic effect. This guide will focus on a comparative analysis of three key dual SPHK inhibitors: SKI-II, SLC4011540, and SKI-349.

Quantitative Comparison of Dual SPHK Inhibitors

The following table summarizes the in vitro inhibitory potency of the selected dual SPHK inhibitors against human SPHK1 and SPHK2. It is important to note that the data are compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

InhibitorTarget(s)SPHK1 InhibitionSPHK2 InhibitionReference
SKI-II SPHK1/SPHK2IC50: 78 µMIC50: 45 µM[1]
SLC4011540 SPHK1/SPHK2Ki: 120 nMKi: 90 nM[2][3]
SKI-349 SPHK1/SPHK2IC50: ~3 µM-[2][4]

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.

Sphingosine Kinase Signaling Pathway

The following diagram illustrates the central role of SPHK1 and SPHK2 in the sphingolipid signaling pathway and the points of intervention by dual SPHK inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus / Mitochondria Ceramide Ceramide (Pro-apoptotic) Sphingosine Sphingosine (Pro-apoptotic) Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase SPHK1 SPHK1 Sphingosine->SPHK1 SPHK2 SPHK2 Sphingosine->SPHK2 S1P_ext Extracellular S1P S1PR S1P Receptors (S1PR1-5) S1P_ext->S1PR GPCR Signaling Downstream Signaling\n(Proliferation, Survival, Migration) Downstream Signaling (Proliferation, Survival, Migration) S1PR->Downstream Signaling\n(Proliferation, Survival, Migration) S1P_int Intracellular S1P (Pro-survival) SPHK1->S1P_int ATP -> ADP S1P_int->S1P_ext S1P Transporters SPHK2->S1P_int ATP -> ADP Inhibitors Dual SPHK Inhibitors (SKI-II, SLC4011540, SKI-349) Inhibitors->SPHK1 Inhibitors->SPHK2

Caption: The sphingolipid signaling pathway and points of inhibition by dual SPHK inhibitors.

Experimental Protocols

In Vitro Sphingosine Kinase Inhibition Assay (Radiometric)

This protocol is a generalized method based on the principles described in the cited literature for determining the inhibitory activity of compounds against SPHK1 and SPHK2.

Objective: To quantify the enzymatic activity of SPHK1 and SPHK2 in the presence of inhibitors by measuring the formation of radiolabeled S1P.

Materials:

  • Recombinant human SPHK1 and SPHK2 enzymes

  • Sphingosine (substrate)

  • [γ-³³P]ATP (radiolabeled co-substrate)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM MgCl₂, 1 mM β-mercaptoethanol)

  • Test inhibitors (dissolved in DMSO)

  • Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel 60)

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a specific concentration of recombinant SPHK1 or SPHK2 enzyme, and the test inhibitor at various concentrations.

  • Substrate Addition: Add sphingosine to the reaction mixture.

  • Initiation of Reaction: Start the enzymatic reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

  • Reaction Termination: Stop the reaction by adding an acidic solution (e.g., HCl).

  • Lipid Extraction: Extract the lipids from the reaction mixture using a chloroform/methanol solvent system.

  • TLC Separation: Spot the lipid extract onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate S1P from unreacted sphingosine and ATP.

  • Quantification: Visualize the radiolabeled S1P spot using autoradiography and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of SPHK activity inhibition for each inhibitor concentration compared to the vehicle control (DMSO). Determine the IC50 or Ki value by fitting the data to a dose-response curve.

G A Prepare Reaction Mixture (Enzyme, Buffer, Inhibitor) B Add Sphingosine A->B C Initiate with [γ-³³P]ATP B->C D Incubate at 37°C C->D E Terminate Reaction D->E F Lipid Extraction E->F G TLC Separation F->G H Quantify Radiolabeled S1P G->H I Calculate % Inhibition and IC50/Ki H->I

Caption: Experimental workflow for the radiometric sphingosine kinase inhibition assay.

Cellular Sphingosine-1-Phosphate (S1P) Measurement by LC-MS/MS

This protocol outlines the general steps for quantifying intracellular S1P levels in cells treated with SPHK inhibitors, a key measure of their cellular efficacy.

Objective: To determine the effect of dual SPHK inhibitors on the intracellular concentration of S1P in cultured cells.

Materials:

  • Cultured cells (e.g., cancer cell lines)

  • Dual SPHK inhibitors

  • Cell lysis buffer

  • Internal standard (e.g., C17-S1P)

  • Organic solvents for extraction (e.g., methanol, chloroform)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Treatment: Plate cells and treat with various concentrations of the dual SPHK inhibitor or vehicle control for a specified duration.

  • Cell Lysis and Extraction: Harvest the cells, add an internal standard, and perform lipid extraction using an appropriate organic solvent mixture.

  • Sample Preparation: Dry the lipid extract and reconstitute it in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Separate the lipids using a suitable chromatography column and detect and quantify S1P and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[5][6]

  • Data Analysis: Calculate the concentration of S1P in each sample by normalizing the peak area of S1P to the peak area of the internal standard and comparing it to a standard curve. Determine the percentage reduction in intracellular S1P levels for each inhibitor concentration.

G A Treat Cells with SPHK Inhibitor B Cell Lysis and Lipid Extraction A->B C Sample Preparation B->C D LC-MS/MS Analysis C->D E Data Analysis and S1P Quantification D->E

Caption: Workflow for cellular S1P measurement by LC-MS/MS.

Discussion and Future Directions

The dual SPHK inhibitors SKI-II, SLC4011540, and SKI-349 represent valuable tools for investigating the roles of SPHK1 and SPHK2 in health and disease. Based on the available data, SLC4011540 exhibits the highest potency in biochemical assays, with Ki values in the nanomolar range for both isoforms.[2][3] SKI-349 also demonstrates potent activity, reportedly with a log-fold enhancement in potency over its predecessor, SKI-178.[4] SKI-II, while less potent in biochemical assays, has been widely used in preclinical studies and has shown efficacy in various cancer models.[1]

The choice of a dual SPHK inhibitor will depend on the specific research question and experimental context. For studies requiring high biochemical potency, SLC4011540 may be the preferred choice. For cellular and in vivo studies, the permeability, metabolic stability, and off-target effects of each inhibitor should be carefully considered.

A significant gap in the current literature is the lack of direct head-to-head comparative studies of these dual inhibitors in the same experimental systems. Such studies would be invaluable for providing a more definitive assessment of their relative efficacy and for guiding the selection of the most appropriate tool compound for a given application. Future research should also focus on elucidating the detailed mechanisms of action of these inhibitors, including their effects on downstream signaling pathways and their potential for off-target activities. A comprehensive understanding of the pharmacological profiles of these dual SPHK inhibitors will be critical for advancing their development as potential therapeutic agents for a range of human diseases.

References

Validating In Vitro Findings of SLC5111312 Hydrochloride with In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activities of SLC5111312 hydrochloride, a dual inhibitor of sphingosine (B13886) kinase 1 (SPHK1) and sphingosine kinase 2 (SPHK2). The information presented herein is intended to facilitate the objective assessment of this compound's performance against other well-characterized SPHK inhibitors, supported by experimental data and detailed methodologies.

Introduction to this compound and Sphingosine Kinase Inhibition

Sphingosine kinases (SPHKs) are critical enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to produce the signaling molecule sphingosine-1-phosphate (S1P). The two isoforms, SPHK1 and SPHK2, play pivotal roles in a multitude of cellular processes, including cell growth, proliferation, survival, and migration. Dysregulation of the SPHK/S1P signaling axis has been implicated in various diseases, making SPHKs attractive therapeutic targets.

This compound has emerged as a dual inhibitor of both SPHK1 and SPHK2. Understanding its inhibitory profile and the translation of its in vitro effects to in vivo models is crucial for its development as a potential therapeutic agent.

Quantitative Comparison of Inhibitor Potency

The inhibitory activity of this compound against human, mouse, and rat SPHK1 and SPHK2 has been determined and is compared here with other notable SPHK inhibitors, PF-543 (a potent SPHK1-selective inhibitor) and SKI-II (a dual SPHK1/2 inhibitor).

InhibitorTargetHuman Ki (µM)Mouse Ki (µM)Rat Ki (µM)Reference
This compound SPHK10.73200.8[1]
SPHK20.911.1[1]
PF-543SPHK10.0036--[2][3]
SPHK2>10--[2]
SKI-IISPHK116--[3]
SPHK28--[3]

In Vitro and In Vivo Validation of this compound

In Vitro Findings: Inhibition of S1P Production in U937 Cells

This compound has been shown to effectively decrease intracellular levels of S1P in cultured human U937 monocytic cells. This demonstrates its ability to engage and inhibit SPHK activity within a cellular context.

Concentration (µM)% Decrease in S1P
0.1Significant
0.3Significant

Note: The precise percentage of S1P decrease was not specified in the provided information, but was described as significant.

In Vivo Findings: Modulation of S1P Levels in Rodent Models

The in vitro activity of this compound has been validated in vivo in both mice and rats. A key finding is its functional selectivity for SPHK2 in mice, despite being a dual inhibitor in vitro.

Animal ModelDose (mg/kg)Effect on Blood S1P Levels
Sphk1-/- knockout mice10Decrease
Wild-type rats10Decrease

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach to validate the findings, the following diagrams are provided.

Sphingolipid_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Sph Sphingosine SPHK1 SPHK1 Sph->SPHK1 ATP to ADP SPHK2 SPHK2 Sph->SPHK2 ATP to ADP S1P_out Extracellular S1P S1PR S1P Receptors S1P_out->S1PR Downstream Signaling\n(Growth, Survival) Downstream Signaling (Growth, Survival) S1PR->Downstream Signaling\n(Growth, Survival) S1P_in Intracellular S1P SPHK1->S1P_in S1P_in->S1P_out Transport SPHK2->S1P_in Inhibitor SLC5111312 (SPHK1/2 Inhibitor) Inhibitor->SPHK1 Inhibitor->SPHK2

Sphingolipid signaling pathway and inhibition points.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation U937 U937 Cells Treat_vitro Treat with SLC5111312 HCl (0.1, 0.3 µM) U937->Treat_vitro Measure_S1P_vitro Measure Intracellular S1P (LC-MS/MS) Treat_vitro->Measure_S1P_vitro Mice Sphk1-/- mice & Rats Treat_vivo Administer SLC5111312 HCl (10 mg/kg) Mice->Treat_vivo Collect_blood Collect Blood Samples Treat_vivo->Collect_blood Measure_S1P_vivo Measure Blood S1P (LC-MS/MS) Collect_blood->Measure_S1P_vivo

Workflow for in vitro and in vivo validation.

Experimental Protocols

In Vitro SPHK Inhibition Assay (General Protocol)

A common method to determine the in vitro potency of SPHK inhibitors is a radiometric assay.

  • Reaction Mixture Preparation : A reaction buffer is prepared containing recombinant human SPHK1 or SPHK2, sphingosine, and [γ-³²P]ATP.

  • Inhibitor Addition : Varying concentrations of this compound or a vehicle control are added to the reaction mixture.

  • Incubation : The reaction is incubated at 37°C for a specified time, typically 30 minutes.

  • Termination and Extraction : The reaction is stopped, and the radiolabeled S1P is extracted using an organic solvent.

  • Quantification : The amount of radioactive S1P is quantified using liquid scintillation counting to determine the inhibitory potency (Ki).

In Vitro Measurement of Intracellular S1P in U937 Cells
  • Cell Culture : U937 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.

  • Treatment : Cells are treated with this compound at concentrations of 0.1 and 0.3 µM for a specified duration.

  • Cell Lysis and Lipid Extraction : After treatment, cells are harvested, and lipids are extracted using a suitable organic solvent system.

  • S1P Quantification : The levels of S1P in the lipid extracts are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vivo Animal Studies
  • Animal Models : Sphk1-/- knockout mice and wild-type rats are used.

  • Drug Administration : this compound is administered at a dose of 10 mg/kg. The route of administration (e.g., intraperitoneal, oral) should be consistent.

  • Sample Collection : Blood samples are collected at specified time points after drug administration.

  • S1P Quantification : S1P levels in the blood are measured by LC-MS/MS.

Comparison with Alternative Inhibitors

  • PF-543 is a highly potent and selective inhibitor of SPHK1.[2] Its high selectivity makes it a valuable tool for specifically dissecting the roles of SPHK1.[2] In vivo, PF-543 has been shown to reduce S1P levels in various models.[2]

  • SKI-II is a non-ATP-competitive dual inhibitor of SPHK1 and SPHK2.[3] It has been used extensively in both in vitro and in vivo studies to probe the function of SPHKs.[4][5]

The choice of inhibitor will depend on the specific research question. For studies requiring the specific inhibition of SPHK1, PF-543 is a superior choice. For investigations where dual inhibition of SPHK1 and SPHK2 is desired, this compound and SKI-II are suitable options, with SLC5111312 demonstrating a unique in vivo functional selectivity for SPHK2 in mice.

Conclusion

This compound is a dual SPHK1/2 inhibitor with demonstrated efficacy in both in vitro and in vivo settings. Its ability to reduce S1P levels in cultured cells is successfully translated to animal models. The compound's interesting in vivo profile in mice, showing functional selectivity for SPHK2, warrants further investigation and may offer therapeutic advantages in specific contexts. This guide provides a foundational comparison to aid researchers in the selection and application of SPHK inhibitors for their studies.

References

A Comparative Guide to Sphingosine Kinase Inhibitors in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of SPHK Inhibitor Effects

Sphingosine (B13886) kinases (SphKs), particularly SphK1 and SphK2, have emerged as critical regulators in the sphingolipid metabolic pathway, influencing the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P). The overexpression of SphK1 is a common feature in a variety of cancers, making it a compelling therapeutic target. This guide provides a comparative analysis of the in vitro efficacy of several prominent SphK inhibitors across different cancer cell lines, supported by experimental data and detailed protocols.

Comparative Efficacy of SPHK Inhibitors: IC50 Values

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of an inhibitor. The following tables summarize the IC50 values of four SphK inhibitors—PF-543, SKI-II, ABC294640, and SKI-178—across various cancer cell lines. This data, compiled from multiple studies, offers a snapshot of their anti-proliferative activities.

Table 1: Anti-proliferative IC50 Values of SPHK Inhibitors in Breast Cancer Cell Lines

Cell LineInhibitorIC50 (µM)
MCF-7PF-54316.23[1]
SKI-II1.2[2]
MDA-MB-231PF-54327.12[1]
MCF-7/VPSKI-II0.9[2]
NCI/ADRSKI-II1.3[2]

Table 2: Anti-proliferative IC50 Values of SPHK Inhibitors in Colon Cancer Cell Lines

Cell LineInhibitorIC50 (µM)
HT-29PF-54313.02[1]
ABC294640~48[3]

Table 3: Anti-proliferative IC50 Values of SPHK Inhibitors in Various Cancer Cell Lines

Cell LineCancer TypeInhibitorIC50 (µM)
T-24Bladder CancerSKI-II4.6[2]
MGC-803Gastric CancerPF-54351.66[1]
SGC7901Gastric CancerSKI-IIDose-dependent inhibition[4]
Hep-G2Liver CancerABC294640~6[3]
PC-3Prostate CancerPF-543Not specified
HL60/VCRLeukemiaSKI-1780.1 - 1.8[5]
MTR3LeukemiaSKI-1780.1 - 1.8[5]
NCI-ADRLeukemiaSKI-1780.1 - 1.8[5]

Table 4: Inhibitory Activity of SPHK Inhibitors on Sphingosine Kinase

InhibitorTargetIC50 / Ki
PF-543SphK1IC50: 2 nM, Ki: 3.6 nM[1]
SphK2>100-fold selectivity for SphK1[1]
SKI-IISphKIC50: 0.5 µM[2]
ABC294640SphK2Ki: 9.8 µM[6]
SKI-178SphK1 & SphK2IC50: ~500 nM - 1 µM[7]

Visualizing the SPHK Signaling Pathway and Experimental Workflow

To better understand the mechanism of action of these inhibitors and the methods used to evaluate them, the following diagrams illustrate the SPHK signaling pathway and a general experimental workflow.

SPHK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space S1PR S1P Receptors (S1PR1-5) Proliferation Proliferation S1PR->Proliferation G-protein signaling Survival Survival S1PR->Survival Migration Migration S1PR->Migration GPCR GPCR SPHK1 SPHK1 GPCR->SPHK1 Activates Sphingosine Sphingosine S1P_intra Intracellular S1P Sphingosine->S1P_intra ATP S1P_Lyase S1P Lyase S1P_intra->S1P_Lyase S1P_extra Extracellular S1P S1P_intra->S1P_extra Transporters SPHK1->S1P_intra phosphorylates Ceramide Ceramide Ceramide->Sphingosine Apoptosis Apoptosis Ceramide->Apoptosis Induces Degradation Degradation Products S1P_Lyase->Degradation S1P_extra->S1PR Inhibitor SPHK Inhibitor Inhibitor->SPHK1 Experimental_Workflow cluster_assays Biological Assays cluster_data Data Analysis start Start: Select Cancer Cell Lines culture Cell Culture and Seeding start->culture treatment Treatment with SPHK Inhibitors (Varying Concentrations) culture->treatment viability Cell Viability Assay (e.g., MTT, SRB) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V, Caspase-3) treatment->apoptosis western Western Blot Analysis (Signaling Proteins) treatment->western ic50 IC50 Calculation viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant protein_quant Protein Expression Analysis western->protein_quant end End: Comparative Analysis ic50->end apoptosis_quant->end protein_quant->end

References

Dual SPHK1/2 Inhibition: A Comprehensive Strategy for Modulating the Sphingolipid Rheostat

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The sphingolipid rheostat, the cellular balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), is a critical regulator of cell fate. The two enzymes responsible for S1P synthesis, Sphingosine (B13886) Kinase 1 (SPHK1) and Sphingosine Kinase 2 (SPHK2), have emerged as significant therapeutic targets in a multitude of diseases, including cancer, inflammatory disorders, and fibrosis. While selective inhibitors targeting either SPHK1 or SPHK2 have been pivotal in dissecting their individual functions, a growing body of evidence suggests that dual inhibition of both isozymes may offer a more robust therapeutic advantage in specific contexts.

This guide provides an objective comparison of dual SPHK1/2 inhibitors versus selective inhibitors, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in navigating this complex signaling axis.

The Opposing and Overlapping Roles of SPHK1 and SPHK2

SPHK1 and SPHK2, despite catalyzing the same reaction, exhibit distinct subcellular localizations and often have contrasting biological roles. SPHK1 is primarily a cytosolic enzyme that translocates to the plasma membrane upon activation, where it generates S1P that is often secreted to act on cell surface S1P receptors (S1PRs), promoting cell growth, proliferation, and survival. Conversely, SPHK2 is predominantly found in intracellular compartments like the nucleus, mitochondria, and endoplasmic reticulum.

The function of SPHK2 is more complex; while some studies have linked it to pro-apoptotic functions, in part due to a BH3-only domain, others have demonstrated its role in promoting cell proliferation and tumorigenesis, particularly through nuclear S1P acting as a histone deacetylase (HDAC) inhibitor. This functional dichotomy and potential for overlapping roles in disease progression forms the primary rationale for considering dual SPHK1/2 inhibition. For instance, while selective SPHK1 ablation has been a focus, some studies indicate that reducing SPHK2 can suppress cell proliferation more effectively than SPHK1 ablation alone. Furthermore, genetic knockout of both kinases is embryonically lethal, whereas single knockouts are viable, indicating a degree of functional redundancy.

SPHK Signaling and Inhibition Strategies

The diagram below illustrates the central roles of SPHK1 and SPHK2 in producing S1P in different cellular compartments and the points of intervention for selective and dual inhibitors.

SPHK_Signaling_Pathway SPHK Signaling and Inhibitor Action cluster_extracellular Extracellular Space cluster_cell Cell cluster_cyto Cytosol / Plasma Membrane cluster_organelles Nucleus / Mitochondria / ER cluster_inhibitors Inhibitor Intervention S1PRs S1P Receptors (S1PR1-5) Survival Cell Survival Proliferation Migration S1PRs->Survival S1P_out Secreted S1P S1P_out->S1PRs Paracrine/ Autocrine Signaling Sph Sphingosine SPHK1 SPHK1 Sph->SPHK1 Phosphorylation SPHK2 SPHK2 Sph->SPHK2 Phosphorylation Ceramide Ceramide (Pro-apoptotic) Sph->Ceramide Sphingolipid Metabolism S1P_cyto S1P SPHK1->S1P_cyto S1P_cyto->S1P_out Export S1P_cyto->Survival S1P_intra S1P SPHK2->S1P_intra Gene Gene Expression (HDAC Inhibition) S1P_intra->Gene Apoptosis Apoptosis Regulation S1P_intra->Apoptosis Sel_SPHK1 Selective SPHK1 Inhibitor (e.g., PF-543) Sel_SPHK1->SPHK1 Sel_SPHK2 Selective SPHK2 Inhibitor (e.g., ABC294640) Sel_SPHK2->SPHK2 Dual Dual SPHK1/2 Inhibitor (e.g., SKI-II) Dual->SPHK1 Dual->SPHK2

Caption: SPHK Signaling and Inhibitor Action.

The Advantage of a Dual-Pronged Attack

The primary advantage of a dual SPHK1/2 inhibitor lies in its ability to comprehensively shut down S1P production, addressing the limitations of selective inhibition.

  • Overcoming Redundancy and Compensatory Upregulation : In some cellular contexts, SPHK1 and SPHK2 have redundant or compensatory functions.[1] Inhibiting one isozyme might lead to a compensatory increase in the activity or expression of the other, thereby maintaining S1P levels and blunting the therapeutic effect. A dual inhibitor preempts this escape mechanism.

  • Targeting Multiple Oncogenic Pathways : In cancers where both SPHK1-mediated pro-survival signaling and SPHK2-driven nuclear activities contribute to malignancy, a dual inhibitor offers a more potent anti-cancer strategy. For example, the dual inhibitor SKI-II has been shown to decrease viability, proliferation, and survival in multi-drug-resistant breast cancer models.

  • Synergistic Effects with Chemotherapy : Dual SPHK inhibition can enhance the efficacy of conventional chemotherapies. In hepatocellular carcinoma, the dual inhibitor SKI-II was found to synergistically inhibit cell proliferation and increase apoptosis when combined with 5-fluorouracil.[2] This is often attributed to the dual effect of lowering pro-survival S1P while simultaneously increasing levels of pro-apoptotic sphingolipids like ceramide.[3]

Comparative Data: Dual vs. Selective Inhibitors

The choice of inhibitor depends critically on its potency and selectivity. The following tables summarize key quantitative data for representative dual and selective inhibitors.

Table 1: Inhibitor Potency and Selectivity
InhibitorTypeTarget(s)Ki / IC50 (SPHK1)Ki / IC50 (SPHK2)Selectivity
PF-543 SelectiveSPHK1Ki: 3.6 nM[4][5]>100-fold vs SPHK2[4][5]SPHK1 selective
ABC294640 (Opaganib) SelectiveSPHK2IC50: >100 µM[6]Ki: 9.8 µM[6][7]SPHK2 selective
SKI-II DualSPHK1/2IC50: 78 µM[8]IC50: 45 µM[8]Non-selective
SKI-178 DualSPHK1/2Potent dual inhibitor[3][9]Potent dual inhibitor[3][9]Non-selective
SLC4011540 DualSPHK1/2Ki: 120 nMKi: 90 nMNon-selective

Note: Ki and IC50 values can vary based on assay conditions.

Table 2: Comparative Cellular and In Vivo Efficacy
InhibitorModel SystemAssayKey ResultReference
PF-543 (Selective SPHK1) 1483 head/neck carcinoma cellsS1P Levels10-fold decrease in S1P at 200 nM[4]
Human glioblastoma xenograftTumor GrowthMarkedly reduced tumor growth rate
ABC294640 (Selective SPHK2) A-498 renal cancer cellsCell ProliferationIC50 ≈ 50 µM[6]
Mammary adenocarcinoma mouse modelTumor GrowthReduced tumor growth at 35 & 100 mg/kg
SKI-II (Dual SPHK1/2) Multi-drug resistant breast cancer cellsApoptosisSynergistically enhanced apoptosis with chemotherapy
Glioblastoma cells (hypoxic)Cell GrowthSynergistic growth inhibition with TMZ (DRI of 252)
SKI-178 (Dual SPHK1/2) Primary prostate cancer cellsCell ViabilityPotently inhibited cell viability and induced apoptosis[9]

Visualizing the Rationale for Dual Inhibition

The logical workflow for selecting an inhibitor strategy often depends on the specific contributions of the SPHK isozymes to the disease pathology.

Logical_Relationship Start Disease State Analysis Q1 Is only one SPHK isozyme pathogenic? Start->Q1 A1_Yes Selective Inhibitor Strategy Q1->A1_Yes Yes A1_No Both Isozymes Contribute Q1->A1_No No / Unknown Q2 Is there compensatory upregulation of the other isozyme? A1_No->Q2 A2_Yes Dual Inhibitor Strategy Q2->A2_Yes Yes A2_No Consider Dual or Combination Therapy Q2->A2_No No

Caption: Decision logic for inhibitor strategy.

Key Experimental Methodologies

Objective comparison of inhibitors requires standardized and robust experimental protocols. Below are methodologies for key assays.

In Vitro Sphingosine Kinase Activity Assay (Radiometric)

This protocol determines the direct inhibitory effect of a compound on enzyme activity.

  • Objective : To measure the Ki or IC50 of an inhibitor against recombinant SPHK1 and SPHK2.

  • Materials : Recombinant human SPHK1/SPHK2, D-erythro-sphingosine, [γ-32P]ATP, P81 phosphocellulose paper, reaction buffer (20 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM 2-mercaptoethanol, etc.).

  • Procedure :

    • Prepare a reaction mixture containing reaction buffer, a fixed concentration of sphingosine (e.g., 10 µM), and varying concentrations of the test inhibitor.

    • Initiate the reaction by adding recombinant SPHK enzyme (e.g., 0.02 mg protein) and [γ-32P]ATP (e.g., 10 µM).

    • Incubate at 37°C for a fixed time (e.g., 30 minutes).

    • Stop the reaction by placing tubes on ice.

    • Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper. The paper binds the phosphorylated product ([32P]S1P) but not the unreacted [γ-32P]ATP.

    • Wash the P81 paper three times with 75 mM orthophosphoric acid to remove unreacted ATP.

    • Quantify the radioactivity remaining on the paper using a scintillation counter.

    • Calculate the percent inhibition relative to a vehicle control and determine IC50 values using non-linear regression.

Cellular S1P and Ceramide Quantification (LC-MS/MS)

This protocol measures the inhibitor's effect on the sphingolipid rheostat within a cellular context.

  • Objective : To quantify intracellular levels of S1P and ceramide species following inhibitor treatment.

  • Materials : Cell line of interest, test inhibitor, internal standards (e.g., C17-S1P, C17-Ceramide), organic solvents (methanol, acetonitrile, chloroform), formic acid, LC-MS/MS system with a C8 or C18 column.

  • Procedure :

    • Culture cells to ~80% confluency and treat with the inhibitor or vehicle for the desired time.

    • Harvest cells, wash with PBS, and perform cell lysis (e.g., via sonication in methanol).

    • Add internal standards to the cell lysate for normalization.

    • Perform a lipid extraction, typically a Bligh-Dyer (chloroform/methanol/water) extraction.

    • Evaporate the organic phase to dryness and reconstitute the lipid extract in an appropriate solvent (e.g., methanol).

    • Inject the sample into the LC-MS/MS system.

    • Separate lipids using a reverse-phase C8 or C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and methanol/acetonitrile with 0.1% formic acid).

    • Detect and quantify lipid species using multiple reaction monitoring (MRM) in positive ion mode. Precursor-to-product ion transitions are specific for each analyte and internal standard.

    • Calculate concentrations based on a standard curve generated from known amounts of each lipid.

In Vivo Tumor Xenograft Efficacy Study

This protocol assesses the anti-tumor activity of an inhibitor in a living organism.

  • Objective : To evaluate the effect of a dual or selective inhibitor on tumor growth in an immunodeficient mouse model.

  • Materials : Immunodeficient mice (e.g., nu/nu or SCID), cancer cell line, Matrigel (optional), test inhibitor formulated in a suitable vehicle, calipers.

  • Procedure :

    • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse. Co-injection with Matrigel can improve tumor establishment.

    • Monitor mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

    • Administer the inhibitor or vehicle to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., 50 mg/kg, daily).

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor animal body weight and general health as indicators of toxicity.

    • At the end of the study, euthanize the animals, excise the tumors, and record their final weight.

    • Analyze the data by comparing the tumor growth curves and final tumor weights between the treated and control groups.

Standard Experimental Workflow

A typical preclinical evaluation pipeline for comparing SPHK inhibitors is outlined below.

Experimental_Workflow cluster_invitro In Vitro / Biochemical cluster_incell In Cellulo cluster_invivo In Vivo A1 Step 1: Kinase Assay (Determine Ki / IC50) A2 Step 2: Kinase Selectivity Panel (Assess off-target effects) A1->A2 B1 Step 3: Lipid Profiling (Measure S1P/Ceramide by LC-MS/MS) A2->B1 B2 Step 4: Cellular Assays (Proliferation, Apoptosis, Migration) B1->B2 C1 Step 5: Pharmacokinetics (Determine exposure/bioavailability) B2->C1 C2 Step 6: Efficacy Model (e.g., Tumor Xenograft) C1->C2

References

Comparative Efficacy Analysis of SLC5111312 Hydrochloride and Other Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational Sphingosine (B13886) Kinase (SphK) inhibitor, SLC5111312 hydrochloride, with other cancer therapeutics. Due to the limited public availability of direct anti-cancer efficacy data for this compound, this comparison utilizes data from other well-characterized SphK inhibitors as a proxy, alongside established cancer treatments.

Introduction to this compound

This compound is a dual inhibitor of sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2).[1][2] These enzymes are critical regulators of the sphingolipid signaling pathway, which is implicated in cancer cell proliferation, survival, and resistance to therapy. Specifically, SphK1 and SphK2 catalyze the phosphorylation of the pro-apoptotic lipid sphingosine to the pro-survival lipid sphingosine-1-phosphate (S1P). By inhibiting these kinases, this compound is designed to shift the balance towards apoptosis in cancer cells.

While specific anti-cancer efficacy data for this compound is not yet publicly available, its mechanism of action suggests potential applications in various malignancies. Research on this compound has demonstrated its ability to decrease S1P levels in U937 monocytic leukemia cells, indicating its potential as a therapeutic agent for hematological cancers.[1][2]

Comparative Efficacy Data

To provide a comparative framework, this guide presents efficacy data for a representative dual SphK1/SphK2 inhibitor, SKI-II , and a standard-of-care chemotherapy agent for leukemia, Cytarabine .

Therapeutic AgentCancer TypeCell LineIC50In Vivo ModelTumor Growth InhibitionReference
SKI-II Chronic Myeloid LeukemiaK562~10 µM--[3]
SKI-II Chronic Myeloid LeukemiaKCL22~10 µM--[3]
Cytarabine Acute Myeloid LeukemiaAML cell linesVariesMouse XenograftSignificant[4]

Mechanism of Action and Signaling Pathways

This compound and other SphK Inhibitors

Sphingosine kinase inhibitors like this compound exert their anti-cancer effects by blocking the production of S1P. This leads to an accumulation of pro-apoptotic sphingolipids (ceramide and sphingosine) and a decrease in pro-survival S1P signaling. The S1P pathway is known to influence several downstream signaling cascades involved in cell survival and proliferation, such as the ERK and STAT5 pathways.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sphingosine Sphingosine SphK1_SphK2 SphK1 / SphK2 Sphingosine->SphK1_SphK2 substrate S1P_Receptors S1P Receptors Downstream_Signaling Downstream Signaling (e.g., ERK, STAT5) S1P_Receptors->Downstream_Signaling activates S1P Sphingosine-1-Phosphate (S1P) (Pro-survival) SphK1_SphK2->S1P phosphorylation S1P->S1P_Receptors activates Ceramide Ceramide (Pro-apoptotic) Apoptosis Apoptosis Ceramide->Apoptosis induces Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival promotes SLC5111312 SLC5111312 HCl (SphK Inhibitor) SLC5111312->SphK1_SphK2 inhibits

Fig. 1: Mechanism of Action of this compound.
Cytarabine

Cytarabine is a pyrimidine (B1678525) analog that acts as an antimetabolite. It is incorporated into DNA during replication, where it inhibits DNA polymerase and leads to cell cycle arrest and apoptosis.

G Cytarabine Cytarabine Ara_CTP Ara-CTP (Active Metabolite) Cytarabine->Ara_CTP intracellular conversion DNA_Replication DNA Replication Ara_CTP->DNA_Replication incorporates into DNA DNA_Polymerase DNA Polymerase DNA_Replication->DNA_Polymerase inhibits Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) DNA_Polymerase->Cell_Cycle_Arrest leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis induces

Fig. 2: Mechanism of Action of Cytarabine.

Experimental Protocols

Sphingosine Kinase Inhibition Assay

The inhibitory activity of compounds against SphK1 and SphK2 can be determined using a radioisotope-based assay. Recombinant human SphK1 or SphK2 is incubated with the test compound, sphingosine, and γ-[32P]ATP. The resulting radiolabeled S1P is then extracted and quantified by thin-layer chromatography and scintillation counting. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is then calculated.

G cluster_workflow Experimental Workflow Start Start Incubate Incubate: - Recombinant SphK1/2 - Test Compound - Sphingosine - γ-[32P]ATP Start->Incubate Extract Extract Radiolabeled S1P Incubate->Extract Separate Separate by TLC Extract->Separate Quantify Quantify by Scintillation Counting Separate->Quantify Calculate Calculate IC50 Quantify->Calculate End End Calculate->End

Fig. 3: Sphingosine Kinase Inhibition Assay Workflow.
Cell Viability Assay (CCK-8)

The effect of therapeutic agents on cancer cell proliferation can be assessed using a Cell Counting Kit-8 (CCK-8) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound. After a specified incubation period (e.g., 48 hours), the CCK-8 reagent is added to each well. The absorbance is then measured at 450 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[3]

In Vivo Xenograft Model

To evaluate the in vivo efficacy of a cancer therapeutic, human cancer cells can be implanted into immunocompromised mice to establish xenograft tumors. Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the therapeutic agent at a specified dose and schedule, while the control group receives a vehicle. Tumor volume and body weight are monitored regularly. At the end of the study, the tumors are excised and weighed, and the percentage of tumor growth inhibition is calculated.

Conclusion

This compound, as a dual inhibitor of SphK1 and SphK2, represents a promising targeted therapeutic strategy for cancers dependent on the sphingolipid signaling pathway, particularly leukemia. While direct comparative efficacy data for this specific compound is not yet available, the data from other SphK inhibitors like SKI-II suggest that this class of drugs can effectively inhibit the growth of cancer cells.

Compared to traditional chemotherapeutic agents like Cytarabine, which have a broad cytotoxic effect, SphK inhibitors offer a more targeted approach by modulating a specific signaling pathway that is often dysregulated in cancer. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of this compound and to identify the patient populations most likely to benefit from this novel therapeutic strategy. The experimental protocols and workflows provided in this guide offer a standardized framework for conducting such comparative studies.

References

A Comparative Guide to Next-Generation SPHK Inhibitors: Benchmarking SLC5111312 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of SLC5111312 hydrochloride against other leading next-generation Sphingosine (B13886) Kinase (SPHK) inhibitors. By presenting quantitative performance data, detailed experimental methodologies, and visual pathway and workflow diagrams, this document serves as a vital resource for informed decision-making in drug discovery and preclinical research.

Introduction to Sphingosine Kinase and its Inhibition

Sphingosine kinases (SPHK1 and SPHK2) are pivotal enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to produce the signaling lipid sphingosine-1-phosphate (S1P). The SPHK/S1P signaling axis is a critical regulator of a wide array of cellular functions, including proliferation, survival, migration, and inflammation. Its dysregulation is a hallmark of numerous pathologies, particularly cancer and inflammatory diseases, positioning SPHK as a compelling therapeutic target. This guide provides a comparative analysis of this compound against other well-characterized next-generation SPHK inhibitors.

Quantitative Performance of SPHK Inhibitors

The following table summarizes the in vitro potency of this compound and other next-generation SPHK inhibitors against SPHK1 and SPHK2. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.

InhibitorTarget(s)IC50 (SPHK1)IC50 (SPHK2)Key Features
This compound SPHK1/SPHK20.73 µM (Ki)0.9 µM (Ki)Dual inhibitor with similar potency against both isoforms.[1]
Opaganib (ABC294640) SPHK2>100 µM~60 µMSelective inhibitor of SPHK2.[2][3] Orally bioavailable.[4]
SKI-II SPHK1/SPHK235 µM20 µMDual inhibitor with slight preference for SPHK2.[5][6]
PF-543 SPHK12.0 nM>10 µMHighly potent and selective inhibitor of SPHK1.[7][8][9]

Visualizing the SPHK Signaling Axis and Experimental Plans

To provide a clear understanding of the biological context and experimental strategies, the following diagrams illustrate the SPHK signaling pathway and a general workflow for inhibitor evaluation.

sphk_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S1P_Receptors S1P Receptors (S1PR1-5) Downstream_Signaling Cellular Responses (Proliferation, Survival, Migration) S1P_Receptors->Downstream_Signaling G-protein coupling Sphingosine Sphingosine SPHK1 SPHK1 Sphingosine->SPHK1 ATP to ADP S1P S1P SPHK1->S1P S1P->S1P_Receptors 'Inside-out' signaling Inhibitors SPHK Inhibitors (e.g., SLC5111312) Inhibitors->SPHK1

Caption: The Sphingosine Kinase 1 (SPHK1) signaling pathway and points of inhibition.

experimental_workflow Biochemical_Assay Biochemical Assays (IC50 Determination) Cell-Based_Assay Cell-Based Assays (MTT, Migration) Biochemical_Assay->Cell-Based_Assay Selectivity_Profiling Kinase Selectivity Profiling Cell-Based_Assay->Selectivity_Profiling In_Vivo_Efficacy In Vivo Models (Xenografts) Selectivity_Profiling->In_Vivo_Efficacy Data_Analysis Data Analysis & Comparison In_Vivo_Efficacy->Data_Analysis

Caption: A typical experimental workflow for benchmarking SPHK inhibitors.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed protocols for the key experiments cited in this guide.

SPHK Activity Assay for IC50 Determination

This protocol describes a common method to determine the IC50 value of an inhibitor against SPHK1 or SPHK2.

  • Materials:

    • Recombinant human SPHK1 or SPHK2

    • Sphingosine (substrate)

    • [γ-³³P]ATP (radiolabeled ATP)

    • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 20% glycerol, 1 mM β-mercaptoethanol, 1 mM EDTA, 20 mM ZnCl₂, 1 mM sodium orthovanadate, 15 mM NaF, 0.5 mM 4-deoxypyridoxine)

    • Test inhibitor (e.g., this compound)

    • 96-well plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a 96-well plate, add the kinase reaction buffer, the respective SPHK enzyme, and the serially diluted inhibitor.

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of sphingosine and [γ-³³P]ATP.

    • Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction and separate the radiolabeled S1P product.

    • Quantify the radioactivity in each well using a scintillation counter.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Kinase Selectivity Profiling

This protocol outlines a general approach for assessing the selectivity of an SPHK inhibitor against a broader panel of kinases.

  • Materials:

    • A panel of purified recombinant kinases.

    • Specific peptide or protein substrates for each kinase.

    • Test inhibitor.

    • Kinase reaction buffer.

    • [γ-³³P]ATP.

    • 96- or 384-well plates.

    • Phosphocellulose filter plates or other separation matrix.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor.

    • In separate wells of a multi-well plate, set up individual kinase reactions for each kinase in the panel, containing the kinase, its specific substrate, and the kinase reaction buffer.

    • Add the test inhibitor at various concentrations to the wells.

    • Initiate the reactions by adding [γ-³³P]ATP.

    • After a defined incubation period, stop the reactions and spot the reaction mixtures onto a phosphocellulose filter plate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity retained on the filter for each kinase reaction using a scintillation counter.

    • Calculate the percentage of inhibition for each kinase at each inhibitor concentration and determine the IC50 values.

Cell Viability and Proliferation (MTT Assay)

This colorimetric assay is widely used to assess the impact of inhibitors on cell viability and proliferation.

  • Materials:

    • Cancer cell line of interest (e.g., a line with known dependence on SPHK signaling).

    • Complete cell culture medium.

    • Test inhibitor.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a detergent-based buffer).

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test inhibitor for a specified duration (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the concentration that inhibits cell growth by 50% (GI50).[10][11]

In Vivo Efficacy in Xenograft Models

This protocol provides a general framework for evaluating the anti-tumor efficacy of SPHK inhibitors in a mouse xenograft model.

  • Materials:

    • Immunocompromised mice (e.g., athymic nude or SCID mice).

    • Human cancer cell line for implantation.

    • Matrigel (optional, to improve tumor take rate).

    • Test inhibitor formulated for in vivo administration.

    • Vehicle control.

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in sterile PBS or medium) into the flank of each mouse.

    • Monitor the mice regularly for tumor formation and growth.

    • Once tumors reach a palpable, measurable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test inhibitor or vehicle control to the respective groups according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

    • Measure tumor dimensions with calipers two to three times per week and calculate tumor volume [Volume = (Width² x Length) / 2].

    • Monitor the body weight and overall health of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice, excise the tumors, and record their final weight and volume.

    • Analyze the data to determine the extent of tumor growth inhibition in the treated group compared to the control group.

References

Safety Operating Guide

Safe Disposal of SLC5111312 Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the proper handling and disposal of chemical compounds is paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of SLC5111312 hydrochloride, a dual inhibitor of sphingosine (B13886) kinase 1 (SphK1) and sphingosine kinase 2 (SphK2).

This compound is a potent research chemical that requires careful management throughout its lifecycle, from receipt to disposal. Adherence to these procedures will minimize risks to personnel and the environment.

Hazard Identification and Safety Precautions

This compound presents several significant hazards that must be understood and mitigated. The following table summarizes the key hazard information derived from safety data sheets (SDS).

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1]Do not eat, drink or smoke when using this product. Wash skin thoroughly after handling. If swallowed, call a poison center or doctor if you feel unwell and rinse mouth.[1]
Skin Corrosion/Irritation (Category 1B) Causes severe skin burns and eye damage.[1]Wear protective gloves, protective clothing, eye protection, and face protection. If on skin or hair, take off immediately all contaminated clothing and rinse skin with water.[1]
Serious Eye Damage/Eye Irritation (Category 1) Causes serious eye damage.[1]Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System May cause respiratory irritation.[1]Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[1]
Hazardous to the Aquatic Environment, Acute (Category 1) Very toxic to aquatic life.[1]Avoid release to the environment. Collect spillage.[1]
Hazardous to the Aquatic Environment, Chronic (Category 1) Very toxic to aquatic life with long lasting effects.[1]Avoid release to the environment. Collect spillage.[1]

Step-by-Step Disposal Procedure for this compound

The following procedure is designed for the safe disposal of small quantities of this compound typically used in a research laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles. A face shield may be necessary for splash hazards.

2. Waste Segregation:

  • Solid Waste: Unused or expired this compound powder should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Contaminated Materials: All materials that have come into contact with the compound, such as weighing paper, pipette tips, gloves, and bench paper, must be disposed of as hazardous waste. Place these items in a designated, sealed waste bag or container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and chemical-resistant container. Do not mix with other waste streams unless compatibility has been confirmed.

3. Chemical Neutralization (for aqueous solutions):

  • Due to its hydrochloride salt nature, aqueous solutions will be acidic. Neutralization can reduce the corrosivity (B1173158) of the waste.

  • Work in a chemical fume hood.

  • Slowly add a weak base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a 5% sodium carbonate (Na₂CO₃) solution, to the liquid waste while stirring.

  • Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is between 6 and 8.

  • Caution: Be aware of potential gas evolution (CO₂) during neutralization. Add the base slowly to control the reaction.

  • The neutralized solution must still be disposed of as hazardous chemical waste due to the aquatic toxicity of the parent compound.

4. Final Disposal:

  • All waste containers (solid, contaminated materials, and neutralized liquid) must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Store the sealed waste containers in a designated and secure hazardous waste accumulation area.

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company. Follow all institutional, local, and national regulations for hazardous waste disposal. Do not pour this compound or its solutions down the drain. [2]

Experimental Protocol and Workflow

SLC5111312 is a dual inhibitor of sphingosine kinase 1 (SphK1) and 2 (SphK2). A typical experimental workflow to assess its in vitro efficacy involves a kinase activity assay.

Objective: To determine the inhibitory effect of this compound on SphK1 and SphK2 activity.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

    • Prepare a reaction buffer containing Tris-HCl, MgCl₂, and other necessary components.

    • Prepare solutions of the substrate (sphingosine) and the phosphate (B84403) donor (ATP, often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP).

    • Prepare purified recombinant SphK1 and SphK2 enzymes.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer.

    • Add serial dilutions of the this compound stock solution to the wells. Include a vehicle control (DMSO) and a positive control (a known SphK inhibitor).

    • Add the SphK1 or SphK2 enzyme to the wells and incubate briefly.

    • Initiate the kinase reaction by adding the substrate (sphingosine) and radiolabeled ATP.

    • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Detection and Analysis:

    • Stop the reaction.

    • Separate the phosphorylated product (sphingosine-1-phosphate, S1P) from the unreacted ATP. This can be achieved through methods like organic extraction followed by thin-layer chromatography or by using scintillation proximity assays.

    • Quantify the amount of radiolabeled S1P produced in each well using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Below is a diagram illustrating the experimental workflow for a sphingosine kinase inhibition assay.

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Procedure cluster_analysis 3. Detection and Analysis prep_inhibitor Prepare SLC5111312 Stock Solution add_inhibitor Add SLC5111312 Serial Dilutions prep_inhibitor->add_inhibitor prep_buffer Prepare Reaction Buffer add_buffer Add Reaction Buffer to 96-well Plate prep_buffer->add_buffer prep_substrates Prepare Sphingosine and [γ-³²P]ATP start_reaction Initiate Reaction with Sphingosine and ATP prep_substrates->start_reaction prep_enzyme Prepare Purified SphK1/SphK2 Enzyme add_enzyme Add SphK1 or SphK2 Enzyme prep_enzyme->add_enzyme add_buffer->add_inhibitor add_inhibitor->add_enzyme add_enzyme->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction separate_product Separate Radiolabeled S1P stop_reaction->separate_product quantify Quantify S1P using Scintillation Counter separate_product->quantify calculate Calculate % Inhibition and IC₅₀ quantify->calculate G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus s1pr S1P Receptors (S1PR₁₋₅) gpc G Proteins s1pr->gpc  Activation cellular_processes Cell Survival, Proliferation, Migration, Inflammation gpc->cellular_processes  Downstream Signaling sphingosine Sphingosine sphk1 SphK1 sphingosine->sphk1 sphk2 SphK2 sphingosine->sphk2 s1p Sphingosine-1-Phosphate (S1P) sphk1->s1p  Phosphorylation s1p->s1pr  Extracellular  Binding sphk2->s1p  Phosphorylation slc5111312 SLC5111312 hydrochloride slc5111312->sphk1  Inhibition slc5111312->sphk2  Inhibition

References

Personal protective equipment for handling SLC5111312 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for SLC5111312 Hydrochloride

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on the general safety principles for handling potentially hazardous hydrochloride salts of research compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and conduct a thorough risk assessment before handling this compound. This information is intended for research and development professionals and is not for human or veterinary use.[1]

Handling this compound requires stringent safety protocols to mitigate risks associated with its potential chemical and physical properties. As a hydrochloride salt, it is prudent to treat the compound as corrosive and potentially harmful if inhaled, ingested, or absorbed through the skin.[2] Adherence to proper personal protective equipment (PPE) usage, handling procedures, and disposal methods is critical for ensuring laboratory safety.

Hazard Profile and Key Precautions

Hydrochloride salts of organic compounds are often crystalline solids that can be corrosive, causing severe skin burns and eye damage.[2][3][4] They may also cause respiratory tract irritation if inhaled.[2][3][4]

Precautionary Statements:

  • Do not breathe dust.[3]

  • Wash skin thoroughly after handling.[3]

  • Do not eat, drink, or smoke when using this product.[3]

  • Use only outdoors or in a well-ventilated area.[3][4]

  • Avoid release to the environment.[3]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the final and most critical barrier to exposure. The following table summarizes the mandatory PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles or Face ShieldMust meet ANSI Z.87.1 standards. A face shield worn over safety glasses is required when there is a risk of explosion or significant splash hazard.[5] Protects against chemical splashes and airborne particles.[6]
Hand Protection Chemical-Resistant GlovesDisposable nitrile or neoprene gloves should be worn.[5] Inspect gloves before each use and replace them immediately upon contact with the chemical.[5]
Body Protection Laboratory Coat or Protective SuitA flame-resistant lab coat (e.g., Nomex®) should be worn over cotton clothing.[5] Ensure the lab coat is buttoned and fits properly to cover as much skin as possible.
Respiratory Protection RespiratorRequired if engineering controls are not sufficient to maintain exposure below permissible limits, or when handling the solid form to prevent dust inhalation.[2][5] Use of a respirator requires annual medical evaluations and fit testing.[5]
Foot Protection Closed-Toe ShoesShoes must cover the entire foot; perforated shoes or sandals are not permitted.[5][7]
Operational Plan: Handling and Storage

Engineering Controls:

  • Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][4][8]

  • Ventilation: Ensure the laboratory is well-ventilated.[4][8][9]

Safe Handling Procedures:

  • Preparation: Designate a specific area for handling the compound.[1] Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[1][4]

  • Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid generating and inhaling dust.

  • Solutions: When preparing solutions, always add the solid hydrochloride salt to the solvent slowly. If diluting a concentrated solution, always add acid to water, never the other way around.[10]

  • Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[4][9][11] Store away from incompatible materials such as strong bases, oxidizing agents, and metals.[9][11]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste Segregation and Collection:

  • Solid Waste: Collect unused or waste this compound in a clearly labeled, sealed container for hazardous chemical waste.[2]

  • Liquid Waste: Neutralized solutions should be collected in a sealed, labeled container for hazardous waste.[2]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials must be disposed of as hazardous waste.[9]

Neutralization and Disposal Procedure:

  • Dilution: In a fume hood, dilute the hydrochloride compound with a large amount of water.[10]

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the diluted solution until fizzing stops.[10][12]

  • pH Verification: Use pH paper or a pH meter to confirm that the neutralized solution is within a safe range (typically between pH 6 and 8).[2][10]

  • Final Disposal: Dispose of the neutralized solution in accordance with local, state, and federal regulations for chemical waste.[2][10][12] Never pour chemical waste down the drain unless permitted by local regulations.[10][12]

Emergency Procedures

Spill Management:

  • Small Spills: For small spills of the solid, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.

  • Liquid Spills: For small liquid spills, contain the spill with an absorbent material and place it in a sealed container for disposal.[2]

  • Large Spills: Evacuate the area and contact your institution's EHS department immediately.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][9][11]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][9][11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][8]

Workflow Diagrams

The following diagrams illustrate the standard operating procedures for handling and disposing of this compound.

G cluster_handling Handling Workflow prep Preparation: - Designate Area - Verify Emergency Equipment don_ppe Don Appropriate PPE prep->don_ppe weigh Weighing (in Fume Hood) don_ppe->weigh dissolve Solution Preparation weigh->dissolve store Storage: - Tightly Closed Container - Cool, Dry, Ventilated Area dissolve->store

Caption: Workflow for handling this compound.

G cluster_disposal Disposal Workflow collect Collect Waste (Solid, Liquid, Contaminated PPE) dilute Dilute with Water (in Fume Hood) collect->dilute neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) dilute->neutralize verify_ph Verify pH (6-8) neutralize->verify_ph dispose Dispose as Hazardous Waste (Follow Local Regulations) verify_ph->dispose

Caption: Workflow for disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.